molecular formula C53H64O33 B1261328 Montbretin A

Montbretin A

カタログ番号: B1261328
分子量: 1229.1 g/mol
InChIキー: FHVDXUPJFGRQLV-OWPXYNISSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Montbretin A (MbA) is a complex acylated flavonol glycoside natural product isolated from the plant Crocosmia x crocosmiiflora . It serves as a highly potent and specific inhibitor of human pancreatic α-amylase (HPA), with a reported Ki of 8 nM . This primary activity makes MbA a compelling candidate for therapeutic research in type-2 diabetes and obesity, as it can slow starch digestion in the intestine and reduce post-prandial blood glucose levels . The unique mechanism of this compound involves a novel glycosidase inhibition motif . Structural analyses reveal that its core structure, comprising myricetin and caffeic acid moieties linked by a disaccharide, is essential for high-affinity binding . Internal π-stacking interactions between these two moieties organize their ring hydroxyls for optimal hydrogen bonding with the catalytic residues D197 and E233 of α-amylase . This novel mode of action differentiates it from other inhibitors and offers potential for new strategies in glycosidase inhibition. Current research focuses on solving the challenge of scalable MbA production, as its low abundance in montbretia corms and complex structure make extraction and chemical synthesis difficult . Investigations into its biosynthetic pathway aim to enable metabolic engineering of MbA production in heterologous systems like yeast or tobacco . This product is labeled and sold as "For Research Use Only" (RUO). This means it is not intended for diagnostic or therapeutic procedures, nor for human use. RUO products are not subject to the regulatory controls applicable to in vitro diagnostic medical devices and are solely for use in scientific research .

特性

分子式

C53H64O33

分子量

1229.1 g/mol

IUPAC名

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C53H64O33/c1-15-31(62)37(68)42(73)50(77-15)81-28-14-76-49(41(72)35(28)66)83-45-23(59)8-18(9-24(45)60)44-46(36(67)30-22(58)10-19(55)11-25(30)79-44)84-52-47(39(70)32(63)16(2)78-52)86-53-48(85-51-43(74)38(69)33(64)26(12-54)80-51)40(71)34(65)27(82-53)13-75-29(61)6-4-17-3-5-20(56)21(57)7-17/h3-11,15-16,26-28,31-35,37-43,47-60,62-66,68-74H,12-14H2,1-2H3/b6-4+/t15-,16-,26+,27+,28+,31-,32-,33+,34+,35-,37+,38-,39+,40-,41+,42+,43+,47+,48+,49-,50-,51-,52-,53-/m0/s1

InChIキー

FHVDXUPJFGRQLV-OWPXYNISSA-N

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O

同義語

montbretin A

製品の起源

United States

Foundational & Exploratory

Montbretin A: A Technical Guide to its Discovery, Isolation, and Analysis from Crocosmia × crocosmiiflora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montbretin A (MbA) is a complex acylated flavonol glycoside that has garnered significant attention in the scientific community for its potent and selective inhibition of human pancreatic α-amylase (HPA). This inhibitory action positions MbA as a promising therapeutic candidate for the management of type 2 diabetes and obesity.[1][2][3][4][5][6] Discovered in the corms of the ornamental plant Crocosmia × crocosmiiflora, the limited natural abundance of MbA presents a significant challenge for its large-scale production.[2][4] This technical guide provides an in-depth overview of the discovery of this compound, a comprehensive, step-by-step protocol for its isolation and purification from Crocosmia corms, and detailed analytical methodologies for its characterization. Furthermore, this document presents key quantitative data and visual representations of the experimental workflow and its mechanism of action to support further research and development.

Introduction

The global rise in type 2 diabetes necessitates the discovery of novel therapeutic agents with improved efficacy and fewer side effects. A key strategy in managing post-prandial hyperglycemia is the inhibition of carbohydrate-digesting enzymes, such as human pancreatic α-amylase (HPA). In a large-scale screening of approximately 30,000 natural product extracts, this compound was identified as a highly potent and selective inhibitor of HPA.[2]

MbA is a specialized metabolite found in the corms of Crocosmia × crocosmiiflora, commonly known as montbretia.[1][2] Its complex chemical structure, myricetin 3-O-(glucosyl-6'-O-caffeoyl)-1,2-β-D-glucosyl 1,2-α-L-rhamnoside 4'-O-α-L-rhamnosyl 1,4-β-D-xyloside, makes chemical synthesis challenging and economically unviable for large-scale production.[1][6] Consequently, efforts have focused on understanding its biosynthesis to enable metabolic engineering approaches for sustainable production.[1][4][5][6] This guide, however, will focus on the foundational techniques for the extraction, isolation, and analysis of MbA from its natural source.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its related compounds.

Table 1: Inhibitory Activity of Montbretins against Human Pancreatic α-Amylase (HPA)

CompoundAcyl MoietyKi for HPA Inhibition (nM)
This compound (MbA)Caffeoyl8.1[7]
Montbretin B (MbB)Coumaroyl>10,000
Montbretin C (MbC)Feruloyl>10,000

Data sourced from:[7]

Table 2: Analytical Characterization of this compound and its Precursors

CompoundMolecular FormulaMass-to-Charge Ratio (m/z) [M-H]-
This compound (MbA)C62H72O351367
MbA-R²C56H62O311237
MbA-XR²C50H52O271081[4]
mini-MbAC36H34O19949[2][4]

Note: The m/z values are based on the deprotonated molecule in negative ionization mode mass spectrometry.

Experimental Protocols

The following protocols are a composite of methodologies described in the literature for the analytical identification and general extraction of flavonoids. These steps can be adapted for preparative-scale isolation of this compound.

Plant Material and Harvesting
  • Plant Species: Crocosmia × crocosmiiflora (Montbretia), variety 'Emily McKenzie' has been used in published studies.[2]

  • Planting and Growth: Corms are typically planted in early spring and harvested during their active growth phase in early to mid-summer, as this is when the concentration of this compound is highest.

  • Harvesting: The underground storage organs (corms) are harvested, washed to remove soil and debris, and can be processed fresh or flash-frozen in liquid nitrogen and stored at -80°C for later use.

Extraction of this compound
  • Homogenization: Frozen corms are ground to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.

  • Solvent Extraction:

    • For analytical purposes, extraction is often performed with 50% methanol (MeOH) in water.[8]

    • For a preparative-scale extraction, a higher ratio of solvent to biomass is recommended. A suggested starting point is a solid-to-liquid ratio of 1:30 (g/mL) using an ethanol concentration of approximately 60-70% in water.[9]

  • Extraction Procedure:

    • The powdered corm material is suspended in the extraction solvent.

    • The suspension is agitated at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 3 hours).[9] This process should be repeated at least once to maximize yield.

    • The mixture is then centrifuged or filtered to separate the solid plant material from the liquid extract. The supernatants from all extractions are pooled.

Purification of this compound
  • Solvent Removal: The ethanol or methanol in the crude extract is removed under reduced pressure using a rotary evaporator. The remaining aqueous solution contains the flavonol glycosides.

  • Macroporous Resin Chromatography:

    • Resin Selection: A macroporous resin (e.g., HPD100) is used to capture the flavonoids from the aqueous extract.[9]

    • Loading: The aqueous extract is loaded onto a column packed with the pre-equilibrated macroporous resin at a controlled flow rate (e.g., 3 bed volumes per hour).[9]

    • Washing: The column is washed with water to remove sugars and other highly polar impurities.

    • Elution: The flavonoids, including this compound, are eluted from the resin using a stepwise or gradient elution of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). This compound is expected to elute in the higher ethanol fractions.

  • Further Chromatographic Purification (Optional):

    • For higher purity, the fractions containing this compound can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Analytical Characterization
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

    • Detection:

      • UV detection can be used to monitor the elution of flavonoids, typically in the range of 350-370 nm.

      • Mass spectrometry, particularly with an electrospray ionization (ESI) source in negative mode, is used for identification and quantification. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS or MSn) is crucial for the structural elucidation of this compound and its biosynthetic intermediates by identifying the loss of sugar and acyl moieties.[2]

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Harvest Harvest Crocosmia corms Wash Wash and clean corms Harvest->Wash Freeze Freeze in liquid N2 Wash->Freeze Grind Grind to fine powder Freeze->Grind Extract Extract with 60-70% Ethanol Grind->Extract Filter Filter/Centrifuge Extract->Filter Pool Pool liquid extracts Filter->Pool Evaporate Remove Ethanol Pool->Evaporate Resin Macroporous Resin Chromatography Evaporate->Resin Elute Elute with Ethanol Gradient Resin->Elute Fractions Collect MbA-rich fractions Elute->Fractions HPLC_MS HPLC-MS/MS Analysis Fractions->HPLC_MS Characterize Characterize and Quantify MbA HPLC_MS->Characterize G Starch Starch (Dietary Carbohydrate) HPA Human Pancreatic α-Amylase (HPA) Starch->HPA Hydrolysis Oligosaccharides Oligosaccharides (Maltose, Dextrins) HPA->Oligosaccharides BrushBorder Brush Border Enzymes (Maltase, Isomaltase) Oligosaccharides->BrushBorder Hydrolysis Glucose Glucose BrushBorder->Glucose Absorption Absorption into Bloodstream Glucose->Absorption MbA This compound MbA->HPA Inhibition

References

Montbretin A: A Technical Guide to its Natural Source, Abundance, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Montbretin A, a promising therapeutic agent for type 2 diabetes. The document focuses on its natural sourcing, abundance, and the elucidated biosynthetic pathway, offering valuable information for research and development purposes.

Natural Source and Abundance of this compound

This compound (MbA) is a complex acylated flavonol glycoside that has been identified as a potent and specific inhibitor of human pancreatic α-amylase, a key enzyme in starch digestion.[1][2][3][4] This inhibitory action makes it a compelling candidate for the management of postprandial hyperglycemia in individuals with type 2 diabetes.[2][5]

The sole natural source of this compound is the corm, the belowground storage organ, of the ornamental plant Crocosmia × crocosmiiflora, commonly known as montbretia.[1][2][3][6][7] The accumulation of MbA in montbretia is both spatially and temporally restricted.[1][4][8] Biosynthesis occurs almost exclusively in young, developing corms, with peak accumulation observed during the early summer months.[1][9]

The natural abundance of this compound is low, and its extraction is further complicated by the destructive harvesting of the corms.[2][6] These factors significantly limit the feasibility of sourcing MbA from its natural environment for large-scale pharmaceutical production.[1][2][6] Consequently, significant research efforts have been directed towards understanding its biosynthesis to enable metabolic engineering and heterologous production in more scalable systems, such as Nicotiana benthamiana.[1][6][10][11]

Quantitative Abundance of this compound and Related Compounds

While precise figures for this compound concentration in Crocosmia × crocosmiiflora corms are not extensively reported in the literature due to variability, studies on heterologous production in Nicotiana benthamiana provide some quantitative context. It is important to note that these values are from an engineered system and may not directly reflect natural abundance. Along with this compound, montbretia corms also produce related, but pharmaceutically inactive, compounds such as Montbretin B (MbB) and Montbretin C (MbC), which differ in their acyl moieties.[11]

CompoundSourceReported Concentration (μg/g Fresh Weight)Reference
Myricetin 3-O-glucosyl rhamnoside (precursor)Nicotiana benthamiana (transient co-expression)2000[8]
This compound (MbA)Nicotiana benthamiana (two-plasmid transformation)104.3 (± 19.0 SE)[12]
This compound (MbA)Nicotiana benthamiana (three-plasmid transformation)151.6 (± 22.1 SE)[12]

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of this compound, as well as the enzymatic assays used to characterize its biosynthetic pathway.

Extraction and Metabolite Analysis from Crocosmia × crocosmiiflora Corms

Objective: To extract and quantify this compound and related metabolites from plant tissue.

Methodology:

  • Plant Material: Young developing corms of Crocosmia × crocosmiiflora are harvested, cleaned, and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Homogenization: The frozen corm tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: The powdered tissue is extracted with a 50% methanol (MeOH) solution. The mixture is vortexed and sonicated to ensure thorough extraction.

  • Centrifugation: The extract is centrifuged to pellet solid debris.

  • Analysis: The supernatant is collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Quantification is performed using an external calibration curve with a purified this compound standard.[10]

UDP-Glycosyltransferase (UGT) Assays with Corm Protein Extracts

Objective: To functionally characterize the glycosyltransferase enzymes involved in this compound biosynthesis.

Methodology:

  • Protein Extraction: Total protein is extracted from young corms using an appropriate extraction buffer.

  • Enzyme Assay: The assay mixture contains the corm protein extract, a specific UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose), and the acceptor substrate (the intermediate in the biosynthetic pathway).

  • Incubation: The reaction is incubated at a controlled temperature.

  • Quenching: The reaction is stopped, typically by the addition of an organic solvent.

  • Analysis: The reaction products are analyzed by LC-MS to identify the newly formed glycosylated compound.[2]

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the flavonol precursor, myricetin. The pathway involves the sequential addition of sugar and acyl moieties, catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and an acyltransferase.[1][2][10][12]

The elucidated biosynthetic pathway of this compound is as follows:

MontbretinA_Biosynthesis Myricetin Myricetin MR Myricetin 3-O-rhamnoside Myricetin->MR CcUGT1 + UDP-Rhamnose MRG Myricetin 3-O-glucosyl rhamnoside MR->MRG CcUGT2 + UDP-Glucose mini_MbA Myricetin 3-O-(6'-O-caffeoyl)-glucosyl rhamnoside (mini-MbA) MRG->mini_MbA CcAT1/CcAT2 + Caffeoyl-CoA Intermediate4 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl rhamnoside mini_MbA->Intermediate4 CcUGT3 + UDP-Glucose Intermediate5 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl rhamnoside 4'-O-xyloside Intermediate4->Intermediate5 CcUGT4 + UDP-Xylose MbA This compound Intermediate5->MbA CcUGT5 + UDP-Rhamnose

Caption: The enzymatic steps in the biosynthesis of this compound from myricetin.

The following diagram illustrates the general workflow for the discovery and functional characterization of the genes involved in the this compound biosynthetic pathway.

Gene_Discovery_Workflow cluster_Discovery Gene Discovery cluster_Characterization Functional Characterization cluster_Validation Validation Transcriptome Transcriptome Analysis of Crocosmia x crocosmiiflora Corms Candidate_Selection Candidate Gene Selection (e.g., UGTs, ATs) Transcriptome->Candidate_Selection Cloning Gene Cloning and Heterologous Expression Candidate_Selection->Cloning Enzyme_Assays In Vitro Enzyme Assays Cloning->Enzyme_Assays In_Planta In Planta Validation (e.g., in N. benthamiana) Cloning->In_Planta Metabolite_Analysis Metabolite Analysis (LC-MS) Enzyme_Assays->Metabolite_Analysis In_Planta->Metabolite_Analysis

Caption: Workflow for identifying and validating genes in the this compound pathway.

References

Unveiling the Potential of Crocosmia x crocosmiiflora as a Potent Source of α-Amylase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Crocosmia x crocosmiiflora as a promising natural source of α-amylase inhibitors, with a particular focus on the highly potent compound, montbretin A (MbA). The global rise in metabolic disorders, notably type 2 diabetes and obesity, has intensified the search for effective therapeutic agents that can modulate carbohydrate metabolism. Inhibition of α-amylase, a key enzyme in starch digestion, presents a viable strategy for controlling postprandial hyperglycemia. This document synthesizes the current scientific knowledge on the phytochemical composition of Crocosmia x crocosmiiflora, the inhibitory activity of its extracts and isolated compounds against α-amylase, detailed experimental protocols for inhibitor screening and characterization, and the underlying molecular mechanisms of action. The comprehensive data presented herein aims to facilitate further research and development of novel antidiabetic and weight management therapies derived from this ornamental plant.

Introduction

Crocosmia x crocosmiiflora, a hybrid of the Iridaceae family, is a widely cultivated ornamental plant.[1] Beyond its aesthetic appeal, scientific investigations have revealed that the corms of this plant are a rich reservoir of bioactive compounds with significant therapeutic potential.[1] Of particular interest is the presence of potent α-amylase inhibitors, which can play a crucial role in the management of type 2 diabetes and obesity by delaying carbohydrate digestion and subsequently reducing the rate of glucose absorption into the bloodstream.[2]

The primary α-amylase inhibitor identified in Crocosmia x crocosmiiflora is this compound (MbA), a complex acylated flavonol glycoside.[3] Extensive research has demonstrated that MbA is a highly effective and selective inhibitor of human pancreatic α-amylase, making it a strong candidate for drug development.[4] This guide will delve into the scientific evidence supporting the use of Crocosmia x crocosmiiflora as a source of these valuable inhibitors.

Phytochemical Composition of Crocosmia x crocosmiiflora Corms

The underground corms of Crocosmia x crocosmiiflora are the primary storage organs for a diverse array of secondary metabolites. While this compound is the most studied compound for its α-amylase inhibitory activity, the corms contain other phytochemicals that may contribute to its overall biological effects.

Table 1: Phytochemicals Identified in Crocosmia x crocosmiiflora Corms

Phytochemical ClassSpecific Compounds IdentifiedReference
Flavonol Glycosides This compound, Montbretin B, Montbretin C[5][6]
Saponins Medicagenic acid, Medicagenic acid 3-O-triglucoside, Polygalic acid[1]
Phenolic Acids Caffeic acid, p-Coumaric acid, Gallic acid[1]
Flavonoids Kaempferol, Kaempferol 3-O-rhamnosylglucoside, Quercetin, Quercetin 3-O-glucoside[1]
Carotenoids Crocin, β-carotene[1]

α-Amylase Inhibitory Activity

Both crude extracts of Crocosmia x crocosmiiflora and the isolated compound this compound have demonstrated significant inhibitory activity against α-amylase.

Crude Extracts

A preliminary kinetic analysis of a crude methanolic extract from Crocosmia x crocosmiiflora corms revealed a potent inhibitory effect on human pancreatic α-amylase (HPA).[7]

Table 2: α-Amylase Inhibitory Activity of Crocosmia x crocosmiiflora Crude Extract

Extract TypeEnzyme SourceIC50 ValueReference
MethanolicHuman Pancreatic α-Amylase0.54 ± 0.01 µL/100 µL (extract volume/assay volume)[7]
Isolated Compounds

This compound stands out as a particularly potent inhibitor of human pancreatic α-amylase. Its inhibitory constant (Ki) indicates a very high affinity for the enzyme.

Table 3: α-Amylase Inhibitory Activity of this compound

CompoundEnzyme SourceInhibition TypeKi ValueReference
This compoundHuman Pancreatic α-AmylaseTight-binding, Competitive8 nM[8][9]

Mechanism of Action

The inhibitory action of this compound on α-amylase is well-characterized. It functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (starch) from binding.[10] X-ray crystallography studies of the this compound-human pancreatic α-amylase complex have elucidated the specific molecular interactions.[11]

dot

a_amylase_inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Starch Starch alpha_Amylase alpha_Amylase Starch->alpha_Amylase Binds to active site Maltose Maltose alpha_Amylase->Maltose Hydrolysis Montbretin_A Montbretin_A alpha_Amylase_Inhibited alpha_Amylase_Inhibited Montbretin_A->alpha_Amylase_Inhibited Binds to active site (Competitive Inhibition) No_Reaction No_Reaction alpha_Amylase_Inhibited->No_Reaction Starch binding blocked

Caption: Mechanism of α-amylase inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction of α-amylase inhibitors from Crocosmia x crocosmiiflora and the subsequent in vitro assessment of their inhibitory activity.

Extraction of α-Amylase Inhibitors

The following protocol outlines a general procedure for the extraction of montbretins from Crocosmia x crocosmiiflora corms.[6]

dot

extraction_workflow start Fresh Crocosmia x crocosmiiflora Corms mince Mince Corms start->mince extract Extract with Methanol (overnight, 2x) mince->extract evaporate Dry by Rotary Evaporation extract->evaporate resuspend Resuspend in Water evaporate->resuspend partition1 Partition with Ethyl Acetate resuspend->partition1 aqueous_phase1 Aqueous Phase partition1->aqueous_phase1 Aqueous partition2 Partition with Butanol aqueous_phase1->partition2 butanol_phase Butanolic Fraction partition2->butanol_phase Butanolic chromatography Adsorption Chromatography (e.g., HP-20 resin) butanol_phase->chromatography elution Elute with Acetone:Water gradients chromatography->elution hplc Preparative HPLC elution->hplc pure_compounds Isolate Montbretins (A, B, C) hplc->pure_compounds

Caption: Workflow for extraction and isolation of montbretins.

Methodology:

  • Preparation of Plant Material: Fresh corms of Crocosmia x crocosmiiflora are thoroughly washed and minced.

  • Extraction: The minced corms are subjected to extraction with methanol at room temperature overnight. This process is repeated twice to ensure maximum extraction of bioactive compounds.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is resuspended in water and partitioned successively with ethyl acetate and n-butanol. The butanolic fraction typically contains the highest concentration of montbretins.

  • Chromatographic Purification: The butanolic fraction is subjected to adsorption chromatography, for instance, using a Diaion® HP-20 resin. The column is eluted with a gradient of acetone in water (e.g., 30%, 50%, and 100% acetone). The fraction eluting with 50% acetone is often enriched with montbretins.

  • High-Performance Liquid Chromatography (HPLC): The enriched fraction is further purified by preparative reverse-phase HPLC to isolate pure this compound, B, and C.

In Vitro α-Amylase Inhibition Assay

The following protocol is a widely used method for determining the inhibitory activity of plant extracts or isolated compounds against α-amylase, based on the quantification of reducing sugars produced from starch hydrolysis using the 3,5-dinitrosalicylic acid (DNSA) method.[8][10]

dot

assay_workflow start Prepare Reagents: - Phosphate buffer (pH 6.9) - α-Amylase solution - Starch solution (1%) - DNSA reagent - Test sample (extract/compound) pre_incubation Pre-incubate α-amylase with test sample (or buffer for control) at 37°C for 10 min start->pre_incubation reaction_initiation Add starch solution to initiate the reaction pre_incubation->reaction_initiation incubation Incubate at 37°C for 20 min reaction_initiation->incubation reaction_termination Stop reaction by adding DNSA reagent incubation->reaction_termination color_development Boil for 5-15 min reaction_termination->color_development cooling Cool to room temperature color_development->cooling dilution Dilute with distilled water cooling->dilution measurement Measure absorbance at 540 nm dilution->measurement calculation Calculate % inhibition and IC50 measurement->calculation

Caption: Workflow for the in vitro α-amylase inhibition assay.

Reagents:

  • Phosphate Buffer: 0.02 M Sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.

  • α-Amylase Solution: Porcine pancreatic α-amylase (e.g., 2 units/mL) dissolved in the phosphate buffer.

  • Starch Solution: 1% (w/v) soluble starch in phosphate buffer.

  • 3,5-Dinitrosalicylic Acid (DNSA) Reagent: A solution containing DNSA, sodium potassium tartrate, and NaOH.

  • Test Samples: Crocosmia x crocosmiiflora extracts or isolated compounds dissolved in an appropriate solvent (e.g., DMSO) and diluted with phosphate buffer.

  • Positive Control: Acarbose solution.

Procedure:

  • Pre-incubation: In a microcentrifuge tube or a 96-well plate, add 200 µL of the α-amylase solution and 200 µL of the test sample at various concentrations. For the control, 200 µL of buffer is used instead of the test sample. Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add 200 µL of the starch solution to each tube to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 200 µL of the DNSA reagent. Boil the tubes in a water bath at 85-90°C for 10-15 minutes to facilitate color development.

  • Absorbance Measurement: Cool the tubes to room temperature and dilute the reaction mixture with distilled water if necessary. Measure the absorbance of the resulting reddish-brown solution at 540 nm using a spectrophotometer.

  • Calculation: The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Future Perspectives and Conclusion

Crocosmia x crocosmiiflora represents a valuable and underexplored source of natural α-amylase inhibitors. The high potency and selectivity of this compound for human pancreatic α-amylase make it an exceptional lead compound for the development of new therapies for type 2 diabetes and obesity. Further research should focus on:

  • Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of standardized Crocosmia x crocosmiiflora extracts and pure this compound in human subjects.

  • Synergistic Effects: Investigating the potential synergistic or additive effects of other phytochemicals present in the corms on α-amylase inhibition.

  • Agronomic Studies: Optimizing cultivation and harvesting conditions to maximize the yield of this compound and other bioactive compounds.

  • Biotechnological Production: Exploring metabolic engineering and synthetic biology approaches for the sustainable and large-scale production of this compound.

References

Montbretin A: A Technical Guide on Structure, Properties, and Amylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive overview of the structural elucidation, chemical properties, and mechanism of action of Montbretin A, a potent and selective inhibitor of human pancreatic α-amylase.

Introduction

This compound (MbA) is a complex acylated flavonol glycoside identified as a promising therapeutic agent for the management of Type 2 Diabetes (T2D) and obesity.[1] Isolated from the corms of the ornamental plant montbretia (Crocosmia × crocosmiiflora), MbA exhibits highly potent and selective inhibition of human pancreatic α-amylase (HPA), the primary enzyme responsible for the initial breakdown of starch in the digestive system.[2][3] By slowing starch digestion, MbA can reduce post-prandial blood glucose spikes, a critical factor in managing T2D.[4][5]

Due to its intricate structure, large-scale chemical synthesis of MbA is not currently viable, and its concentration in the natural plant source is low, limiting supply for drug development.[4][6] Consequently, significant research has focused on elucidating its biosynthetic pathway to enable metabolic engineering and heterologous production.[1][2][7] This document provides a detailed technical overview of this compound, covering its structure elucidation, chemical and physical properties, and its unique mechanism of biological activity.

Structure Elucidation

The structure of this compound was determined through a combination of mass spectrometry and 2D-NMR spectroscopy.[3][8] It is a complex glycosyloxyflavone built upon a myricetin core.

2.1 Chemical Structure

The formal chemical name for this compound is myricetin 3-O-(glucosyl-6'-O-caffeoyl)-1,2-β-d-glucosyl 1,2-α-l-rhamnoside 4'-O-α-l-rhamnosyl 1,4-β-d-xyloside.[4][6] The molecule is composed of several distinct building blocks: a myricetin flavonol core, a caffeic acid acyl group, and a complex arrangement of five sugar units (two rhamnose, two glucose, and one xylose).[1][9][10]

The core active structure, often referred to as "mini-MbA", has been identified as myricetin 3-O-(6′-O-caffeoyl)-β-d-glucosyl 1,2-α-l-rhamnoside.[8][10] This essential core contains the myricetin and caffeic acid moieties responsible for the high-affinity binding to HPA.[11]

2.2 Experimental Protocols for Structure Elucidation

The elucidation of MbA's complex structure relied on the following key analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Objective: To determine the mass of the parent molecule and identify its constituent parts through fragmentation analysis.

    • Instrumentation: An Agilent 6530 Accurate Mass Q-TOF or similar high-resolution mass spectrometer coupled with liquid chromatography.[1]

    • Methodology:

      • Sample Preparation: Purified MbA is dissolved in a suitable solvent (e.g., methanol/water).

      • Ionization: Electrospray ionization (ESI) in negative mode is typically used, as the molecule readily forms negative ions.[1][6]

      • MS Analysis: The instrument acquires full scan mass spectra to identify the parent ion (e.g., m/z 1211 [M-H]⁻).

      • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the parent ion. The fragmentation pattern reveals the loss of specific moieties. For example, the MS/MS spectra of MbA show a characteristic loss of the caffeoyl group (162 Da) due to the cleavage of its ester bond.[1] Subsequent fragmentation (MS³) of the resulting ion can show the loss of the entire trisaccharide chain, leaving the myricetin core (m/z 316).[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the precise connectivity of atoms and the stereochemistry of the molecule.

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Methodology:

      • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

      • 1D NMR: ¹H NMR spectra are acquired to identify all proton signals and their multiplicities.

      • 2D NMR: A suite of 2D NMR experiments is used to establish the complete structure:[3][8]

        • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connections within each sugar ring.

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for linking the different building blocks (e.g., connecting the sugars to the myricetin core and to each other).

        • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine the stereochemistry and the glycosidic linkages between the sugar units.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₅₃H₆₄O₃₂[12]
Molecular Weight 1213.1 g/mol [12]
Exact Mass 1212.3380699 Da[12]
IUPAC Name [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[12]
CAS Number 115712-92-0[13]
Appearance Solid
Solubility DMF: 1 mg/mlDMSO: 2 mg/mlPBS (pH 7.2): 2 mg/ml[13]
UV Maxima 267, 329 nm[13]

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of HPA, meaning it binds to the enzyme's active site and prevents the substrate (starch) from binding.[14][15] It is highly selective for pancreatic α-amylase and does not significantly inhibit gut α-glucosidases, which are responsible for the final steps of carbohydrate digestion.[8] This specificity is advantageous as it may reduce the gastrointestinal side effects associated with broader-spectrum carbohydrate digestion inhibitors.[16]

4.1 Quantitative Inhibition Data

The inhibitory activity of this compound and its related compounds against Human Pancreatic α-Amylase (HPA) has been quantified, demonstrating the critical role of the caffeoyl moiety for high-affinity binding.

CompoundAcyl GroupKi (Inhibition Constant)Source(s)
This compound Caffeoyl8.1 nM [1][10][13][14]
Montbretin B Coumaroyl3,600 nM (3.6 µM)[3]
Montbretin C Feruloyl6,100 nM (6.1 µM)[3]
Mini-MbA Caffeoyl90 nM[10]
Myricetin (core only)110,000 nM (110 µM)[3]

4.2 Mechanism of Inhibition

X-ray crystallography studies of the MbA-HPA complex have revealed a novel mechanism of glycosidase inhibition.[11][17]

  • Core Structure Binding: The essential high-affinity "core" of MbA, comprising the myricetin and caffeic acid moieties linked by a disaccharide, binds within the active site of HPA.[11]

  • Internal π-Stacking: A key feature of the binding is an internal π-stacking interaction between the planar aromatic rings of the myricetin group and the caffeic acid group.[18]

  • Optimal Conformation: This intramolecular stacking forces the molecule into a specific conformation. This conformation optimally positions the phenolic hydroxyl groups on both the myricetin and caffeic acid rings to form strong hydrogen bonds with the catalytic residues of the α-amylase active site, specifically Asp197 and Glu233.[11][17][18]

This unique inhibitory motif, where one part of the inhibitor helps to correctly position another part for optimal interaction with the enzyme, represents a new strategy for designing potent and specific glycosidase inhibitors.[11]

G cluster_0 This compound (Inhibitor) Myricetin Myricetin Moiety CaffeicAcid Caffeic Acid Moiety Myricetin->CaffeicAcid Intramolecular π-Stacking Linker Glycosidic Linker Asp197 Asp197 Myricetin->Asp197 H-Bond Glu233 Glu233 CaffeicAcid->Glu233 H-Bond

Caption: Mechanism of HPA inhibition by this compound.

Biosynthesis of this compound

The biosynthesis of MbA is a complex, multi-step process that occurs primarily in the young, developing corms of the montbretia plant.[2] The pathway involves the synthesis of five key building blocks (myricetin, UDP-rhamnose, UDP-glucose, UDP-xylose, and caffeoyl-CoA) followed by their sequential assembly by a series of specific enzymes.[8] The discovery of this pathway is essential for efforts to produce MbA via metabolic engineering in heterologous hosts like Nicotiana benthamiana or yeast.[7][16]

The assembly pathway proceeds through six main steps starting from the myricetin core, catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and an acyltransferase (AT).[1][6]

G Myricetin Myricetin CcUGT1 CcUGT1 Myricetin->CcUGT1 MR Myricetin-3-O-Rhamnoside (MR) CcUGT2 CcUGT2 MR->CcUGT2 MRG Myricetin-3-O-Glucosyl-Rhamnoside (MRG) CcAT1 CcAT1 MRG->CcAT1 MiniMbA Mini-MbA CcUGT3 CcUGT3 MiniMbA->CcUGT3 Intermediate4 MbA-XR² CcUGT4 CcUGT4 Intermediate4->CcUGT4 Intermediate5 MbA-R² CcUGT5 CcUGT5 Intermediate5->CcUGT5 MbA This compound (MbA) CcUGT1->MR CcUGT2->MRG CcAT1->MiniMbA CcUGT3->Intermediate4 CcUGT4->Intermediate5 CcUGT5->MbA

Caption: Biosynthetic pathway of this compound from myricetin.

Experimental Workflow: Bioassay-Guided Isolation

The discovery of this compound was the result of a large-scale screening effort followed by bioassay-guided purification.[8][14] This workflow is a standard and powerful method for identifying novel bioactive compounds from natural sources.

  • High-Throughput Screening: A large library of natural product extracts (e.g., 30,000 extracts from terrestrial and marine organisms) is screened for inhibitory activity against a specific target, in this case, HPA.[14]

  • "Hit" Identification: Extracts showing significant inhibition are identified as "hits." The extract from Crocosmia × crocosmiiflora corms was found to be the most potent.[8]

  • Bioassay-Guided Fractionation: The active crude extract is subjected to successive rounds of chromatographic separation (e.g., column chromatography). After each separation step, the resulting fractions are tested again using the HPA inhibition assay.

  • Isolation and Purification: Only the fractions that retain biological activity are carried forward for further separation. This iterative process is repeated until a pure, active compound is isolated.

  • Structure Elucidation: Once the active compound (this compound) is purified, its chemical structure is determined using the analytical techniques described in Section 2.2.

G Screen High-Throughput Screen (30,000 Natural Extracts) Hit Identify Active Extract (C. crocosmiiflora) Screen->Hit CrudeExtract Crude Plant Extract Hit->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Fractions Collect Fractions (F1, F2, F3...) Fractionation->Fractions Assay HPA Inhibition Assay Fractions->Assay Decision Is Fraction Active? Assay->Decision Decision->Fractions No Purification Further Purification Decision->Purification Yes Purification->Assay PureCompound Isolate Pure Compound (this compound) Purification->PureCompound Elucidation Structure Elucidation (NMR, MS) PureCompound->Elucidation

Caption: Workflow for bioassay-guided isolation of this compound.

Conclusion

This compound is a highly significant natural product with demonstrated potential as a therapeutic for T2D. Its complex structure, elucidated through advanced spectroscopic methods, underpins a novel and highly specific mechanism for inhibiting human pancreatic α-amylase. While challenges in its production remain, ongoing research into its biosynthesis and metabolic engineering is paving the way for a sustainable supply. The detailed understanding of its structure-activity relationship and inhibitory mechanism provides a valuable blueprint for the rational design of new, highly selective glycosidase inhibitors for therapeutic use. Animal studies have confirmed its efficacy, and the compound is now entering Phase I human clinical trials to evaluate its safety and tolerability.[19][20]

References

Montbretin A: A Deep Dive into its Mechanism of Action on Human Pancreatic α-Amylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA), a complex flavonol glycoside isolated from the corms of the montbretia plant (Crocosmia x crocosmiiflora), has emerged as a potent and highly specific inhibitor of human pancreatic α-amylase (HPA).[1][2] This enzyme plays a crucial role in the digestion of dietary starches, and its inhibition presents a promising therapeutic strategy for the management of type 2 diabetes by controlling post-prandial hyperglycemia.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on HPA, detailing its inhibitory kinetics, molecular interactions, and the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Inhibition

This compound acts as a potent competitive inhibitor of human pancreatic α-amylase.[3][4] This mode of inhibition signifies that MbA directly competes with the natural substrate (starch) for binding to the active site of the enzyme. By occupying the active site, this compound prevents the breakdown of complex carbohydrates into smaller sugars, thereby reducing the rate of glucose absorption into the bloodstream.[5]

The inhibitory potency of this compound is remarkably high, with a reported inhibition constant (Ki) of 8 nM.[1][2][6][7][8] This low Ki value indicates a very high affinity of MbA for the active site of HPA, making it a highly effective inhibitor at nanomolar concentrations.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its natural congeners, Montbretin B (MbB) and Montbretin C (MbC), as well as a key structural component, mini-MbA, have been quantitatively assessed. The data clearly demonstrates the superior inhibitory activity of this compound.

CompoundInhibition Constant (Ki) vs. HPAReference(s)
This compound8 nM[1][2][6][7][8]
Montbretin B> 100 µM[1]
Montbretin C> 100 µM[1]
mini-MbA93 nM[2]

Molecular Interactions at the Active Site

X-ray crystallographic studies of the this compound-human pancreatic α-amylase complex have provided a detailed atomic-level understanding of its inhibitory mechanism.[1][6][9] These studies reveal that this compound binds within the active site cleft of HPA, establishing critical interactions with key catalytic residues.

The binding is characterized by a novel mode of glycosidase inhibition where internal π-stacking interactions between the myricetin and caffeic acid moieties of this compound orient their hydroxyl groups for optimal hydrogen bonding with the catalytic residues Asp197 and Glu233 of HPA.[1][6][7][9] This precise interaction effectively blocks the catalytic machinery of the enzyme, preventing substrate hydrolysis.

Signaling Pathway and Experimental Workflows

The inhibitory action of this compound on human pancreatic α-amylase is a direct interaction and does not involve a complex signaling pathway. The mechanism is a classic example of competitive enzyme inhibition.

Logical Relationship of Competitive Inhibition

G cluster_0 Enzyme Active Site Amylase Amylase Products Products Amylase->Products Catalyzes No Reaction No Reaction Amylase->No Reaction Inhibited Starch Starch Starch->Amylase Binds to This compound This compound This compound->Amylase Competitively Binds to G cluster_workflow Enzyme Inhibition Assay Workflow start Start reagents Prepare Reagents: - Human Pancreatic α-Amylase - Starch Substrate - this compound (Inhibitor) - Buffer Solution start->reagents incubation Pre-incubate Amylase with this compound reagents->incubation reaction Initiate Reaction by adding Starch Substrate incubation->reaction measurement Measure Enzyme Activity (e.g., spectrophotometrically) reaction->measurement analysis Data Analysis: - Determine rate of reaction - Calculate % inhibition - Determine Ki value measurement->analysis end End analysis->end G cluster_interactions This compound - HPA Active Site Interactions MbA This compound Myricetin Moiety Caffeic Acid Moiety MbA:m->MbA:c π-stacking HPA_Active_Site HPA Active Site Asp197 (Catalytic Nucleophile) Glu233 (Acid-Base Catalyst) MbA:m->HPA_Active_Site:d197 H-Bond MbA:c->HPA_Active_Site:e233 H-Bond

References

Elucidation of the Complete Montbretin A Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA) is a complex acylated flavonol glycoside with significant potential as a therapeutic agent for the management of type 2 diabetes. Its potent and selective inhibition of human pancreatic α-amylase makes it a compelling candidate for drug development. However, the low abundance of MbA in its natural source, the corms of montbretia (Crocosmia × crocosmiiflora), necessitates the development of alternative production methods. Metabolic engineering offers a promising solution, and a prerequisite for such endeavors is a thorough understanding of the MbA biosynthetic pathway. This technical guide provides a comprehensive overview of the complete, six-step enzymatic pathway that synthesizes this compound from the flavonol precursor myricetin, summarizing key quantitative data and detailing the experimental protocols that were instrumental in its elucidation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a linear, six-step enzymatic cascade that sequentially glycosylates and acylates the myricetin core. This pathway involves a series of UDP-dependent glycosyltransferases (UGTs) and a BAHD-family acyltransferase. The entire pathway has been successfully reconstituted in the heterologous host Nicotiana benthamiana.

The six key enzymatic steps are as follows:

  • Rhamnosylation of Myricetin: The pathway initiates with the transfer of a rhamnose moiety from UDP-rhamnose to the 3-O position of myricetin, catalyzed by the enzyme CcUGT1 (UGT77B2) . This reaction forms myricetin 3-O-α-L-rhamnoside (MR).

  • Glucosylation of MR: The intermediate MR is then glucosylated at the 2''-O-position of the rhamnose sugar by CcUGT2 (UGT709G2) , using UDP-glucose as the sugar donor. This step produces myricetin 3-O-β-D-glucosyl-(1→2)-α-L-rhamnoside (MRG).

  • Acylation of MRG: The BAHD acyltransferase CcAT1 or CcAT2 catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to the 6'-O-position of the glucose moiety of MRG. The resulting molecule is myricetin 3-O-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside, commonly referred to as mini-MbA.

  • Glucosylation of mini-MbA: CcUGT3 (UGT703E1) attaches a second glucose molecule to the 2'''-O-position of the first glucose in mini-MbA, yielding myricetin 3-O-[β-D-glucosyl-(1→2)]-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside (MbA-XR²).

  • Xylosylation of MbA-XR²: The enzyme CcUGT4 catalyzes the transfer of a xylose unit from UDP-xylose to the 4'-O-position of the myricetin backbone of MbA-XR². This produces myricetin 3-O-[β-D-glucosyl-(1→2)]-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside-4'-O-β-D-xyloside (MbA-R²).

  • Rhamnosylation of MbA-R²: In the final step, CcUGT5 attaches a second rhamnose moiety to the 4''''-O-position of the xylose sugar, completing the synthesis of this compound.

MontbretinA_Biosynthesis Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR CcUGT1 MRG Myricetin 3-O-glucosyl-rhamnoside (MRG) MR->MRG CcUGT2 miniMbA Myricetin 3-O-(6'-O-caffeoyl)-glucosyl-rhamnoside (mini-MbA) MRG->miniMbA CcAT1/2 MbAXR2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl-rhamnoside (MbA-XR²) miniMbA->MbAXR2 CcUGT3 MbAR2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl-rhamnoside 4'-O-xyloside (MbA-R²) MbAXR2->MbAR2 CcUGT4 MbA This compound MbAR2->MbA CcUGT5 UDP_Rha UDP-Rhamnose UDP_Rha->MR UDP_Glc1 UDP-Glucose UDP_Glc1->MRG Caff_CoA Caffeoyl-CoA Caff_CoA->miniMbA UDP_Glc2 UDP-Glucose UDP_Glc2->MbAXR2 UDP_Xyl UDP-Xylose UDP_Xyl->MbAR2 UDP_Rha2 UDP-Rhamnose UDP_Rha2->MbA

Caption: The complete six-step biosynthetic pathway of this compound from myricetin.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes of the this compound biosynthetic pathway and the production of pathway intermediates in a heterologous system.

Table 1: Substrate Specificity of this compound Biosynthetic Enzymes

EnzymeSubstrateRelative Activity (%)
CcUGT4 MbA-XR²100
Mini-MbA5.2
MRG0.6
MyricetinNo activity
MRNo activity
CcUGT5 MbA-R²100
Other intermediatesNo activity

Data adapted from Irmisch et al., 2020.

Table 2: Production of this compound and Intermediates in Nicotiana benthamiana

Expressed GenesProductYield (µg/g Fresh Weight)
CcMYB4, CcFLS, CcCYP2, CcUGT1, CcUGT2Myricetin 3-O-glucosyl rhamnoside (MRG)~2000
CcMYB4, CcFLS, CcCYP2, CcUGT1, CcUGT2, CcAT1Mini-MbADetectable levels
CcMYB4, CcFLS, CcCYP2, CcUGT1, CcUGT2, CcAT1, CcUGT3, CcUGT4, CcUGT5This compound (MbA)~7.7

Data compiled from Irmisch et al., 2019 and Sunstrum, 2021.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the this compound biosynthetic pathway.

Protocol 1: In Vitro Enzyme Assays with Recombinant Proteins

This protocol describes the general procedure for expressing and testing the activity of the this compound biosynthetic enzymes.

  • Cloning and Heterologous Expression:

    • The open reading frames of the candidate genes (e.g., CcUGT1-5, CcAT1/2) are PCR amplified from C. × crocosmiiflora cDNA.

    • The amplicons are cloned into an appropriate expression vector (e.g., pET28a) for N-terminal His-tagging.

    • The constructs are transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • Protein expression is induced with IPTG, and the cells are harvested by centrifugation.

    • The His-tagged proteins are purified using nickel-affinity chromatography.

  • Enzyme Assays:

    • The standard assay mixture (50 µL) contains 50 mM potassium phosphate buffer (pH 7.0), 2 µg of purified recombinant protein, 1 mM UDP-sugar (for UGTs) or 0.5 mM acyl-CoA (for ATs), and 0.1 mM of the acceptor substrate.

    • The reactions are incubated at 30°C for 30 minutes.

    • The reactions are stopped by the addition of an equal volume of methanol.

    • The reaction products are analyzed by LC-MS.

  • LC-MS Analysis:

    • Samples are analyzed on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Mass spectrometry is performed in negative ionization mode.

    • Products are identified based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards or predicted values.

    • Quantification is performed using an external standard curve of this compound.

Protocol 2: Transient Expression in Nicotiana benthamiana

This protocol outlines the procedure for reconstituting the this compound pathway in N. benthamiana.

  • Vector Construction and Transformation into Agrobacterium tumefaciens :

    • The biosynthetic genes are cloned into a plant expression vector (e.g., pEAQ-HT-DEST1).

    • The resulting plasmids are transformed into Agrobacterium tumefaciens strain GV3101.

    • A separate Agrobacterium strain containing a construct for the p19 silencing suppressor is also prepared.

  • Agroinfiltration:

    • Agrobacterium cultures are grown overnight, and the cells are harvested and resuspended in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

    • The optical density at 600 nm (OD₆₀₀) of each culture is adjusted.

    • For co-expression, the Agrobacterium suspensions for each gene and the p19 suppressor are mixed in equal ratios.

    • The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.

  • Metabolite Extraction and Analysis:

    • The infiltrated leaf tissue is harvested 5 days post-infiltration.

    • The tissue is ground in liquid nitrogen, and metabolites are extracted with 50% methanol.

    • The extracts are centrifuged, and the supernatant is analyzed by LC-MS as described in Protocol 1.

Workflow for Gene Discovery

The elucidation of the this compound biosynthetic pathway relied on a systematic approach combining transcriptomics, enzymology, and metabolic profiling. The following diagram illustrates the general workflow for identifying the genes involved in the pathway.

Caption: General workflow for the discovery of genes in the this compound biosynthetic pathway.

Conclusion

The complete elucidation of the this compound biosynthetic pathway is a significant achievement that paves the way for the metabolic engineering of this high-value pharmaceutical compound. The identification and characterization of all six dedicated enzymes provide the necessary genetic toolkit for developing a sustainable and scalable production platform for this compound, which will be critical for its future clinical development and application in the treatment of type 2 diabetes. Further research can now focus on optimizing precursor supply and enzyme expression in heterologous hosts to maximize yields.

A Technical Guide to the Role of Myricetin as a Precursor in Montbretin A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Montbretin A (MbA) is a potent and specific inhibitor of human pancreatic α-amylase, positioning it as a promising therapeutic candidate for type 2 diabetes and obesity.[1][2] This complex acylated flavonol glycoside is naturally produced in the corms of the ornamental plant montbretia (Crocosmia × crocosmiiflora).[2][3] However, its low natural abundance and complex structure make extraction and chemical synthesis unviable for large-scale production.[4][5] Metabolic engineering and synthetic biology offer a promising alternative, contingent on a complete understanding of the MbA biosynthetic pathway. This technical guide details the critical role of the flavonol myricetin as the foundational precursor for MbA and elucidates the sequential enzymatic reactions that construct the final molecule. We will cover the upstream biosynthesis of myricetin, the six-step assembly pathway to MbA, quantitative data from key studies, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

The Upstream Pathway: Biosynthesis of the Myricetin Core

The journey to this compound begins with the synthesis of its core flavonol structure, myricetin. This process is part of the general flavonoid biosynthetic pathway, which is widely conserved among plants.[6] The pathway starts with the precursor naringenin, which undergoes a series of hydroxylations and desaturation to yield myricetin.[7]

The key enzymatic steps leading to myricetin are:

  • Flavanone 3-Hydroxylase (F3H): This enzyme hydroxylates flavanones like naringenin to produce dihydroflavonols.[7][8] Specifically, it can convert naringenin to dihydrokaempferol (DHK), eriodictyol to dihydroquercetin (DHQ), and pentahydroxyflavanone to dihydromyricetin (DHM).[7]

  • Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3'5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are responsible for the hydroxylation pattern on the B-ring of the flavonoid.[7][9] F3'5'H is particularly crucial as it catalyzes the hydroxylation at both the 3' and 5' positions, which is the defining feature of myricetin's B-ring.[7][9]

  • Flavonol Synthase (FLS): This 2-oxoglutarate-dependent dioxygenase (2OGD) catalyzes the final desaturation step, converting dihydroflavonols (specifically dihydromyricetin) into their corresponding flavonols (myricetin).[6][7]

The biosynthesis of MbA occurs predominantly in the young, developing corms of montbretia.[10] Transcript analysis has shown that the genes encoding these upstream enzymes, such as CcFLS, are significantly more abundant in young corms compared to old corms, correlating with the timing of MbA accumulation.[7]

Myricetin_Biosynthesis cluster_pathway General Flavonoid Pathway Naringenin Naringenin DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHQ Dihydroquercetin (DHQ) DHK->DHQ F3'H DHM Dihydromyricetin (DHM) DHQ->DHM F3'5'H Myricetin Myricetin DHM->Myricetin FLS invis1 invis2

Figure 1: Upstream biosynthesis pathway leading to the formation of myricetin.

The Core Pathway: Stepwise Assembly of this compound from Myricetin

Once synthesized, myricetin serves as the starting substrate for a linear, six-step enzymatic assembly line that builds the complex MbA molecule.[1][11] This modular process involves the sequential addition of sugar moieties and an acyl group, catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and a BAHD-family acyltransferase (AT).[1][10]

The biosynthetic pathway proceeds through the following intermediates:[1][10]

  • Myricetin → Myricetin 3-O-rhamnoside (MR): The first step is the rhamnosylation of the 3-hydroxy group of myricetin. This reaction is catalyzed by the enzyme CcUGT1 (UGT77B2) , which uses UDP-rhamnose as the sugar donor.[10]

  • MR → Myricetin 3-O-glucosyl-1,2-rhamnoside (MRG): The intermediate MR is then glucosylated by CcUGT2 (UGT709G2) to form MRG.[10]

  • MRG → Myricetin 3-O-(6'-O-caffeoyl)-glucosyl-1,2-rhamnoside (mini-MbA): This crucial acylation step is catalyzed by CcAT1 or CcAT2 .[10] These enzymes transfer a caffeoyl group from caffeoyl-CoA to the 6'-hydroxy position of the glucose moiety on MRG.[10] The resulting product, mini-MbA, is considered the core active structure of this compound.[10]

  • mini-MbA → Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-1,2-glucosyl-1,2-rhamnoside (MbA-XR²): The fourth step involves another glucosylation, this time catalyzed by CcUGT3 (UGT703E1) , which adds a second glucose unit.[3][4]

  • MbA-XR² → Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl-rhamnoside 4'-O-xyloside (MbA-R²): The decoration of the myricetin B-ring begins with the xylosylation of the 4'-hydroxy group. This reaction is catalyzed by CcUGT4 (UGT703H1) .[1][2]

  • MbA-R² → this compound (MbA): The final step is the rhamnosylation of the newly added xylose, completing the disaccharide chain on the B-ring. This is catalyzed by CcUGT5 , yielding the final this compound molecule.[1][2]

MontbretinA_Biosynthesis M Myricetin MR Myricetin 3-O-rhamnoside (MR) M->MR Step 1 MRG Myricetin 3-O-glucosyl-1,2-rhamnoside (MRG) MR->MRG Step 2 miniMbA Myricetin 3-O-(6'-O-caffeoyl)-glucosyl-1,2-rhamnoside (mini-MbA) MRG->miniMbA Step 3 MbAXR2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-1,2-glucosyl-1,2-rhamnoside (MbA-XR²) miniMbA->MbAXR2 Step 4 MbAR2 Myricetin 3-O-(...)-glucosyl-rhamnoside 4'-O-xyloside (MbA-R²) MbAXR2->MbAR2 Step 5 MbA This compound (MbA) MbAR2->MbA Step 6 UGT1 CcUGT1 UGT2 CcUGT2 AT1 CcAT1 / CcAT2 UGT3 CcUGT3 UGT4 CcUGT4 UGT5 CcUGT5 UDP_Rha1 UDP-Rha UDP_Glc1 UDP-Glc Caff_CoA Caffeoyl-CoA UDP_Glc2 UDP-Glc UDP_Xyl UDP-Xyl UDP_Rha2 UDP-Rha

Figure 2: The six-step enzymatic assembly of this compound starting from myricetin.

Quantitative Data Summary

Quantitative analysis of gene expression, enzyme activity, and metabolite production has been instrumental in elucidating the MbA pathway.

Table 1: Relative Transcript Abundance of Biosynthesis Genes in Montbretia Corms This table summarizes the differential expression of key biosynthetic genes in young, developing corms (yC) versus old, dormant corms (oC), highlighting the localization of MbA synthesis.

GeneFunctionFold Change (yC vs. oC)Reference
CcFLSFlavonol SynthaseUp to 470-fold higher[7]
CcUGT1, CcUGT2, CcAT1/2Mini-MbA BiosynthesisSignificantly higher[3]
CcUGT3Glucosylation of mini-MbASignificantly higher[3]
CcUGT4, CcUGT5Final glycosylationsSignificantly higher[1]

Table 2: Relative Enzyme Activity in Montbretia Corm Protein Extracts Enzyme assays using protein extracts from young and old corms confirm that biosynthetic activity mirrors gene expression patterns.

ReactionProductFold-Higher Activity (yC vs. oC)Reference
mini-MbA + UDP-GlcMbA-XR²> 35-fold[3][4]
MbA-XR² + UDP-XylMbA-R²> 20-fold[4]

Table 3: Heterologous Production of MbA Intermediates in Nicotiana benthamiana Reconstruction of the pathway in a heterologous host like N. benthamiana provides proof-of-concept for metabolic engineering and allows for quantification of pathway intermediates.

Expressed GenesProductYieldReference
Myricetin pathway + CcUGT1 + CcUGT2Myricetin 3-O-glucosyl rhamnoside (MRG)2 mg/g fresh weight[7][12][13]
Myricetin pathway + CcUGT1/2 + CcAT1mini-MbADetectable levels[7][12]
Complete MbA pathwayThis compound (MbA)< 10 µg/g fresh weight[11]
Complete MbA pathwayMontbretin B (MbB)~60-fold higher than MbA[11]

Experimental Protocols

The discovery and characterization of the MbA biosynthetic pathway relied on a combination of transcriptomics, enzymology, and heterologous expression.

Gene Discovery and Expression Analysis
  • Plant Material: Crocosmia × crocosmiiflora (variety Emily McKenzie) corms were harvested, separating young developing corms (yC) from the previous year's old corms (oC).[3]

  • Transcriptome Analysis: RNA-seq was performed on yC and oC to generate a transcriptome database. Differential expression analysis was used to identify candidate UGT and AT genes with significantly higher transcript levels in yC, correlating with MbA accumulation.[3][10]

  • Quantitative Real-Time PCR (qRT-PCR): To validate expression patterns, qRT-PCR was performed using gene-specific primers. Reactions were run on a Bio-Rad CFX96 instrument using SsoFast EvaGreen Supermix. The PCR conditions were: initial incubation at 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 10s. Primer specificity was confirmed by melting curve analysis.[1][3]

In Vitro Enzyme Assays
  • Protein Extraction: Total protein was extracted from yC and oC tissues as previously described.[3]

  • Recombinant Enzyme Production: Candidate genes were cloned into expression vectors and heterologously expressed in E. coli. The resulting recombinant proteins were purified for functional characterization.[1]

  • UGT and AT Assays: Assays were conducted by incubating protein extracts or purified recombinant enzymes with the appropriate substrate (e.g., myricetin, MR, MRG, mini-MbA) and the corresponding UDP-sugar or acyl-CoA donor.[3][10]

  • Metabolite Analysis: Reaction products were analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to authentic standards. MS/MS fragmentation patterns were used to confirm the identity of the novel intermediates.[1][3]

In Planta Functional Validation via Heterologous Expression
  • Construct Assembly: Genes for the myricetin biosynthesis pathway (CcMYB4, CcFLS, CcCYP2) and the MbA assembly pathway (CcUGT1-5, CcAT1) were cloned into Agrobacterium tumefaciens expression vectors.[1][3]

  • Transient Expression: Cultures of Agrobacterium carrying the different gene constructs were mixed and co-infiltrated into the leaves of 5-6 week old Nicotiana benthamiana plants.[1][7]

  • Metabolite Extraction and Analysis: Leaves were harvested 5 days post-infiltration, and metabolites were extracted using a methanol/water solution. The extracts were then analyzed by LC-MS and LC/MS-QToF to identify and quantify the production of MbA and its intermediates.[1]

Experimental_Workflow cluster_1 Gene Discovery cluster_2 In Vitro Characterization cluster_3 In Planta Validation Harvest Harvest Corms (Young vs. Old) RNAseq RNA-seq & Transcriptome Assembly Harvest->RNAseq DE Differential Expression Analysis RNAseq->DE Candidates Identify Candidate Genes (UGTs, ATs) DE->Candidates Cloning Clone Genes into Expression Vector Candidates->Cloning Agro Agrobacterium-mediated Transformation Candidates->Agro Expression Heterologous Expression (E. coli) Cloning->Expression Assay Enzyme Assays with Substrates & Donors Expression->Assay LCMS1 LC-MS Analysis of Products Assay->LCMS1 LCMS1->Agro Validated Function Infiltration Transient Co-expression in N. benthamiana Agro->Infiltration Extraction Metabolite Extraction from Leaves Infiltration->Extraction LCMS2 LC-MS Analysis of Intermediates & MbA Extraction->LCMS2

Figure 3: Experimental workflow for the discovery and validation of MbA biosynthetic genes.

Conclusion

Myricetin is the indispensable flavonol precursor that initiates the biosynthesis of this compound. The complete elucidation of the six-step enzymatic pathway, from the initial rhamnosylation of myricetin by CcUGT1 to the final rhamnosylation by CcUGT5, provides a complete genetic toolkit for the metabolic engineering of this high-value therapeutic compound.[1][2] Quantitative analyses confirm that this pathway is highly active in the young, developing corms of montbretia, and proof-of-concept studies have demonstrated the feasibility of reconstructing the entire pathway in a heterologous plant host.[1][7] While challenges remain in optimizing yields and minimizing the production of inactive side-products like Montbretin B, the detailed knowledge presented in this guide provides a solid foundation for future research aimed at the sustainable, large-scale production of this compound for pharmaceutical applications.[11][14]

References

Glycosylation steps in the formation of Montbretin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Glycosylation Steps in the Formation of Montbretin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MbA) is a complex acylated flavonol glycoside with significant therapeutic potential, particularly as a potent and selective inhibitor of human pancreatic α-amylase for the treatment of type 2 diabetes and obesity.[1][2] Found in the corms of the ornamental plant Crocosmia × crocosmiiflora, its low natural abundance and structural complexity make both extraction and chemical synthesis challenging for large-scale production.[2][3] Metabolic engineering offers a promising alternative, necessitating a thorough understanding of the biosynthetic pathway. This guide provides a detailed technical overview of the sequential glycosylation steps that are central to the assembly of this valuable metabolite.

The biosynthesis of MbA is a linear, six-step pathway that begins with the flavonol core, myricetin. This process involves five distinct UDP-glycosyltransferases (UGTs) and one BAHD-acyltransferase, which sequentially add sugar and acyl moieties to the myricetin backbone.[3] The glycosylation reactions are catalyzed by specific UGTs that utilize activated sugar donors like UDP-rhamnose, UDP-glucose, and UDP-xylose.[4]

The Glycosylation Pathway of this compound

The formation of this compound from myricetin involves five key glycosylation steps, each catalyzed by a specific UDP-glycosyltransferase (UGT) enzyme identified from Crocosmia × crocosmiiflora. An additional acylation step occurs midway through the pathway. The sequence is as follows:

  • Step 1: Rhamnosylation of Myricetin

    • Enzyme: CcUGT1 (UGT77B2)

    • Reaction: CcUGT1 catalyzes the transfer of a rhamnose moiety from UDP-α-L-rhamnose to the 3-O position of myricetin.

    • Product: Myricetin 3-O-α-L-rhamnoside (MR).

  • Step 2: Glucosylation of MR

    • Enzyme: CcUGT2 (UGT709G2)

    • Reaction: CcUGT2 attaches a glucose unit from UDP-α-D-glucose to the 2''-hydroxyl group of the rhamnose on MR.

    • Product: Myricetin 3-O-β-D-glucosyl-(1→2)-α-L-rhamnoside (MRG).

  • Step 3: Acylation of MRG (Non-glycosylation step)

    • Enzyme: CcAT1 / CcAT2 (BAHD-acyltransferase)

    • Reaction: This step involves the acylation of the 6'-hydroxyl group of the glucose on MRG with a caffeoyl group from caffeoyl-CoA.

    • Product: Myricetin 3-O-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside (mini-MbA).

  • Step 4: Glucosylation of mini-MbA

    • Enzyme: CcUGT3 (UGT703E1)

    • Reaction: CcUGT3 catalyzes a second glucosylation, adding a glucose from UDP-α-D-glucose to the 2'''-hydroxyl of the first glucose.[2]

    • Product: Myricetin 3-O-[β-D-glucosyl-(1→2)]-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside (MbA-XR²).

  • Step 5: Xylosylation of MbA-XR²

    • Enzyme: CcUGT4 (UGT703H1)

    • Reaction: This enzyme specifically transfers a xylose moiety from UDP-α-D-xylose to the 4'-O position of the myricetin B-ring.[5]

    • Product: Myricetin 3-O-[β-D-glucosyl-(1→2)]-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside 4'-O-β-D-xyloside (MbA-R²).

  • Step 6: Rhamnosylation of MbA-R²

    • Enzyme: CcUGT5

    • Reaction: The final step is the addition of a rhamnose unit from UDP-α-L-rhamnose to the 4''''-hydroxyl of the xylose moiety.[5]

    • Product: this compound.

MontbretinA_Pathway Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR CcUGT1 MRG Myricetin 3-O-glucosyl- (1→2)-rhamnoside (MRG) MR->MRG CcUGT2 MiniMbA Myricetin 3-O-(6'-O-caffeoyl)- glucosyl-(1→2)-rhamnoside (mini-MbA) MRG->MiniMbA CcAT1/2 MbAXR2 MbA-XR² MiniMbA->MbAXR2 CcUGT3 MbAR2 MbA-R² MbAXR2->MbAR2 CcUGT4 MbA This compound MbAR2->MbA CcUGT5 UDP_Rha1 UDP-Rhamnose UDP_Rha1->MR UDP_Glc1 UDP-Glucose UDP_Glc1->MRG Caff_CoA Caffeoyl-CoA Caff_CoA->MiniMbA UDP_Glc2 UDP-Glucose UDP_Glc2->MbAXR2 UDP_Xyl UDP-Xylose UDP_Xyl->MbAR2 UDP_Rha2 UDP-Rhamnose UDP_Rha2->MbA

Caption: The linear biosynthetic pathway of this compound from myricetin.

Quantitative Data: Enzyme Kinetics

The functional characterization of the this compound UDP-glycosyltransferases (CcUGTs) is essential for understanding their efficiency and substrate specificity. While comprehensive kinetic data for all enzymes in the pathway are still being fully elucidated, the following table summarizes the typical parameters measured for plant UGTs.

EnzymeSubstrateSugar DonorK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
CcUGT1 MyricetinUDP-RhamnoseData not availableData not availableData not available
CcUGT2 MRUDP-GlucoseData not availableData not availableData not available
CcUGT3 mini-MbAUDP-GlucoseData not availableData not availableData not available[2]
CcUGT4 MbA-XR²UDP-XyloseData not availableData not availableData not available[5]
CcUGT5 MbA-R²UDP-RhamnoseData not availableData not availableData not available[5]
Note: Specific kinetic parameters for the CcUGT enzymes involved in this compound biosynthesis are not yet widely published. The table structure is provided for future data integration.

Experimental Protocols

The discovery and characterization of the enzymes in the MbA pathway involved a combination of transcriptomics, molecular cloning, recombinant protein expression, and detailed biochemical assays.

Protocol 1: Recombinant UGT Expression and Purification

This protocol describes a general method for producing active UGT enzymes in E. coli for subsequent in vitro assays.[6][7]

  • Cloning: The open reading frame of the target UGT (e.g., CcUGT3) is cloned from C. crocosmiiflora corm cDNA into an E. coli expression vector, such as pET-28a(+) or a vector with a His-MBP fusion tag to enhance solubility.[8]

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction:

    • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

    • Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to incubate at the lower temperature for 16-20 hours with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme).

    • Disrupt the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.

  • Affinity Purification:

    • Apply the soluble protein supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the recombinant UGT with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange & Storage: Concentrate the eluted protein using a centrifugal filter and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol). Aliquot and store at -80°C.

Protocol 2: In Vitro UGT Enzyme Assay

This protocol is used to confirm the activity and specificity of a purified recombinant UGT.[9][10]

  • Reaction Mixture Preparation: Prepare a standard reaction mixture in a total volume of 50-100 µL. The final concentrations are:

    • Buffer: 100 mM Tris-HCl (pH 7.5 - 8.0)

    • Acceptor Substrate: 100-200 µM (e.g., mini-MbA, dissolved in DMSO)

    • Sugar Donor: 1-2.5 mM (e.g., UDP-Glucose)

    • Reducing Agent (optional): 0.1% (v/v) β-mercaptoethanol

    • Purified Enzyme: 5-20 µg of recombinant UGT

  • Reaction Incubation:

    • Combine all components except the enzyme and pre-incubate the mixture at the desired reaction temperature (e.g., 30-37°C) for 5 minutes.

    • Initiate the reaction by adding the purified enzyme.

    • Incubate for a set period (e.g., 30-60 minutes). A time-course experiment can be run to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal or double volume of ice-cold methanol. This precipitates the protein and halts enzymatic activity.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • Controls: Run parallel reactions including:

    • A "no enzyme" control (replace enzyme with storage buffer).

    • A "no substrate" control to check for endogenous activity.

    • Assays with heat-denatured enzyme.

Protocol 3: LC-MS Analysis of Reaction Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate and identify the products of the in vitro enzyme assays.[11][12]

  • Chromatographic System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-17 min: Linear gradient to 95% B

    • 17-20 min: Hold at 95% B

    • Followed by re-equilibration at 5% B.

  • MS Detection:

    • Ionization Mode: Negative ESI is typically more sensitive for flavonoids.[13]

    • Scan Mode: Full scan mode to detect the [M-H]⁻ ions of the expected substrate and product.

    • MS/MS Analysis: Targeted MS/MS (or tandem MS) is used for structural confirmation. The [M-H]⁻ ion of the putative product is isolated and fragmented to produce a characteristic fragmentation pattern, which can be compared to standards or literature data. For example, fragmentation will show the loss of sugar moieties and the caffeoyl group, resulting in the myricetin aglycone ion (m/z 317).

Visualizations of Experimental Workflow

The discovery of the MbA glycosyltransferases followed a logical and systematic workflow, from gene identification to functional validation.

Gene_Discovery_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Validation Transcriptome Transcriptome Analysis (Young vs. Old Corms) DE_Analysis Differential Expression Analysis Transcriptome->DE_Analysis Candidate_Selection Candidate UGT Selection (Co-expression & Homology) DE_Analysis->Candidate_Selection Cloning cDNA Cloning into Expression Vector Candidate_Selection->Cloning Expression Recombinant Protein Expression (E. coli) Cloning->Expression Purification Affinity Purification (e.g., Ni-NTA) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis LC-MS Analysis of Products Assay->Analysis Validation In Planta Validation (e.g., N. benthamiana co-expression) Analysis->Validation

Caption: Experimental workflow for MbA glycosyltransferase gene discovery.

Conclusion

The elucidation of the five distinct glycosylation steps in this compound biosynthesis represents a significant achievement in plant specialized metabolism. The identification and characterization of the five key UDP-glycosyltransferases (CcUGT1, CcUGT2, CcUGT3, CcUGT4, and CcUGT5) provide the complete toolkit required for the heterologous production of MbA.[1] The highly specific and ordered nature of these enzymatic reactions underscores the precise molecular control governing the assembly of this complex natural product. The detailed protocols and pathway information presented here serve as a foundational guide for researchers in metabolic engineering and drug development, enabling efforts to optimize MbA production in microbial or plant-based systems and to potentially generate novel analogs for improved therapeutic efficacy.

References

A Technical Guide to the Seasonal Accumulation of Montbretin A in Crocosmia x crocosmiiflora Corms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA) is a potent and highly specific inhibitor of human pancreatic α-amylase, positioning it as a promising therapeutic candidate for the management of type-2 diabetes and obesity.[1][2] This complex acylated flavonol glycoside is naturally produced in the corms of the ornamental plant Crocosmia x crocosmiiflora.[1][3] However, the development of MbA for pharmaceutical applications is hindered by its limited availability from natural sources.[1][2] Understanding the biosynthesis and accumulation patterns of MbA is therefore critical for developing strategies to enhance its production, either through cultivation practices or metabolic engineering in heterologous systems.[2][4]

This technical guide provides an in-depth overview of the seasonal variation of this compound accumulation in Crocosmia x crocosmiiflora corms, detailing the biosynthetic pathway, experimental protocols for its analysis, and quantitative data on its accumulation.

Seasonal Variation of this compound Accumulation

The biosynthesis and accumulation of this compound are tightly regulated by the developmental stage of the Crocosmia x crocosmiiflora corm, exhibiting a distinct seasonal pattern. MbA is produced almost exclusively in the young, developing corms, with peak accumulation occurring during the early summer.[1][2][4] This temporal and spatial specificity is linked to the differential expression of genes encoding the biosynthetic enzymes responsible for its formation.[5] As the corms mature and age, the expression of these key biosynthetic genes and, consequently, the accumulation of MbA significantly decrease.[5]

Quantitative Analysis of this compound Levels

The following table summarizes the observed trends in this compound accumulation in Crocosmia x crocosmiiflora corms based on their developmental stage. While specific concentration values vary between studies and growing conditions, the general pattern remains consistent.

Corm StageDevelopmental PeriodThis compound Accumulation LevelReference
Young Corms (yC) Early Summer (e.g., June)High[1][5]
Old Corms (oC) Previous Year's CormsVery Low to Undetectable[5]

Note: Quantitative data from specific time-points of corm development would require access to the raw data from the cited publications. The provided information emphasizes the qualitative difference in MbA levels between young and old corms.

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process involving the assembly of seven distinct building blocks: the flavonol core myricetin, two units of UDP-rhamnose, two units of UDP-glucose, UDP-xylose, and caffeoyl-CoA.[1][5] The pathway is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and a BAHD-acyltransferase (AT).[6]

The elucidated biosynthetic pathway proceeds in a linear fashion, starting from the myricetin core. The key intermediates in the pathway include myricetin 3-O-rhamnoside (MR), myricetin 3-O-glucosyl rhamnoside (MRG), and myricetin 3-O-(6'-O-caffeoyl)-glucosyl rhamnoside, also known as mini-MbA.[7] The final steps involve further glycosylations to yield the complete this compound molecule.[1][5]

MontbretinA_Biosynthesis Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR CcUGT1 MRG Myricetin 3-O-glucosyl rhamnoside (MRG) MR->MRG CcUGT2 miniMbA Myricetin 3-O-(6'-O-caffeoyl)-glucosyl rhamnoside (mini-MbA) MRG->miniMbA CcAT1 / CcAT2 MbA_XR2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl-rhamnoside (MbA-XR²) miniMbA->MbA_XR2 CcUGT3 MbA_R2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl rhamnoside 4'-O-xyloside (MbA-R²) MbA_XR2->MbA_R2 CcUGT4 MbA This compound MbA_R2->MbA CcUGT5 Experimental_Workflow Harvest Harvest Corms (Young & Old) Freeze Flash Freeze in Liquid N₂ Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Metabolite Extraction (50% MeOH) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Analyze LC-MS Analysis Centrifuge->Analyze Quantify Data Analysis & Quantification Analyze->Quantify

References

Mini-MbA: The Biologically Active Core of Montbretin A for Next-Generation Diabetes Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA), a complex acylated flavonol glycoside isolated from the corms of the montbretia plant (Crocosmia x crocosmiiflora), has emerged as a potent and highly specific inhibitor of human pancreatic α-amylase (HPA).[1] This enzyme plays a pivotal role in the initial stages of dietary starch digestion, and its inhibition is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Through meticulous structure-activity relationship (SAR) studies, a minimalist core structure, designated "Mini-MbA," has been identified as the essential pharmacophore responsible for this potent biological activity. This technical guide provides a comprehensive overview of Mini-MbA, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and a visual representation of the relevant biological and experimental pathways.

Mechanism of Action: Competitive Inhibition of Human Pancreatic α-Amylase

Mini-MbA exerts its therapeutic effect through the competitive inhibition of human pancreatic α-amylase. This mode of inhibition signifies that Mini-MbA directly competes with the natural substrate of the enzyme, starch, for binding to the active site. The core structure of Mini-MbA, comprising a myricetin and a caffeic acid moiety, is crucial for this high-affinity interaction. X-ray crystallography studies of the HPA-MbA complex have revealed that intramolecular π-stacking interactions between the myricetin and caffeic acid components of Mini-MbA orient their hydroxyl groups for optimal hydrogen bonding with the catalytic residues, Asp197 and Glu233, within the enzyme's active site.[2] This precise molecular interaction accounts for the potent and selective inhibition of HPA.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its derivatives has been quantified through extensive kinetic studies. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Kᵢ value indicating a more potent inhibitor. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the key quantitative data for this compound, its natural congeners, Mini-MbA, and various synthetic analogues.

Table 1: Inhibitory Constants (Kᵢ) of this compound and Its Natural Congeners against Human Pancreatic α-Amylase

CompoundStructureKᵢ (nM)
This compoundMyricetin-Rha-Glc(Caffeoyl)-Glc-Xyl-Rha8.1 ± 0.5
Montbretin BMyricetin-Rha-Glc(Coumaroyl)-Glc-Xyl-Rha3,600 ± 100
Montbretin CMyricetin-Rha-Glc(Feruloyl)-Glc-Xyl-Rha6,100 ± 100

Data sourced from Williams et al., 2015.[2]

Table 2: Structure-Activity Relationship of this compound Degradation Products

CompoundStructureKᵢ (nM)
Mini-MbA Myricetin-Rha-Glc(Caffeoyl) 9.1 ± 0.8
MbA-RMyricetin-Rha21.3 ± 2.2
MbA-CMyricetin-Caffeoyl730 ± 90

Data sourced from Williams et al., 2015.[2]

Table 3: Inhibitory Potency of Simplified Synthetic Analogues of Mini-MbA

AnalogueLinker StructureKᵢ (nM)IC₅₀ (µM)
Analogue 1Propyl Linker60>100
Analogue 2Amino Acid Linker (Glycine)70>100

Kᵢ values sourced from Tysoe et al., 2019.[3] IC₅₀ values are generally reported to be significantly higher than Kᵢ values for competitive inhibitors.

Experimental Protocols

Synthesis of a Simplified Mini-MbA Analogue (Propyl Linker)

This protocol is adapted from the supplementary information of Tysoe et al., 2019.[3]

Step 1: Synthesis of Myricetin-O-propylamine

  • To a solution of myricetin (1 equivalent) in dry DMF, add potassium carbonate (3 equivalents) and 1-bromo-3-chloropropane (1.2 equivalents).

  • Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the chlorinated intermediate.

  • Dissolve the intermediate in a 7N solution of ammonia in methanol and stir in a sealed tube at 100°C for 24 hours.

  • Concentrate the reaction mixture and purify by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the myricetin-O-propylamine.

Step 2: Coupling of Myricetin-O-propylamine with Caffeic Acid

  • To a solution of caffeic acid (1.2 equivalents) in DMF, add HBTU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of myricetin-O-propylamine (1 equivalent) in DMF to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to yield the final Mini-MbA analogue.

Human Pancreatic α-Amylase Inhibition Assay

This protocol is a generalized method based on the procedures described by Williams et al., 2015.[2]

Materials:

  • Human pancreatic α-amylase (HPA)

  • 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) as substrate

  • Assay buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 0.1 mM calcium chloride, pH 6.9

  • Inhibitor stock solutions (in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 20 µL of the inhibitor dilution (or DMSO for control).

  • Add 20 µL of HPA solution (final concentration ~1 nM) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 160 µL of the substrate CNP-G3 solution (final concentration ranging from 0.1 to 5 times the Kₘ value).

  • Immediately measure the increase in absorbance at 405 nm over time using a microplate reader at 37°C. The rate of reaction is proportional to the rate of change of absorbance.

  • Determine the initial velocity (v₀) for each inhibitor concentration.

  • Plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]) (Lineweaver-Burk plot) to determine the mode of inhibition and the Kᵢ value. For competitive inhibition, the lines will intersect on the y-axis.

X-ray Crystallography of HPA in Complex with an Inhibitor

This protocol is based on the experimental details provided for the crystal structure of HPA with this compound (PDB ID: 4W93).

Procedure:

  • Protein Expression and Purification: Express recombinant human pancreatic α-amylase in a suitable expression system (e.g., Pichia pastoris) and purify to homogeneity using standard chromatographic techniques.

  • Crystallization:

    • Concentrate the purified HPA to 10-15 mg/mL in a buffer containing 20 mM Tris-HCl pH 8.0 and 1 mM CaCl₂.

    • Incubate the protein with a 5-fold molar excess of the inhibitor for 1 hour on ice.

    • Set up crystallization trials using the hanging drop vapor diffusion method by mixing 1 µL of the protein-inhibitor complex with 1 µL of a reservoir solution (e.g., 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v ethylene glycol).

    • Equilibrate the drops against 500 µL of the reservoir solution at 20°C.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a reservoir solution supplemented with 25% glycerol before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software such as HKL2000 or XDS.

    • Solve the crystal structure by molecular replacement using a previously determined structure of HPA as a search model.

    • Refine the structure using software such as PHENIX or REFMAC5, including the modeling of the bound inhibitor into the electron density map.

Visualizations

Signaling and Metabolic Pathways

Starch_Digestion_Pathway Starch Dietary Starch (Amylose, Amylopectin) Oligosaccharides Oligosaccharides (Maltose, Maltotriose, α-limit dextrins) Starch->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Brush Border Enzymes Bloodstream Bloodstream Absorption Glucose->Bloodstream HPA Human Pancreatic α-Amylase MiniMbA Mini-MbA MiniMbA->Inhibition Inhibition->HPA Inhibition

Starch Digestion and Inhibition by Mini-MbA.
Experimental Workflows

Bioassay_Guided_Isolation cluster_extraction Extraction & Fractionation cluster_screening Screening & Identification cluster_sar SAR & Analogue Synthesis Plant Crocosmia x crocosmiiflora (Corms) CrudeExtract Crude Extract Plant->CrudeExtract Extraction Fractions Fractions (e.g., via Chromatography) CrudeExtract->Fractions Fractionation Bioassay HPA Inhibition Assay Fractions->Bioassay ActiveFractions Identify Active Fractions Bioassay->ActiveFractions Purification Purification of Active Compounds (e.g., HPLC) ActiveFractions->Purification StructureElucidation Structure Elucidation (NMR, MS) Purification->StructureElucidation MbA This compound (MbA) StructureElucidation->MbA Degradation Controlled Degradation MbA->Degradation MiniMbA Identify Mini-MbA Core Degradation->MiniMbA AnalogueSynthesis Analogue Synthesis MiniMbA->AnalogueSynthesis AnalogueTesting Kinetic Analysis of Analogues AnalogueSynthesis->AnalogueTesting Kinetic_Analysis_Workflow cluster_prep Assay Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents: - HPA Enzyme - Substrate (CNP-G3) - Inhibitor (Mini-MbA analogue) Plate Prepare 96-well Plate (Varying [Substrate] and [Inhibitor]) Reagents->Plate Incubate Incubate Enzyme and Inhibitor Plate->Incubate Reaction Initiate Reaction with Substrate Incubate->Reaction Measure Measure Absorbance (405 nm) over Time Reaction->Measure Velocity Calculate Initial Reaction Velocities (v₀) Measure->Velocity Plot Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) Velocity->Plot Ki Determine Kᵢ and Mode of Inhibition Plot->Ki

References

Methodological & Application

Application Notes and Protocols for the Metabolic Engineering of Montbretin A in Nicotiana benthamiana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Montbretin A (MbA) is a complex acylated flavonol glycoside with potent and specific inhibitory activity against human pancreatic α-amylase, making it a promising therapeutic candidate for the treatment of type 2 diabetes and obesity.[1][2] Sourced from the corms of the ornamental plant Crocosmia × crocosmiiflora, the natural supply of MbA is insufficient for extensive research and clinical development due to its low abundance and the plant's unsuitability for large-scale cultivation.[2][3] Metabolic engineering in a heterologous host offers a viable alternative for sustainable and scalable production. Nicotiana benthamiana has emerged as a suitable chassis for this purpose due to its well-established transient expression systems, rapid growth, and ability to produce complex plant-derived metabolites.[4]

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of MbA in N. benthamiana. This includes the reconstruction of the MbA biosynthetic pathway, strategies for optimizing yield, and protocols for key experimental procedures.

Metabolic Pathway and Engineering Strategy

The biosynthesis of MbA is a multi-step process that begins with the flavonoid precursor myricetin. The pathway involves a series of glycosylations and an acylation step to assemble the final complex molecule.[5][6] The core of MbA's biological activity resides in a "mini-MbA" structure, which is myricetin 3-O-(6'-O-caffeoyl)-glucosyl rhamnoside.[7]

A significant challenge in the heterologous production of MbA in N. benthamiana is the preferential production of the less active analogs, Montbretin B (MbB) and Montbretin C (MbC).[1][8] This is primarily due to the limited availability of the precursor caffeoyl-CoA in favor of coumaroyl-CoA and feruloyl-CoA.[5] To address this, a key engineering strategy involves the co-expression of genes from the shikimate shunt pathway to increase the intracellular pool of caffeoyl-CoA.[8]

Key Biosynthetic Genes for this compound Production

The successful reconstruction of the MbA pathway in N. benthamiana requires the coordinated expression of a suite of genes from Crocosmia × crocosmiiflora:

  • Myricetin Biosynthesis:

    • CcMYB4: A MYB transcription factor to upregulate flavonoid biosynthesis.

    • CcFLS: Flavonol synthase.

    • CcCYP2: Flavonol 3'5'-hydroxylase.

  • MbA Assembly Pathway:

    • CcUGT1 & CcUGT2: UDP-dependent glycosyltransferases responsible for the initial glycosylation steps.[5]

    • CcAT1/2: Acyltransferase that attaches the caffeoyl moiety.[5]

    • CcUGT3, CcUGT4, & CcUGT5: A series of UDP-dependent glycosyltransferases that complete the glycosylation of the MbA molecule.[5][6]

  • Shikimate Shunt Pathway (for enhanced Caffeoyl-CoA supply):

    • CcHCT: Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase.

    • CcC3'H: p-coumaroylshikimate 3'-hydroxylase.

    • CcCSE: Caffeoylshikimate esterase.

Data Presentation

The following tables summarize the quantitative data on Montbretin production in engineered Nicotiana benthamiana.

Table 1: Montbretin Production in N. benthamiana with and without Shikimate Shunt Engineering.

Genetic ConstructThis compound (µg/g FW)Montbretin B (µg/g FW)Montbretin C (µg/g FW)Reference
MbA Biosynthesis Genes< 10~600 (60-fold > MbA)~150 (15-fold > MbA)[9]
MbA Biosynthesis Genes + Shikimate Shunt Genes (CcHCT, CcC3'H, CcCSE)83.7 ± 3.3Not reportedNot reported[9]

FW: Fresh Weight

Table 2: Relative Increase in this compound Production.

Engineering StrategyFold Increase in this compoundReference
Co-expression of Shikimate Shunt Genes~10-fold[1]
Co-expression of CcHCT in multigene construct30-fold[1][8][10]

Experimental Protocols

Plasmid Construction for Gene Expression

This protocol describes the assembly of multigene constructs for expressing the MbA biosynthetic pathway in N. benthamiana. The pEAQ-HT vector series is recommended for high-level transient expression.[2][11][12][13] The Modular Cloning (MoClo) system is an efficient method for assembling multiple transcriptional units.[9]

1.1. Gene Synthesis and Domestication:

  • Synthesize the coding sequences of all required Crocosmia genes with codon optimization for N. benthamiana.
  • Domesticate the gene sequences by removing any internal BsaI and BpiI restriction sites to make them compatible with the MoClo assembly standard.

1.2. Level 0 Plasmid Construction:

  • Clone each domesticated gene into a Level 0 vector (e.g., pUPD2) under the control of a constitutive promoter (e.g., CaMV 35S promoter) and a terminator (e.g., nos terminator). Each Level 0 plasmid will contain one transcriptional unit (promoter-gene-terminator).

1.3. Level 1 Multigene Construct Assembly:

  • Use a Golden Gate assembly reaction with BsaI to combine multiple Level 0 plasmids into a Level 1 destination vector (e.g., pEAQ-HT-DEST). This allows for the creation of a single plasmid containing multiple gene expression cassettes. For the full pathway, multiple Level 1 constructs may be necessary.

1.4. Transformation into Agrobacterium tumefaciens :

  • Transform the final Level 1 constructs into a suitable A. tumefaciens strain (e.g., GV3101) by electroporation.
  • Select for transformed colonies on LB agar plates containing appropriate antibiotics.

Transient Expression in Nicotiana benthamiana (Agroinfiltration)

This protocol details the procedure for transiently expressing the MbA biosynthetic genes in N. benthamiana leaves.

2.1. Plant Growth:

  • Grow N. benthamiana plants from seed in a controlled environment (e.g., 24°C day/20°C night, 16h light/8h dark cycle).
  • Use healthy, 4-6 week old plants for infiltration.

2.2. Preparation of Agrobacterium Cultures:

  • Inoculate a starter culture of each A. tumefaciens strain harboring a gene construct in LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.
  • The following day, inoculate a larger volume of infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone) with the starter culture and grow for another 16-24 hours.

2.3. Infiltration Procedure:

  • Harvest the Agrobacterium cells by centrifugation (e.g., 4000 x g for 10 min).
  • Resuspend the bacterial pellets in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.
  • If co-infiltrating multiple constructs, mix the resuspended cultures in equal ratios.
  • Incubate the bacterial suspension at room temperature for 2-3 hours without shaking.
  • Using a needleless 1 mL syringe, gently infiltrate the abaxial side of the leaves of N. benthamiana plants.
  • Maintain the infiltrated plants in the growth chamber for 5-7 days.

Metabolite Extraction

This protocol describes the extraction of montbretins from infiltrated N. benthamiana leaf tissue.

3.1. Sample Collection:

  • At 5-7 days post-infiltration, excise the infiltrated leaf areas and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

3.2. Extraction:

  • Weigh the frozen powder (e.g., 100 mg) into a microcentrifuge tube.
  • Add 1 mL of 50% (v/v) methanol per 100 mg of tissue.[9]
  • Vortex thoroughly and sonicate for 15 minutes.
  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • For quantitative analysis, it is recommended to re-extract the pellet with another volume of 50% methanol and combine the supernatants.
  • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

LC-MS Analysis of Montbretins

This protocol provides a starting point for the liquid chromatography-mass spectrometry (LC-MS) analysis of MbA and its analogs.

4.1. Instrumentation:

  • An HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

4.2. Chromatographic Conditions (example):

  • Column: Agilent ZORBAX SB-C18, 1.8 µm, 4.6 x 50 mm.[4]
  • Mobile Phase A: 10 mM aqueous ammonium acetate.[4]
  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[4]
  • Gradient: 5% to 35% B over 5 minutes, followed by a wash and re-equilibration step.[4]
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.

4.3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
  • MRM Transitions (example):
  • MbA: Precursor ion [M-H]⁻ → Product ion (specific fragment)
  • MbB: Precursor ion [M-H]⁻ → Product ion (specific fragment)
  • MbC: Precursor ion [M-H]⁻ → Product ion (specific fragment) (Note: Specific MRM transitions need to be optimized based on the instrument and authentic standards.)

4.4. Quantification:

  • Prepare a standard curve using purified MbA of known concentrations.
  • Calculate the concentration of MbA in the samples by comparing their peak areas to the standard curve.[1]

Visualizations

This compound Biosynthetic Pathway

MontbretinA_Biosynthesis cluster_shikimate Shikimate Pathway Enhancement cluster_mba This compound Assembly Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaroyl-shikimate p-Coumaroyl-shikimate p-Coumaroyl-CoA->p-Coumaroyl-shikimate CcHCT Shikimate Shikimate Caffeoyl-shikimate Caffeoyl-shikimate p-Coumaroyl-shikimate->Caffeoyl-shikimate CcC3'H Caffeic_acid Caffeic acid Caffeoyl-shikimate->Caffeic_acid CcCSE Caffeoyl-CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl-CoA Mini-MbA Mini-MbA Caffeoyl-CoA->Mini-MbA Myricetin Myricetin Myricetin-3-O-rhamnoside Myricetin-3-O-rhamnoside Myricetin->Myricetin-3-O-rhamnoside CcUGT1 Myricetin-3-O-glucosyl-rhamnoside Myricetin-3-O-glucosyl-rhamnoside Myricetin-3-O-rhamnoside->Myricetin-3-O-glucosyl-rhamnoside CcUGT2 Myricetin-3-O-glucosyl-rhamnoside->Mini-MbA CcAT1/2 MbA-XR2 MbA-XR2 Mini-MbA->MbA-XR2 CcUGT3 MbA-R2 MbA-R2 MbA-XR2->MbA-R2 CcUGT4 This compound This compound MbA-R2->this compound CcUGT5

Caption: The engineered this compound biosynthetic pathway in N. benthamiana.

Experimental Workflow

Experimental_Workflow cluster_cloning 1. Gene Cloning and Vector Construction cluster_expression 2. Transient Expression cluster_analysis 3. Analysis A Gene Synthesis & Domestication B Level 0 Plasmid Assembly A->B C Level 1 Multigene Vector Assembly (pEAQ-HT) B->C D Transformation into Agrobacterium C->D E Agrobacterium Culture Preparation D->E F Agroinfiltration of N. benthamiana E->F G Plant Incubation (5-7 days) F->G H Harvesting & Grinding Leaf Tissue G->H I Metabolite Extraction (50% MeOH) H->I J LC-MS Analysis I->J K Data Quantification J->K

Caption: Workflow for metabolic engineering of this compound in N. benthamiana.

References

Heterologous Production of Montbretin A in Saccharomyces cerevisiae: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The pursuit of sustainable and scalable production methods for high-value pharmaceuticals has led researchers to explore microbial cell factories. Montbretin A (MbA), a potent and specific inhibitor of human pancreatic α-amylase, presents a promising therapeutic for type 2 diabetes.[1] However, its natural source, the corms of the montbretia plant (Crocosmia x crocosmiiflora), produces only small quantities of this complex acylated flavonol glycoside, and chemical synthesis is not commercially viable.[2][3] Metabolic engineering of microorganisms like Saccharomyces cerevisiae offers a compelling alternative for the production of MbA.[2][3]

The complete elucidation of the MbA biosynthetic pathway has paved the way for its heterologous expression in microbial hosts.[2] This pathway involves the assembly of a myricetin core, which is then decorated with sugar moieties and a caffeoyl group through the action of five UDP-dependent glycosyltransferases (UGTs) and a BAHD-acyltransferase (AT). While the entire pathway has been successfully reconstituted in Nicotiana benthamiana, achieving full biosynthesis in Saccharomyces cerevisiae is an ongoing area of research.[3][4][5]

Current progress in engineering S. cerevisiae has focused on the production of key precursors to MbA. A significant milestone has been the successful production of eriodictyol, a precursor to the myricetin core of MbA.[2] A critical challenge in this process is directing the metabolic flux towards the correct precursors. Specifically, the yeast must be engineered to utilize caffeic acid instead of coumaric acid to prevent the formation of the therapeutically inactive Montbretin B (MbB).[2] Researchers have successfully developed a yeast strain that produces eriodictyol from caffeic acid, achieving titers of 27.3 mg/L, with optimization strategies leading to an eight-fold improvement.[2]

These application notes provide a comprehensive overview of the strategies and protocols required to advance the heterologous production of this compound in S. cerevisiae, building upon the current state of research.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for the production of this compound and its precursors in heterologous hosts.

ProductHost OrganismTiterFold ImprovementReference
EriodictyolSaccharomyces cerevisiae27.3 mg/L8-fold[2]
This compoundNicotiana benthamianaNot specified30-fold[5]
Myricetin 3-O-glucosyl rhamnosideNicotiana benthamiana2 mg/g fresh weight-[4]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process starting from the general phenylpropanoid pathway to produce the precursor caffeoyl-CoA and the flavonoid precursor myricetin. These are then assembled and modified by a series of glycosyltransferases and an acyltransferase.

MontbretinA_Pathway Phenylalanine Phenylalanine Caffeic_acid Caffeic acid Phenylalanine->Caffeic_acid Phenylpropanoid Pathway Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL mini_MbA mini-Montbretin A Caffeoyl_CoA->mini_MbA Malonyl_CoA 3x Malonyl-CoA Eriodictyol Eriodictyol Malonyl_CoA->Eriodictyol Myricetin Myricetin Eriodictyol->Myricetin F3'5'H, FLS MR Myricetin 3-O-rhamnoside Myricetin->MR CcUGT1 MRG Myricetin 3-O-glucosyl-rhamnoside MR->MRG CcUGT2 MRG->mini_MbA CcAT1 MbA_intermediate1 MbA-XR² mini_MbA->MbA_intermediate1 CcUGT3 MbA_intermediate2 MbA-R² MbA_intermediate1->MbA_intermediate2 CcUGT4 Montbretin_A This compound MbA_intermediate2->Montbretin_A CcUGT5

Caption: Biosynthetic pathway of this compound from phenylalanine and malonyl-CoA.

Experimental Workflow for Engineering S. cerevisiae

The overall workflow for engineering S. cerevisiae to produce this compound involves several key stages, from gene discovery and synthesis to strain construction, fermentation, and analysis.

Experimental_Workflow Gene_Discovery Gene Discovery & Codon Optimization (CcUGTs, CcAT1) Plasmid_Construction Plasmid Construction (Yeast expression vectors) Gene_Discovery->Plasmid_Construction Yeast_Transformation Yeast Transformation (e.g., LiAc/SS-DNA/PEG method) Plasmid_Construction->Yeast_Transformation Strain_Selection Strain Selection & Verification (PCR, sequencing) Yeast_Transformation->Strain_Selection Precursor_Pathway_Engineering Precursor Pathway Engineering (Eriodictyol production from Caffeic Acid) Strain_Selection->Precursor_Pathway_Engineering Full_Pathway_Assembly Full Pathway Assembly (Integration of all MbA genes) Precursor_Pathway_Engineering->Full_Pathway_Assembly Fermentation Fermentation & Optimization (Media, temperature, feeding) Full_Pathway_Assembly->Fermentation Metabolite_Extraction Metabolite Extraction (e.g., Ethyl acetate extraction) Fermentation->Metabolite_Extraction Analysis Analysis (LC-MS/MS, HPLC) Metabolite_Extraction->Analysis

Caption: Experimental workflow for engineering this compound production in S. cerevisiae.

Experimental Protocols

Gene Synthesis and Codon Optimization

Objective: To obtain the coding sequences for the this compound biosynthetic enzymes, codon-optimized for expression in Saccharomyces cerevisiae.

Materials:

  • Sequences of Crocosmia x crocosmiiflora genes: CcUGT1, CcUGT2, CcAT1, CcUGT3, CcUGT4, CcUGT5.

  • Codon optimization software (e.g., GeneArt GeneOptimizer).

  • Gene synthesis service provider.

Protocol:

  • Obtain the amino acid sequences of the target enzymes from the National Center for Biotechnology Information (NCBI) database.

  • Use a codon optimization tool to generate DNA sequences optimized for S. cerevisiae expression. This typically involves adjusting the codon usage frequency to match that of highly expressed genes in yeast and removing any potential detrimental sequences (e.g., cryptic splice sites, polyadenylation signals).

  • Order the synthesis of the codon-optimized genes from a commercial vendor. The synthesized genes should be cloned into a standard cloning vector for easy subcloning.

Yeast Expression Vector Construction

Objective: To clone the codon-optimized genes into yeast expression vectors under the control of suitable promoters and terminators.

Materials:

  • Synthesized genes in cloning vectors.

  • Yeast expression vectors (e.g., pRS series, pESC series) with different selectable markers (e.g., URA3, LEU2, HIS3, TRP1).

  • High-fidelity DNA polymerase.

  • Restriction enzymes and T4 DNA ligase.

  • E. coli competent cells for plasmid amplification.

  • Standard molecular biology reagents and equipment.

Protocol:

  • Select appropriate yeast expression vectors. For multi-gene pathways, consider using vectors that allow for the expression of multiple genes from a single plasmid or a set of compatible plasmids with different markers.

  • Choose strong constitutive promoters (e.g., TEF1, GPD) or inducible promoters (e.g., GAL1) to drive the expression of the biosynthetic genes.

  • Design primers to amplify the codon-optimized genes with appropriate restriction sites for cloning into the selected expression vectors.

  • Perform PCR amplification of the genes.

  • Digest the PCR products and the expression vectors with the corresponding restriction enzymes.

  • Ligate the digested genes into the linearized vectors.

  • Transform the ligation products into competent E. coli cells for plasmid propagation.

  • Select transformed E. coli colonies and verify the correct insertion of the genes by colony PCR and Sanger sequencing.

  • Isolate the verified plasmids from E. coli for yeast transformation.

Saccharomyces cerevisiae Transformation

Objective: To introduce the expression vectors containing the this compound biosynthetic genes into a suitable S. cerevisiae strain.

Materials:

  • S. cerevisiae host strain (e.g., CEN.PK, BY4741).

  • Yeast expression plasmids.

  • Yeast extract peptone dextrose (YPD) medium.

  • Selective synthetic complete (SC) drop-out medium.

  • Lithium acetate (LiAc), single-stranded carrier DNA (ssDNA), polyethylene glycol (PEG).

  • Standard yeast transformation reagents and equipment.

Protocol (Lithium Acetate/SS-DNA/PEG Method):

  • Inoculate the S. cerevisiae host strain in YPD medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into fresh YPD and grow to an OD600 of 0.4-0.6.

  • Harvest the cells by centrifugation and wash with sterile water.

  • Resuspend the cell pellet in a solution of 100 mM LiAc.

  • In a microcentrifuge tube, mix the yeast expression plasmid(s), ssDNA, and the competent yeast cells.

  • Add a solution of 40% PEG, 100 mM LiAc and incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-25 minutes.

  • Pellet the cells, remove the supernatant, and resuspend in sterile water.

  • Plate the cell suspension on selective SC drop-out medium lacking the appropriate nutrient(s) to select for transformants.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

Fermentation and Precursor Feeding

Objective: To cultivate the engineered yeast strains and provide the necessary precursors for this compound biosynthesis.

Materials:

  • Engineered S. cerevisiae strain(s).

  • Selective SC medium.

  • Caffeic acid stock solution (dissolved in ethanol).

  • Sterile flasks or bioreactor.

Protocol:

  • Inoculate a single colony of the engineered yeast strain into selective SC medium and grow overnight at 30°C with shaking.

  • Inoculate a larger volume of selective SC medium with the overnight culture to an initial OD600 of ~0.1.

  • Grow the culture at 30°C with shaking.

  • When the culture reaches an OD600 of ~1.0, induce gene expression if using inducible promoters.

  • Add caffeic acid to the culture medium. A final concentration of 1 mM is a common starting point, which can be added in fed-batch to minimize toxicity.[6]

  • Continue the fermentation for 48-72 hours.

  • Collect cell pellets and supernatant for metabolite analysis.

Metabolite Extraction and Analysis

Objective: To extract and quantify this compound and its intermediates from the yeast culture.

Materials:

  • Yeast culture (cells and supernatant).

  • Ethyl acetate or other suitable organic solvent.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • High-performance liquid chromatography (HPLC) system.

  • Authentic standards for this compound and its intermediates (if available).

Protocol:

  • Extraction:

    • Separate the yeast cells from the culture medium by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate by vigorous vortexing.

    • Separate the organic phase and evaporate to dryness under vacuum or nitrogen.

    • For intracellular metabolites, lyse the cell pellet (e.g., by bead beating in methanol) and extract with an appropriate solvent.

  • Analysis:

    • Reconstitute the dried extracts in a suitable solvent (e.g., methanol).

    • Analyze the samples by LC-MS/MS for identification and quantification of this compound and its intermediates. Use an external standard curve of authentic this compound for accurate quantification.[7]

    • HPLC can be used for routine monitoring of production levels.

This comprehensive guide provides a foundation for researchers and drug development professionals to embark on the heterologous production of this compound in Saccharomyces cerevisiae. While challenges remain in assembling and optimizing the complete pathway, the strategies and protocols outlined here, based on the latest scientific findings, offer a clear roadmap for future success in producing this valuable anti-diabetic compound.

References

Application Notes and Protocols for Researchers: UDP-glycosyltransferases in Montbretin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the UDP-glycosyltransferases (UGTs) integral to the biosynthesis of Montbretin A (MbA), a potent and selective inhibitor of human pancreatic α-amylase with significant potential in the management of type 2 diabetes. The complex nature of MbA necessitates a biosynthetic approach for its production, making a thorough understanding of the involved enzymes crucial for metabolic engineering and drug development efforts.

Introduction to this compound and its Biosynthesis

This compound is a complex acylated flavonol glycoside found in the corms of the ornamental plant Crocosmia x crocosmiiflora.[1][2] Its intricate structure, myricetin 3-O-(glucosyl-6′-O-caffeoyl)-1,2-β-D-glucosyl-1,2-α-L-rhamnoside 4′-O-α-L-rhamnosyl-1,4-β-D-xyloside, is assembled in a stepwise manner from seven precursor molecules: the flavonol myricetin, two units of UDP-glucose, two units of UDP-rhamnose, one unit of UDP-xylose, and one molecule of caffeoyl-CoA.[1] The assembly is catalyzed by a series of enzymes, including five critical UGTs that sequentially add sugar moieties to the myricetin backbone.[3][4] The instability of some purified enzymes has posed challenges in determining their full kinetic parameters.

Key UDP-glycosyltransferases in the this compound Pathway

The biosynthesis of MbA from myricetin involves a linear sequence of six enzymatic reactions, five of which are catalyzed by distinct UGTs. These enzymes exhibit remarkable substrate specificity, ensuring the precise assembly of the complex glycoside chains.[1][5]

The five key UGTs are:

  • CcUGT1 (UGT77B2): Initiates the glycosylation cascade by transferring a rhamnose moiety from UDP-rhamnose to the 3-O-position of myricetin, forming myricetin 3-O-rhamnoside (MR).[2]

  • CcUGT2 (UGT709G2): Catalyzes the 1,2-glucosylation of MR to produce myricetin 3-O-glucosyl-1,2-rhamnoside (MRG).[2]

  • CcUGT3 (UGT703E1): Adds a second glucose molecule in a 1,2-linkage to the existing glucose of the acylated intermediate, mini-MbA, to form myricetin 3-O-(glucosyl-6′-O-caffeoyl)-glucosyl-rhamnoside (MbA-XR²).[1][6]

  • CcUGT4 (UGT703H1): A flavonol glycoside 4′-O-xylosyltransferase that acts on MbA-XR², adding a xylose to the 4'-hydroxyl group of the myricetin core.[1][5]

  • CcUGT5 (UGT729A2): Completes the MbA molecule by catalyzing the 1,4-rhamnosylation of the 4'-O-xyloside intermediate.[1][5]

Data Presentation: Substrate Specificity of this compound UGTs

Table 1: Substrate Specificity of CcUGT1 and CcUGT2

EnzymeAcceptor SubstrateSugar DonorProductRelative Activity
CcUGT1 (UGT77B2) MyricetinUDP-rhamnoseMyricetin 3-O-rhamnoside (MR)High
QuercetinUDP-rhamnoseQuercetin 3-O-rhamnosideModerate
KaempferolUDP-rhamnoseKaempferol 3-O-rhamnosideModerate
MyricetinUDP-glucoseMyricetin 3-O-glucosideLow
CcUGT2 (UGT709G2) Myricetin 3-O-rhamnoside (MR)UDP-glucoseMyricetin 3-O-glucosyl-1,2-rhamnoside (MRG)High
MyricetinUDP-glucose-No activity

Table 2: Substrate Specificity of CcUGT3 (UGT703E1)

Acceptor SubstrateSugar DonorProductRelative Turnover Rate
Mini-MbA UDP-glucoseMbA-XR²100%
Mini-MbAUDP-xyloseXylosylated mini-MbA83%
Mini-MbAUDP-rhamnoseRhamnosylated mini-MbA5.3%
Myricetin 3-O-glucosyl-1,2-rhamnoside (MRG)UDP-glucose-No activity
MyricetinUDP-glucose-No activity
Myricetin 3-O-rhamnoside (MR)UDP-glucose-No activity

Source: Data compiled from Irmisch et al., 2019a.[6]

Table 3: Substrate Specificity of CcUGT4 (UGT703H1) and CcUGT5 (UGT729A2)

EnzymeAcceptor SubstrateSugar DonorProductRelative Activity
CcUGT4 (UGT703H1) MbA-XR² UDP-xylose MbA-R² 100%
Mini-MbAUDP-xyloseXylosylated mini-MbA5.2%
Myricetin 3-O-glucosyl-1,2-rhamnoside (MRG)UDP-xyloseXylosylated MRG0.6%
MbA-XR²UDP-glucose-No activity
MbA-XR²UDP-rhamnose-No activity
CcUGT5 (UGT729A2) MbA-R² UDP-rhamnose This compound 100%
MbA-R²UDP-xyloseXylosylated MbA-R²0.7%
MbA-R²UDP-glucose-No activity
MyricetinUDP-rhamnose-No activity

Source: Data compiled from Irmisch et al., 2020.[1]

Visualizing the this compound Biosynthesis Pathway and Experimental Workflows

MontbretinA_Pathway Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR CcUGT1 (UGT77B2) MRG Myricetin 3-O-glucosyl- 1,2-rhamnoside (MRG) MR->MRG CcUGT2 (UGT709G2) Mini_MbA Myricetin 3-O-(6'-O-caffeoyl)- glucosyl-1,2-rhamnoside (mini-MbA) MRG->Mini_MbA CcAT1/2 MbA_XR2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)- glucosyl-1,2-rhamnoside (MbA-XR²) Mini_MbA->MbA_XR2 CcUGT3 (UGT703E1) MbA_R2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)- glucosyl-1,2-rhamnoside 4'-O-xyloside (MbA-R²) MbA_XR2->MbA_R2 CcUGT4 (UGT703H1) MbA This compound MbA_R2->MbA CcUGT5 (UGT729A2) UDP_Rha1 UDP-rhamnose UDP1 UDP UDP_Rha1->UDP1 UDP_Glc1 UDP-glucose UDP2 UDP UDP_Glc1->UDP2 Caff_CoA Caffeoyl-CoA CoA CoA Caff_CoA->CoA UDP_Glc2 UDP-glucose UDP3 UDP UDP_Glc2->UDP3 UDP_Xyl UDP-xylose UDP4 UDP UDP_Xyl->UDP4 UDP_Rha2 UDP-rhamnose UDP5 UDP UDP_Rha2->UDP5

Caption: The biosynthetic pathway of this compound from myricetin.

UGT_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay Cloning cDNA synthesis from Crocosmia corm RNA PCR PCR amplification of UGT coding sequence Cloning->PCR Vector Ligation into expression vector (e.g., pET) PCR->Vector Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector->Transformation Expression Induction of protein expression (e.g., with IPTG) Transformation->Expression Lysis Cell lysis Expression->Lysis Purification Affinity chromatography (e.g., Ni-NTA) Lysis->Purification QC Protein quantification and purity check (SDS-PAGE) Purification->QC Reaction In vitro reaction with acceptor and UDP-sugar QC->Reaction Quenching Reaction quenching Reaction->Quenching Analysis Product analysis by HPLC or LC-MS Quenching->Analysis

Caption: General workflow for UGT characterization.

Experimental Protocols

The following are generalized protocols for the key experiments involved in the characterization of UGTs in the this compound pathway. These should be adapted and optimized for specific laboratory conditions and equipment.

Protocol 1: Heterologous Expression of UGTs in E. coli

Objective: To produce recombinant UGT enzymes for in vitro characterization.

Materials:

  • Crocosmia x crocosmiiflora corm tissue

  • RNA extraction kit

  • Reverse transcriptase and dNTPs

  • Gene-specific primers for the target UGT

  • High-fidelity DNA polymerase

  • pET expression vector (e.g., pET-28a) with an N-terminal His-tag

  • Restriction enzymes and T4 DNA ligase

  • Chemically competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Method:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from young Crocosmia corms using a commercial kit.

    • Synthesize first-strand cDNA using reverse transcriptase and oligo(dT) or random primers.

  • Gene Amplification and Cloning:

    • Amplify the full-length coding sequence of the target UGT from the cDNA using gene-specific primers with appropriate restriction sites.

    • Digest the PCR product and the pET vector with the corresponding restriction enzymes.

    • Ligate the digested insert into the linearized vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli DH5α and select for positive clones on antibiotic-containing LB agar plates.

    • Verify the sequence of the insert by Sanger sequencing.

  • Protein Expression:

    • Transform the sequence-verified plasmid into E. coli BL21(DE3) cells.

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

    • Harvest the cells by centrifugation.

Protocol 2: Purification of His-tagged UGTs

Objective: To purify the recombinant UGTs for enzymatic assays.

Materials:

  • E. coli cell pellet from Protocol 1

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

  • Protein concentration assay kit (e.g., Bradford or BCA)

Method:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

    • Lyse the cells by sonication.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with wash buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove unbound proteins.

    • Elute the His-tagged UGT with elution buffer.

  • Protein Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

    • Determine the protein concentration using a standard protein assay.

    • If necessary, perform buffer exchange into a suitable storage buffer.

Protocol 3: In Vitro UGT Activity Assay

Objective: To determine the activity and substrate specificity of the purified UGTs.

Materials:

  • Purified UGT enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Acceptor substrates (e.g., myricetin, MR, MRG, mini-MbA, MbA-XR², MbA-R²)

  • UDP-sugar donors (UDP-rhamnose, UDP-glucose, UDP-xylose)

  • Reaction termination solution (e.g., methanol or formic acid)

  • HPLC or LC-MS system

Method:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, a known concentration of the acceptor substrate, and the UDP-sugar donor.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a specific amount of the purified UGT enzyme.

  • Incubation and Termination:

    • Incubate the reaction for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of the termination solution.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC or LC-MS to separate and identify the reaction product.

    • Quantify the product formation by comparing the peak area to a standard curve of the authentic product.

Protocol 4: HPLC and LC-MS Analysis of Reaction Products

Objective: To identify and quantify the products of the UGT-catalyzed reactions.

Materials:

  • Terminated reaction mixture from Protocol 3

  • HPLC system with a C18 column and a UV-Vis or photodiode array (PDA) detector

  • LC-MS system with a C18 column and an electrospray ionization (ESI) source coupled to a mass spectrometer

  • Mobile phases (e.g., acetonitrile and water with 0.1% formic acid)

  • Authentic standards of substrates and expected products

Method:

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the compounds using a gradient of acetonitrile in water (both with 0.1% formic acid).

    • Monitor the elution profile at a suitable wavelength for flavonoids (e.g., 350 nm).

    • Identify the product peak by comparing its retention time with that of an authentic standard.

    • Quantify the product based on the peak area and a standard curve.

  • LC-MS Analysis:

    • Perform LC separation as described above.

    • Introduce the column eluent into the ESI source of the mass spectrometer.

    • Acquire mass spectra in either positive or negative ion mode.

    • Identify the product by its mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS), and compare with the authentic standard.

These protocols provide a framework for the investigation of UGTs involved in this compound synthesis. For more specific details, researchers are encouraged to consult the primary literature cited in this document.

References

Application Notes and Protocols for Acyltransferases in Montbretin A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Acyltransferases CcAT1 and CcAT2 in the Montbretin A Pathway

This compound (MbA) is a complex acylated flavonol glycoside with potent and specific inhibitory activity against human pancreatic α-amylase, making it a promising therapeutic candidate for type 2 diabetes and obesity.[1][2] The biosynthesis of MbA in the corms of montbretia (Crocosmia × crocosmiiflora) is a multi-step process involving a series of glycosylation and acylation reactions.[3][4] Central to this pathway are two BAHD-acyltransferases, CcAT1 and CcAT2 , which catalyze the third committed step in the assembly of the MbA molecule.[1]

These enzymes are responsible for the acylation of the intermediate myricetin 3-O-glucosyl rhamnoside (MRG).[4][5] Specifically, they transfer a caffeoyl group from caffeoyl-CoA to the 6'-hydroxyl position of the glucose moiety of MRG, forming myricetin 3-O-(6'-O-caffeoyl)-β-d-glucosyl 1,2-α-l-rhamnoside, commonly known as mini-MbA.[5][6] The discovery of CcAT1 and CcAT2 was facilitated by comparative transcriptome analysis of young, MbA-accumulating corms versus older corms, which revealed their differential expression.[1][4]

A key characteristic of CcAT1 and CcAT2 is their substrate promiscuity regarding the acyl donor. While caffeoyl-CoA is the natural substrate for MbA synthesis, these enzymes can also utilize other hydroxycinnamoyl-CoA thioesters, such as coumaroyl-CoA and feruloyl-CoA. This lack of specificity leads to the formation of related montbretins, such as Montbretin B (MbB) and Montbretin C (MbC), respectively, which lack the potent α-amylase inhibitory activity of MbA. This promiscuity is a critical consideration for metabolic engineering efforts aimed at the heterologous production of pure MbA.[2] Functional characterization has been successfully performed through heterologous expression in E. coli and validated in vivo through transient expression in Nicotiana benthamiana.[5] Understanding the function and characteristics of CcAT1 and CcAT2 is vital for optimizing synthetic biology approaches to produce MbA for drug development.

Quantitative Data

The acyltransferases CcAT1 and CcAT2 exhibit specificity for the acyl acceptor, myricetin 3-O-glucosyl rhamnoside (MRG), but are more promiscuous with the acyl-CoA donor. This leads to the synthesis of different Montbretin analogues.

EnzymeAcyl AcceptorAcyl DonorProductRelative Activity/Significance
CcAT1 Myricetin 3-O-glucosyl rhamnoside (MRG)Caffeoyl-CoAThis compound (mini-MbA) Primary pathway product, potent α-amylase inhibitor
Myricetin 3-O-glucosyl rhamnoside (MRG)Coumaroyl-CoAMontbretin B (mini-MbB)Inactive analogue; produced in heterologous systems
Myricetin 3-O-glucosyl rhamnoside (MRG)Feruloyl-CoAMontbretin C (mini-MbC)Inactive analogue; produced in heterologous systems
CcAT2 Myricetin 3-O-glucosyl rhamnoside (MRG)Caffeoyl-CoAThis compound (mini-MbA) Primary pathway product, potent α-amylase inhibitor
Myricetin 3-O-glucosyl rhamnoside (MRG)Coumaroyl-CoAMontbretin B (mini-MbB)Inactive analogue; produced in heterologous systems
Myricetin 3-O-glucosyl rhamnoside (MRG)Feruloyl-CoAMontbretin C (mini-MbC)Inactive analogue; produced in heterologous systems

Visualizations

MontbretinA_Pathway Myricetin Myricetin UGT1 CcUGT1 Myricetin->UGT1 MR Myricetin 3-O-rhamnoside (MR) UGT2 CcUGT2 MR->UGT2 MRG Myricetin 3-O-glucosyl rhamnoside (MRG) AT1_2 CcAT1 / CcAT2 MRG->AT1_2 CaffCoA Caffeoyl-CoA CaffCoA->AT1_2 MiniMbA Mini-Montbretin A (mini-MbA) Further_Steps Further Glycosylations (CcUGT3, CcUGT4, CcUGT5) MiniMbA->Further_Steps MbA This compound (MbA) UGT1->MR UGT2->MRG AT1_2->MiniMbA Further_Steps->MbA

Caption: The biosynthetic pathway of this compound highlighting the acylation step.

Experimental_Workflow A Transcriptome Analysis (Young vs. Old Corms) B Identify Candidate BAHD-Acyltransferases A->B C Clone cDNA into Expression Vector B->C D Heterologous Expression in E. coli C->D I In Vivo Validation (Transient Expression in N. benthamiana) C->I E Protein Extraction D->E F In Vitro Enzyme Assay (Substrates: MRG, Caffeoyl-CoA) E->F G Product Analysis (LC-MS) F->G H Confirm Mini-MbA Production G->H J Metabolite Extraction & LC-MS Analysis I->J J->H

Caption: Workflow for the discovery and characterization of acyltransferases.

Experimental Protocols

Heterologous Expression of CcAT1/CcAT2 in E. coli

This protocol describes the expression of candidate acyltransferase genes in E. coli for subsequent enzyme activity assays.

Materials:

  • pET-based expression vector containing the coding sequence for CcAT1 or CcAT2.

  • E. coli BL21(DE3) competent cells.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic (e.g., Kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Incubator shaker.

  • Centrifuge.

Protocol:

  • Transformation: Transform the expression vector into E. coli BL21(DE3) competent cells using a standard heat shock protocol. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the plate into 5-10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

  • Expression Culture: Inoculate a larger volume (e.g., 500 mL) of LB medium (with antibiotic) with the overnight starter culture (1:100 dilution).

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubation: Continue to incubate the culture at the lower temperature (18-20°C) for 16-20 hours with shaking. This promotes proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein extraction.

In Vitro Acyltransferase Enzyme Assay

This assay is used to determine the catalytic activity of the expressed CcAT1 and CcAT2 enzymes.

Materials:

  • E. coli cell pellet containing the expressed acyltransferase.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Lysozyme, DNase I.

  • Sonicator.

  • Substrates: Myricetin 3-O-glucosyl rhamnoside (MRG) and Caffeoyl-CoA.

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Methanol (HPLC grade).

  • Centrifuge.

Protocol:

  • Protein Extraction: Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice for 30 minutes.

  • Cell Lysis: Further lyse the cells by sonication on ice. Use short bursts to prevent overheating and protein denaturation.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the total soluble protein extract and is used as the crude enzyme source.

  • Assay Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

    • 50 µL of crude enzyme extract.

    • 10 µL of MRG solution (final concentration ~50-100 µM).

    • 10 µL of Caffeoyl-CoA solution (final concentration ~50-100 µM).

    • Top up to a final volume of 100 µL with Assay Buffer.

    • Note: A control reaction should be prepared using protein extract from E. coli transformed with an empty vector.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol.

  • Sample Preparation: Centrifuge the quenched reaction at high speed (e.g., 17,000 x g) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS analysis to detect the formation of mini-MbA.[4]

LC-MS Analysis of Assay Products

Liquid chromatography-mass spectrometry (LC-MS) is used to separate and identify the reaction product (mini-MbA).

Materials:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Authentic standard of mini-MbA (if available).

Protocol:

  • Injection: Inject 5-10 µL of the prepared sample from the enzyme assay onto the C18 column.

  • Chromatography: Elute the compounds using a gradient of Mobile Phase B. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: Re-equilibration at 5% B

    • Note: The gradient should be optimized based on the specific column and system.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of mini-MbA (C36H34O19, expected m/z ~785.16).

    • Compare the retention time and fragmentation pattern (MS/MS) of the product peak with an authentic standard of mini-MbA to confirm its identity.[4] The fragmentation should show a characteristic loss of the caffeoyl moiety.[6]

Transient Expression in Nicotiana benthamiana

This in vivo method validates the function of CcAT1/CcAT2 by reconstructing a portion of the MbA pathway in a heterologous plant host.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101).

  • Binary vectors for plant expression containing genes for:

    • Myricetin biosynthesis (e.g., CcMYB4, CcFLS, CcCYP2)[5]

    • CcUGT1

    • CcUGT2

    • CcAT1 or CcAT2

  • N. benthamiana plants (4-6 weeks old).

  • Infiltration medium (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

  • Needleless syringe.

Protocol:

  • Agrobacterium Transformation: Transform the binary vectors into A. tumefaciens via electroporation.

  • Culture Preparation: Grow individual Agrobacterium strains containing each of the required constructs overnight in LB medium with appropriate antibiotics.

  • Infiltration Culture: Pellet the overnight cultures by centrifugation and resuspend them in the infiltration medium. Adjust the OD600 of each culture to ~0.8-1.0.

  • Co-infiltration Mixture: Mix equal volumes of the resuspended Agrobacterium cultures (for myricetin production, CcUGT1, CcUGT2, and CcAT1/2). Let the mixture sit at room temperature for 2-3 hours.

  • Infiltration: Using a needleless syringe, infiltrate the Agrobacterium mixture into the abaxial side of the leaves of N. benthamiana plants.

  • Incubation: Grow the infiltrated plants for 4-6 days under standard greenhouse conditions.

  • Metabolite Extraction and Analysis: Harvest the infiltrated leaf patches, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites using an appropriate solvent (e.g., 80% methanol). Analyze the extracts by LC-MS as described in Protocol 3 to detect the production of mini-MbA.[5]

References

Application Notes & Protocols for the Heterologous Reconstruction of the Montbretin A Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reconstruction of the Montbretin A (MbA) biosynthetic pathway in a heterologous plant host, specifically Nicotiana benthamiana. This compound is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for type 2 diabetes and obesity.[1][2][3][4][5] Due to its complex structure and low abundance in its native source, the corms of Crocosmia × crocosmiiflora, heterologous production is a critical step for its sustainable supply for research and drug development.[3][4][6]

This document outlines the enzymatic steps of the MbA pathway, provides quantitative data on production titers achieved in N. benthamiana, and offers detailed protocols for the key experimental procedures involved in pathway reconstruction.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that starts from the general phenylpropanoid pathway to produce the flavonoid core, myricetin, which is then sequentially decorated with sugar and acyl moieties. The complete pathway has been elucidated, and all the necessary genes from Crocosmia × crocosmiiflora have been identified and functionally characterized.[5][7][8]

The pathway can be divided into two main parts:

  • Myricetin Biosynthesis: This involves the core flavonoid pathway enzymes. For efficient production of myricetin in N. benthamiana, co-expression of a MYB transcription factor (CcMYB4), flavonol synthase (CcFLS), and flavonoid 3'5'-hydroxylase (CcCYP2) from C. × crocosmiiflora is often required to supplement the endogenous pathway of the host.[3]

  • This compound Assembly: This is a six-step assembly line process starting from myricetin, catalyzed by a series of UDP-glycosyltransferases (UGTs) and a BAHD-acyltransferase (AT).[3][7][9]

The key enzymes in the MbA assembly pathway are:

  • CcUGT1 (UGT77B2): Catalyzes the rhamnosylation of myricetin.[9]

  • CcUGT2 (UGT709G2): Adds a glucose moiety to myricetin 3-O-rhamnoside.[9]

  • CcAT1/CcAT2: Acylates the glucosyl group with caffeoyl-CoA.[9]

  • CcUGT3 (UGT703E1): Adds a second glucose moiety.[3][9]

  • CcUGT4 (UGT703H1): Adds a xylose moiety.[5][7]

  • CcUGT5 (UGT729A2): Adds the final rhamnose moiety to complete the MbA molecule.[5][7]

Montbretin_A_Pathway Myricetin Myricetin MR Myricetin 3-O-rhamnoside Myricetin->MR UDP-Rha CcUGT1 CcUGT1 MRG Myricetin 3-O-glucosylrhamnoside CcUGT2 CcUGT2 miniMbA Myricetin 3-O-(6'-O-caffeoyl)- glucosylrhamnoside (mini-MbA) CcAT1 CcAT1 MbA_XR2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)- glucosylrhamnoside (MbA-XR2) CcUGT3 CcUGT3 MbA_R2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)- glucosylrhamnoside 4'-O-xyloside (MbA-R2) CcUGT4 CcUGT4 MbA This compound CcUGT1->MRG UDP-Glc CcUGT2->miniMbA Caffeoyl-CoA CcAT1->MbA_XR2 UDP-Glc CcUGT3->MbA_R2 UDP-Xyl CcUGT4->MbA UDP-Rha CcUGT5 CcUGT5

Fig. 1: this compound biosynthetic pathway.

Data Presentation: Production Titers in Nicotiana benthamiana

The heterologous expression of the this compound pathway in N. benthamiana has been successfully demonstrated. The production levels of MbA and its precursors are influenced by the combination of expressed genes and the availability of precursors in the host. The co-expression of genes from the shikimate shunt pathway has been shown to significantly increase the yield of MbA by enhancing the supply of caffeoyl-CoA.[1][6]

Expressed Genes Product Titer (µg/g Fresh Weight) Reference
Myricetin & MbA-XR2 biosynthesis genesMbA-XR242[8]
Myricetin & MbA-XR2 biosynthesis genesMbB-XR2~2,200[8]
Complete MbA pathwayThis compound (MbA)~7[8]
Complete MbA pathwayMontbretin B (MbB)~700[8]
Complete MbA pathway + CcHCTThis compound (MbA)Up to 30-fold increase[2][6]

Note: MbB (Montbretin B) is a closely related analogue of MbA that incorporates coumaroyl-CoA instead of caffeoyl-CoA and is not an effective inhibitor of human pancreatic α-amylase.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the reconstruction of the this compound pathway in N. benthamiana.

Gene Cloning and Vector Construction

This protocol describes the general steps for cloning the this compound pathway genes into plant expression vectors suitable for Agrobacterium-mediated transient expression.

Materials:

  • cDNA from Crocosmia × crocosmiiflora corms

  • High-fidelity DNA polymerase

  • Gene-specific primers with appropriate restriction sites or Gateway cloning attB sites

  • pJET1.2/blunt or similar cloning vector for sequencing

  • Plant expression vector (e.g., pEAQ-HT-DEST1 for Gateway cloning or a pBIN-based vector with a 35S promoter)

  • Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning)

  • Gateway LR Clonase II Enzyme Mix (for Gateway cloning)

  • Chemically competent E. coli (e.g., TOP10)

  • LB agar plates with appropriate antibiotics

Protocol:

  • Primer Design: Design gene-specific primers for each of the MbA pathway genes (CcUGT1-5, CcAT1/2, CcMYB4, CcFLS, CcCYP2, and shikimate shunt genes like CcHCT). Incorporate appropriate restriction sites or Gateway attB sequences for cloning.

  • PCR Amplification: Amplify the full-length coding sequences of the target genes from C. × crocosmiiflora corm cDNA using a high-fidelity DNA polymerase.

  • Intermediate Cloning and Sequencing: Ligate the PCR products into a sequencing vector (e.g., pJET1.2/blunt) and transform into E. coli. Select colonies, isolate plasmid DNA, and sequence the inserts to confirm their identity and the absence of mutations.

  • Subcloning into Expression Vectors:

    • Restriction-Ligation: Digest the sequence-verified intermediate plasmid and the plant expression vector with the appropriate restriction enzymes. Ligate the gene insert into the linearized expression vector using T4 DNA ligase.

    • Gateway Cloning: Perform a BP reaction to transfer the PCR product into a pDONR vector. Subsequently, perform an LR reaction to transfer the gene of interest from the entry clone into the destination expression vector.

  • Transformation of E. coli: Transform the final expression constructs into chemically competent E. coli for plasmid propagation.

  • Plasmid Isolation and Verification: Isolate the expression plasmids from overnight E. coli cultures and verify the presence and orientation of the insert by restriction digest or sequencing.

Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

This protocol details the procedure for transiently expressing the this compound pathway genes in N. benthamiana leaves using Agrobacterium tumefaciens.

Experimental_Workflow Start Start: Expression Plasmids Transform_Agro Transform Agrobacterium (e.g., GV3101) Start->Transform_Agro Culture_Agro Culture Agrobacterium (YEP medium, 28°C) Transform_Agro->Culture_Agro Prepare_Infiltration Prepare Infiltration Suspension (Resuspend in infiltration buffer with acetosyringone) Culture_Agro->Prepare_Infiltration Infiltrate_N_benth Infiltrate N. benthamiana Leaves (abaxial side) Prepare_Infiltration->Infiltrate_N_benth Incubate_Plants Incubate Plants (5 days, controlled conditions) Infiltrate_N_benth->Incubate_Plants Harvest_Leaves Harvest and Freeze Leaf Tissue (liquid nitrogen) Incubate_Plants->Harvest_Leaves Metabolite_Extraction Metabolite Extraction (50% Methanol) Harvest_Leaves->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis End End: Data Analysis LC_MS_Analysis->End

Fig. 2: Workflow for transient expression.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Expression plasmids for MbA pathway genes and a viral silencing suppressor (e.g., p19)

  • YEP medium with appropriate antibiotics

  • Infiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 100-200 µM acetosyringone

  • 4-6 week old Nicotiana benthamiana plants

  • 1 mL needleless syringes

Protocol:

  • Transform Agrobacterium: Introduce the expression plasmids (including the p19 silencing suppressor) into A. tumefaciens using electroporation or the freeze-thaw method. Select transformed colonies on YEP agar plates with appropriate antibiotics.

  • Prepare Agrobacterium Cultures: Inoculate 5 mL of liquid YEP medium containing the appropriate antibiotics with a single colony of transformed Agrobacterium. Grow overnight at 28°C with shaking.[10][11]

  • Prepare Infiltration Suspension: The next day, measure the optical density at 600 nm (OD₆₀₀) of the overnight cultures. Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min). Resuspend the pellets in infiltration buffer to a final OD₆₀₀ of 0.3-0.5 for each construct.[10][11]

  • Combine Cultures: For co-expression, mix equal volumes of the resuspended Agrobacterium strains containing the different MbA pathway genes and the p19 silencing suppressor.

  • Incubate before Infiltration: Let the mixed bacterial suspension sit at room temperature for 2-3 hours to allow for the induction of virulence genes by acetosyringone.[11]

  • Infiltrate N. benthamiana Leaves: Using a 1 mL needleless syringe, gently press the tip against the abaxial (underside) of a young, fully expanded leaf of a 4-6 week old N. benthamiana plant. Slowly inject the bacterial suspension until the leaf appears water-soaked. Infiltrate several leaves per plant.

  • Incubate Plants: Place the infiltrated plants back into their growth chamber and incubate for 5 days under controlled light and temperature conditions.[6][8]

Metabolite Extraction and Analysis

This protocol describes the extraction of this compound and its intermediates from infiltrated N. benthamiana leaves and their subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Harvested and frozen infiltrated leaf tissue

  • Liquid nitrogen

  • 50% (v/v) aqueous methanol

  • Microcentrifuge tubes

  • Vortexer and centrifuge

  • LC-MS system (e.g., an Agilent 1260 Infinity HPLC coupled to a Q-TOF mass spectrometer)

  • Analytical C18 column

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • Authentic standards for this compound and its intermediates (if available)

Protocol:

  • Sample Preparation: Grind the frozen leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 500 µL of 50% methanol.[6][8][11]

  • Incubation: Vortex the mixture thoroughly and incubate at room temperature for 1 hour with shaking.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the cell debris.

  • Sample Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject 5-10 µL of the extract onto the LC-MS system.

    • Separate the metabolites using a C18 column with a gradient of Solvent A and Solvent B. A typical gradient might be: 5% B for 1 min, ramp to 95% B over 15 min, hold for 2 min, and then re-equilibrate at 5% B.

    • Detect the metabolites using the mass spectrometer in negative ion mode, scanning for the expected m/z values of this compound and its intermediates.

  • Data Analysis: Identify the compounds of interest based on their retention times and mass spectra compared to authentic standards or previously published data. Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated with an authentic standard of this compound.[6]

This document provides a foundational guide for the heterologous reconstruction of the this compound pathway. Researchers should further optimize these protocols based on their specific experimental setup and objectives.

References

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Montbretin A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Montbretin A (MbA) is a complex acylated flavonol glycoside that has garnered significant interest as a potent and selective inhibitor of human pancreatic α-amylse, making it a promising therapeutic candidate for the management of type 2 diabetes and obesity.[1][2][3] Found in the corms of the ornamental plant Crocosmia x crocosmiiflora, the low natural abundance and complex structure of MbA make extraction from its natural source and chemical synthesis challenging for large-scale production.[1][4][5] Consequently, in vitro enzymatic synthesis and metabolic engineering approaches present viable alternatives for producing MbA and its analogs for research and drug development.[3][4][6]

This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of this compound and its analogs, leveraging the recently elucidated biosynthetic pathway.[4][7] The synthesis involves a series of sequential glycosylation and acylation steps catalyzed by specific UDP-dependent glycosyltransferases (UGTs) and BAHD-acyltransferases (ATs).[1][7][8]

This compound Biosynthetic Pathway

The enzymatic synthesis of this compound begins with the flavonol myricetin and proceeds through a series of intermediates. The pathway involves the sequential addition of sugar moieties and an acyl group, catalyzed by a specific set of enzymes.[1][4][6] The complete biosynthetic pathway has been elucidated and involves five UGTs and one BAHD-AT.[3]

MontbretinA_Pathway Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR CcUGT1 CcUGT1 (UGT77B2) Myricetin->CcUGT1 MRG Myricetin 3-O-glucosyl rhamnoside (MRG) MR->MRG UDP-Glc CcUGT2 CcUGT2 (UGT709G2) MR->CcUGT2 Mini_MbA Myricetin 3-O-(6'-O-caffeoyl)-glucosyl rhamnoside (mini-MbA) MRG->Mini_MbA Caffeoyl-CoA CcAT1 CcAT1 / CcAT2 MRG->CcAT1 MbA_XR2 Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-1,2-β-D-glucosyl 1,2-α-L-rhamnoside (MbA-XR²) Mini_MbA->MbA_XR2 UDP-Glc CcUGT3 CcUGT3 (UGT703E1) Mini_MbA->CcUGT3 MbA_R2 MbA-R² MbA_XR2->MbA_R2 UDP-Xyl CcUGT4 CcUGT4 MbA_XR2->CcUGT4 MbA This compound (MbA) MbA_R2->MbA UDP-Rha CcUGT5 CcUGT5 MbA_R2->CcUGT5 CcUGT1->MR CcUGT2->MRG CcAT1->Mini_MbA CcUGT3->MbA_XR2 CcUGT4->MbA_R2 CcUGT5->MbA Experimental_Workflow Gene_Cloning Gene Cloning and Expression (E. coli or other host) Protein_Purification Recombinant Protein Purification (e.g., Ni-NTA affinity chromatography) Gene_Cloning->Protein_Purification Enzyme_Assay In Vitro Enzymatic Reaction Protein_Purification->Enzyme_Assay Reaction_Quenching Reaction Quenching (e.g., addition of acid or organic solvent) Enzyme_Assay->Reaction_Quenching Product_Analysis Product Analysis (LC-MS, HPLC) Reaction_Quenching->Product_Analysis Data_Analysis Data Analysis and Quantification Product_Analysis->Data_Analysis

References

Application Notes & Protocols for Montbretin A Quantification in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Montbretin A (MbA) is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for the management of type 2 diabetes and obesity.[1][2][3] Found in the corms of the ornamental plant Crocosmia × crocosmiiflora (montbretia), this complex acylated flavonol glycoside is produced in small quantities, necessitating robust and sensitive analytical methods for its quantification in plant tissues.[1][4][5] These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

I. Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound and related compounds in various plant tissues and experimental systems, as reported in the literature. This data is essential for comparative studies and for researchers aiming to optimize production through metabolic engineering.

Sample TypeCompoundConcentration/AbundanceAnalytical MethodReference
Crocosmia × crocosmiiflora (young corms)This compound (MbA)Highest accumulationLC-MSIrmisch et al., 2018
Crocosmia × crocosmiiflora (old corms)This compound (MbA)Low expressionLC-MSIrmisch et al., 2018
Nicotiana benthamiana (transiently transformed)This compound (MbA)Produced (30-fold increase with CcHCT)LC-MSIrmisch et al., 2020; Sunstrum, 2023[4][6]
Nicotiana benthamiana (transiently transformed)Montbretin B (MbB)Predominantly producedLC-MSSunstrum, 2023[4]
Nicotiana benthamiana (transiently transformed)Montbretin C (MbC)ProducedLC-MSSunstrum, 2023[4]

II. Experimental Protocols

A. Protocol 1: Extraction of this compound from Plant Tissues

This protocol details the extraction of this compound and its precursors from fresh or frozen plant material.

Materials:

  • Plant tissue (e.g., Crocosmia corms, Nicotiana benthamiana leaves)

  • Liquid nitrogen

  • 50% (v/v) Methanol (MeOH) in water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use pre-frozen tissue stored at -80°C.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.[2]

  • Add 1 mL of 50% (v/v) MeOH to the tube.[2][7]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at room temperature for 2 hours with occasional vortexing to facilitate extraction.[2][7]

  • Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes to pellet the solid debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • The extract is now ready for LC-MS analysis. If not analyzed immediately, store at -20°C.

B. Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • An Agilent 1290 Infinity UHPLC system (or equivalent) coupled to an Agilent 6530 Accurate Mass Q-TOF mass spectrometer (or equivalent).[2]

Chromatographic Conditions:

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Elution Profile (Short Run): [2]

    • 0–0.5 min, 95% A

    • 0.5–5 min, 5–20% B in A

    • 5–7 min, 90% B in A

    • 7.1–10 min, 95% A

  • Elution Profile (Long Run for improved separation): [2]

    • 0–7 min, 95% A

    • 7–9 min, 5–15% B in A

    • 9–20 min, 15–18% B in A

    • 20–25 min, 18–90% B in A

    • 25–27 min, 90% B in A

    • 27.1–30 min, 95% A

  • Flow Rate: 1 mL/min[2]

  • Column Temperature: 40°C or 45°C[2]

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[2]

  • Capillary Voltage: 4000 eV[2]

  • Gas Temperature: 350°C[2]

  • Nebulizing Gas Pressure: 60 psi[2]

  • Drying Gas Flow: 12 L/min[2]

  • Data Acquisition: Acquire data in both full scan mode to identify all compounds and in targeted MS/MS mode for quantification of this compound and its intermediates. Use authentic standards for compound identification and quantification.[2]

Quantification:

  • Generate an external standard curve using a certified reference standard of this compound.[8]

  • Prepare a series of dilutions of the standard and inject them into the LC-MS system.

  • Plot the peak area of this compound against the concentration of the standards to create a calibration curve.

  • Determine the concentration of this compound in the plant extracts by comparing their peak areas to the calibration curve.

III. Visualizations

A. This compound Biosynthetic Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of this compound starting from the flavonol precursor, myricetin.

MontbretinA_Biosynthesis Myricetin Myricetin MR Myricetin-3-O-rhamnoside Myricetin->MR CcUGT1 MRG Myricetin-3-O-(glucosyl)-rhamnoside MR->MRG CcUGT2 miniMbA mini-Montbretin A MRG->miniMbA CcAT1/CcAT2 (+ Caffeoyl-CoA) MbAXR2 MbA-XR² miniMbA->MbAXR2 CcUGT3 MbAR2 MbA-R² MbAXR2->MbAR2 CcUGT4 MbA This compound MbAR2->MbA CcUGT5

Caption: Biosynthetic pathway of this compound from myricetin.

B. Experimental Workflow for this compound Quantification

This diagram outlines the complete experimental workflow from sample collection to data analysis for the quantification of this compound in plant tissues.

MontbretinA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification A Plant Tissue Collection (e.g., Corms, Leaves) B Flash Freezing (Liquid Nitrogen) A->B C Grinding to Fine Powder B->C D Extraction (50% Methanol) C->D E Centrifugation D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Acquisition (Full Scan & MS/MS) G->H I Peak Integration & Identification H->I J Standard Curve Generation I->J K Concentration Calculation J->K L Final Report K->L

Caption: Workflow for this compound quantification.

References

Application Note: Identification of Montbretina A using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Montbretin A (MbA) is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for the management of type 2 diabetes.[1][2][3][4] Accurate and reliable identification of MbA in various matrices, such as plant extracts or engineered production systems, is crucial for research and drug development. This application note provides a detailed protocol for the identification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described methodology is based on established analytical techniques and provides key diagnostic ions for confident identification.

Introduction

This compound is a complex acylated flavonol glycoside naturally found in the corms of the ornamental plant Crocosmia × crocosmiiflora.[1][2][3] Due to its potential as an anti-diabetic agent, there is significant interest in its biosynthesis, production, and analytical characterization. HPLC-MS is a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for the analysis of complex natural products like MbA. This document outlines a robust HPLC-MS method for the unambiguous identification of this compound.

Experimental Protocols

Sample Preparation

Extraction from Crocosmia × crocosmiiflora corms:

  • Harvest fresh corms and wash them to remove any soil and debris.

  • Freeze-dry the corms and grind them into a fine powder.

  • Extract the powdered corm material with a methanol/water solution (e.g., 50% MeOH).

  • Vortex the mixture thoroughly and sonicate for 15-20 minutes.

  • Centrifuge the extract to pellet the solid material.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC-MS analysis.

Note: For other matrices, such as extracts from engineered Nicotiana benthamiana, a similar methanol/water extraction protocol can be followed.[2]

HPLC-MS Analysis

Instrumentation:

  • An Agilent 1100 HPLC system (or equivalent) coupled to a mass spectrometer.[1][2]

HPLC Conditions:

ParameterValue
Column Agilent ZORBAX SB-C18 (50 x 4.6 mm, 1.8 µm)[1][2]
Mobile Phase A 0.2% (v/v) Formic Acid in Water[1][2]
Mobile Phase B 0.2% (v/v) Formic Acid in Acetonitrile[1][2]
Gradient 5% to 20% B over 4.5 min, then to 90% B over 2 min, hold for 2 min, and re-equilibrate at 5% B.[1]
Flow Rate 1 mL/min[1]
Column Temperature 45°C[1]
Injection Volume 5-10 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[1][5]
Scan Mode Full Scan and MS/MS
Mass Range m/z 100 - 1500
Targeted m/z 1227.5 for MbA parent ion[2]

Data Presentation

The identification of this compound is based on its retention time and its characteristic mass spectral data, including the parent ion and its fragmentation pattern.

Table 1: Key Mass Spectral Data for this compound and its Biosynthetic Intermediates.

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)
This compound (MbA) 1227.51065, 949, 787[2]
MbA-R²1081949, 787[1][5]
MbA-XR²949803, 787, 316[1][5]
mini-MbA787625, 316[1][6]

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for the identification of this compound using HPLC-MS.

hplc_ms_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis and Identification Start Plant Material (e.g., Crocosmia corms) Extraction Extraction with MeOH/H2O Start->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation (C18 column) Filtration->HPLC MS Mass Spectrometry (ESI-) HPLC->MS EIC Extract Ion Chromatogram (m/z 1227.5) MS->EIC MS_Spectrum Acquire Full Scan MS Spectrum EIC->MS_Spectrum MSMS_Fragmentation Acquire MS/MS Fragmentation Spectrum MS_Spectrum->MSMS_Fragmentation Comparison Compare with Reference Data (Retention Time, m/z, Fragments) MSMS_Fragmentation->Comparison Identification This compound Identified Comparison->Identification fragmentation_pathway cluster_fragments Major Fragmentation Pathways MbA This compound [M-H]⁻ m/z 1227.5 Frag1 Loss of Caffeoyl (-162 Da) m/z 1065 MbA->Frag1 - Caffeoyl Frag2 Loss of Rhamnosyl-Xyloside (-278 Da) m/z 949 MbA->Frag2 - Rha-Xyl Frag3 Further Fragmentation m/z 787 Frag1->Frag3 Frag2->Frag3

References

Application Notes and Protocols for Transient Montbretin A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the transient expression of Montbretin A (MbA) in Nicotiana benthamiana. MbA is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for type 2 diabetes.[1][2][3] However, its natural source, the corms of the montbretia plant (Crocosmia × crocosmiiflora), produces only small quantities of MbA, limiting its availability for research and development.[1][2][3][4] Metabolic engineering in a heterologous host such as N. benthamiana using transient expression systems offers a rapid and scalable alternative for MbA production.[1][5]

Introduction to Transient Expression for MbA Production

Transient expression, primarily through Agrobacterium tumefaciens-mediated infiltration (agroinfiltration), is a powerful technique for rapid gene expression and protein production in plants without the need for stable genomic integration.[6] This method is particularly well-suited for the production of complex plant specialized metabolites like MbA, which requires the coordinated expression of multiple biosynthetic genes.[5][7] The entire biosynthetic pathway of MbA has been elucidated, and its reconstruction in N. benthamiana has been successfully demonstrated.[2][4]

The key advantages of using a transient system for MbA production include:

  • Speed: Production of MbA can be achieved within days of infiltration, compared to the months or years required to generate stably transformed plants.[8]

  • High Yields: Transient expression can lead to high levels of recombinant protein and metabolite production.[6]

  • Flexibility: The system allows for the rapid testing and optimization of different gene combinations and expression strategies.

This compound Biosynthetic Pathway

The biosynthesis of MbA is a complex process that begins with the flavonol myricetin and involves a series of glycosylation and acylation steps catalyzed by specific enzymes. The complete pathway has been reconstituted in N. benthamiana by co-expressing a set of genes from montbretia.[2][4]

The core steps involve the sequential action of UDP-glycosyltransferases (UGTs) and a BAHD-acyltransferase (AT) to assemble the final MbA molecule.[4][9][10] A critical precursor for the biosynthesis of the active MbA is caffeoyl-CoA, which provides the acyl group.[7][11] The co-expression of genes involved in the shikimate and phenylpropanoid pathways to increase the availability of caffeoyl-CoA has been shown to significantly enhance MbA yields.[11][12]

MbA_Biosynthesis Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR  UDP-Rha MRG Myricetin 3-O-glucosyl rhamnoside (MRG) MR->MRG  UDP-Glc Mini_MbA Mini-MbA MRG->Mini_MbA MbA_XR2 MbA-XR² Mini_MbA->MbA_XR2  UDP-Glc MbA_R2 MbA-R² MbA_XR2->MbA_R2  UDP-Xyl MbA This compound (MbA) MbA_R2->MbA  UDP-Rha CcUGT1 CcUGT1 CcUGT1->Myricetin CcUGT2 CcUGT2 CcUGT2->MR CcAT1 CcAT1 CcAT1->MRG CcUGT3 CcUGT3 CcUGT3->Mini_MbA CcUGT4 CcUGT4 CcUGT4->MbA_XR2 CcUGT5 CcUGT5 CcUGT5->MbA_R2 Myricetin_genes Myricetin Biosynthesis Genes (CcMYB4, CcFLS, CcCYP2) Myricetin_genes->Myricetin Caffeoyl_CoA_genes Caffeoyl-CoA Biosynthesis Genes (CcHCT, CcC3'H, CcCSE) Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_CoA_genes->Caffeoyl_CoA Caffeoyl_CoA->Mini_MbA

Figure 1. Simplified biosynthetic pathway of this compound.

Quantitative Data Summary

The following tables summarize the yields of MbA and its intermediates obtained in N. benthamiana through transient expression, as reported in various studies. These values highlight the potential of this system and the impact of pathway optimization.

Table 1: Yield of MbA and Intermediates in Transiently Transformed N. benthamiana

CompoundYield (µg/g Fresh Weight)Genes ExpressedReference
Myricetin 3-O-glucosyl rhamnoside2000Myricetin biosynthesis genes + CcUGT1 + CcUGT2[13]
Mini-MbADetectable levelsMyricetin biosynthesis genes + CcUGT1 + CcUGT2 + CcAT1[13]
This compound (MbA)~1.5MbA biosynthetic genes + Caffeoyl-CoA biosynthetic genes[11]
Montbretin B (MbB)~3.0MbA biosynthetic genes + Caffeoyl-CoA biosynthetic genes[11]

Table 2: Improvement of MbA Production through Co-expression of Precursor Pathway Genes

Co-expressed GenesFold Increase in MbA YieldReference
Caffeoyl-CoA biosynthetic genesUp to 10-fold[5]
CcHCT (from Caffeoyl-CoA pathway)Up to 30-fold[11][12]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the transient production of MbA in N. benthamiana.

Protocol 1: Vector Construction and Agrobacterium Transformation

This protocol describes the preparation of expression vectors containing the MbA biosynthetic genes and their transformation into Agrobacterium tumefaciens.

1. Gene Synthesis and Cloning:

  • Synthesize the coding sequences of the required montbretia genes (CcMYB4, CcFLS, CcCYP2, CcUGT1, CcUGT2, CcAT1, CcUGT3, CcUGT4, CcUGT5, and genes for precursor pathways like CcHCT) with codon optimization for N. benthamiana if desired.
  • Clone each gene into a plant expression vector (e.g., pCAMBIA series) under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.[1][4]

2. Agrobacterium Transformation:

  • Transform the resulting expression plasmids into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or EHA105) by electroporation or heat shock.[14][15]
  • Select for transformed colonies on Luria-Bertani (LB) agar plates containing appropriate antibiotics (e.g., rifampicin for GV3101, plus the antibiotic resistance marker from the plasmid).
  • Confirm the presence of the insert by colony PCR.

Protocol 2: Agrobacterium-mediated Transient Expression (Agroinfiltration)

This protocol details the process of infiltrating N. benthamiana leaves with Agrobacterium cultures to deliver the T-DNA carrying the genes of interest.

Agroinfiltration_Workflow Start Start: Agrobacterium cultures with MbA pathway genes Grow Grow individual Agrobacterium strains to stationary phase (28°C, 2 days) Start->Grow Harvest Harvest and resuspend bacteria in infiltration medium Grow->Harvest Mix Combine cultures of all required strains (including p19 suppressor) Harvest->Mix Infiltrate Infiltrate N. benthamiana leaves using a needleless syringe Mix->Infiltrate Incubate Incubate plants under controlled conditions (e.g., 24°C, 16h light/8h dark) Infiltrate->Incubate Harvest_leaves Harvest infiltrated leaf tissue after 5 days Incubate->Harvest_leaves End Proceed to Metabolite Extraction Harvest_leaves->End

Figure 2. General workflow for agroinfiltration.

Materials:

  • N. benthamiana plants (3-4 weeks old)

  • Agrobacterium cultures carrying the expression vectors and a p19 silencing suppressor plasmid

  • YEP or LB medium with appropriate antibiotics

  • Infiltration Medium (10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone)[15]

  • Needleless syringes (1 mL)

Procedure:

  • Inoculate 5 mL of YEP medium containing the appropriate antibiotics with a single colony of each Agrobacterium strain. Include a strain carrying the p19 silencing suppressor to enhance expression levels.[14][15]

  • Grow the cultures at 28°C with shaking for 24-48 hours.[14]

  • Measure the optical density at 600 nm (OD₆₀₀) of each culture.

  • Pellet the bacterial cells by centrifugation (e.g., 8000 x g for 2 minutes).[14]

  • Resuspend the pellets in the infiltration medium.

  • Mix the resuspended cultures for all required genes in equal volumes to a final OD₆₀₀ of 0.2-0.5 for each strain.[14]

  • Using a needleless syringe, gently infiltrate the abaxial side of the youngest, fully expanded leaves of the N. benthamiana plants.

  • Incubate the infiltrated plants in a growth chamber (e.g., 8 hours light/16 hours dark at 24°C) for 5 days.[11]

Protocol 3: Extraction and Analysis of this compound

This protocol outlines the extraction of MbA and related metabolites from the infiltrated leaf tissue and their subsequent analysis by LC-MS.

1. Metabolite Extraction:

  • Harvest the infiltrated leaf areas 5 days post-infiltration.[1][11]
  • Freeze the tissue in liquid nitrogen and grind to a fine powder.
  • Extract approximately 100 mg of the powdered tissue with 1 mL of 50% (v/v) methanol in water for 2-4 hours at room temperature with shaking.[1][11]
  • Centrifuge the extract to pellet cell debris and collect the supernatant for analysis.

2. LC-MS Analysis:

  • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify MbA and its precursors.
  • Use a suitable C18 column and a gradient of water and acetonitrile, both with formic acid, for separation.
  • Monitor for the specific m/z values of MbA (e.g., m/z 1227.5) and its related compounds (e.g., MbB, m/z 1211.5).[7]
  • Confirm the identity of the compounds by comparing their retention times and fragmentation patterns with authentic standards where available.[3]

Optimization Strategies

Several strategies can be employed to optimize the yield of MbA in transient expression systems:

  • Precursor Supply: As demonstrated, co-expressing genes from the shikimate and phenylpropanoid pathways to increase the intracellular pool of caffeoyl-CoA can dramatically increase MbA production and reduce the accumulation of less active analogs like MbB.[11][12]

  • Silencing Suppressors: The co-expression of a viral silencing suppressor, such as p19, is crucial to prevent post-transcriptional gene silencing and maintain high levels of transgene expression.[15]

  • Infiltration Conditions: Optimizing the concentration of Agrobacterium (OD₆₀₀), the age of the plants, and the post-infiltration incubation conditions can significantly impact expression levels.[15]

Conclusion

Transient expression in N. benthamiana is a viable and promising platform for the production of this compound. The complete elucidation of its biosynthetic pathway allows for a synthetic biology approach to produce this valuable anti-diabetic compound.[2][4] By applying the protocols outlined in these notes and employing optimization strategies, researchers can rapidly produce and quantify MbA, facilitating further pre-clinical and clinical development.

References

Application Notes & Protocols for Synthetic Biology Approaches to Scalable Montbretin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Montbretin A (MbA) is a complex acylated flavonol glycoside identified as a potent and highly specific inhibitor of human pancreatic α-amylase (HPA)[1][2]. This activity makes it a promising therapeutic candidate for the treatment of type 2 diabetes and obesity by slowing the digestion of starch and reducing post-prandial blood glucose levels[3][4]. MbA was originally isolated from the corms (underground storage organs) of the ornamental plant montbretia (Crocosmia x crocosmiiflora)[1][5][6]. However, the natural source is insufficient for large-scale production due to the low abundance of MbA, the plant's slow growth, and the lack of established large-scale cultivation systems[1][2][3]. Furthermore, the complex structure of MbA makes its chemical synthesis economically unfeasible for scalable production[1][2][5][7].

Synthetic biology offers a viable and sustainable alternative for MbA production. By engineering the complete biosynthetic pathway into well-characterized heterologous hosts, such as Nicotiana benthamiana or the yeast Saccharomyces cerevisiae, it is possible to develop a scalable and controlled manufacturing process[1][5][7][8]. This document provides an overview of the MbA biosynthetic pathway, details on the engineering strategies in different hosts, and protocols for key experimental procedures.

The this compound (MbA) Biosynthetic Pathway

The production of MbA via synthetic biology first required the complete elucidation of its biosynthetic pathway. Research has shown that MbA is assembled in a modular fashion from seven building blocks: the flavonol core myricetin, two units of UDP-glucose, two units of UDP-rhamnose, one unit of UDP-xylose, and one unit of caffeoyl-CoA[2][7][8][9]. The assembly from the myricetin core is a linear, six-step enzymatic process catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and a BAHD-acyltransferase (AT)[2][10].

The six key enzymatic steps to assemble MbA from myricetin are:

  • Rhamnosylation: A UDP-rhamnose is added to myricetin by CcUGT1 .

  • Glucosylation: A UDP-glucose is added by CcUGT2 .

  • Acylation: A caffeoyl group from caffeoyl-CoA is added by CcAT1 , forming the central intermediate "mini-MbA"[4][8][9].

  • Glucosylation: A second UDP-glucose is added by CcUGT3 [7][8].

  • Xylosylation: A UDP-xylose is added to the 4'-hydroxy position by CcUGT4 [2][11].

  • Rhamnosylation: The final UDP-rhamnose is added by CcUGT5 to complete the MbA molecule[2][11].

MontbretinA_Pathway Myricetin Myricetin CcUGT1 CcUGT1 (+ UDP-Rhamnose) Myricetin->CcUGT1 MR Myricetin 3-O-rhamnoside (MR) CcUGT2 CcUGT2 (+ UDP-Glucose) MR->CcUGT2 MRG Myricetin 3-O-glucosyl-rhamnoside (MRG) CcAT1 CcAT1 (+ Caffeoyl-CoA) MRG->CcAT1 MiniMbA Mini-MbA CcUGT3 CcUGT3 (+ UDP-Glucose) MiniMbA->CcUGT3 MbA_XR2 MbA-XR² CcUGT4 CcUGT4 (+ UDP-Xylose) MbA_XR2->CcUGT4 MbA_R2 MbA-R² CcUGT5 CcUGT5 (+ UDP-Rhamnose) MbA_R2->CcUGT5 MbA This compound CcUGT1->MR CcUGT2->MRG CcAT1->MiniMbA CcUGT3->MbA_XR2 CcUGT4->MbA_R2 CcUGT5->MbA Shikimate_Shunt pCoumaroyl_CoA p-Coumaroyl-CoA MbB Montbretin B (Inactive) pCoumaroyl_CoA->MbB CcAT1 CcHCT CcHCT pCoumaroyl_CoA->CcHCT Shikimate Shikimate Shikimate->CcHCT pCoumaroyl_Shikimate p-Coumaroyl-Shikimate CcC3H CcC3'H pCoumaroyl_Shikimate->CcC3H Caffeoyl_Shikimate Caffeoyl-Shikimate CcCSE CcCSE Caffeoyl_Shikimate->CcCSE Caffeic_Acid Caffeic Acid Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA ... 4CL CcAT1 CcAT1 Caffeoyl_CoA->CcAT1 MbA This compound (Active) CcHCT->pCoumaroyl_Shikimate CcC3H->Caffeoyl_Shikimate CcCSE->Caffeic_Acid CcAT1->MbA Yeast_Pathway cluster_yeast Engineered S. cerevisiae Caffeic_Acid Caffeic Acid (Fed) Cc4CL Cc4CL Caffeic_Acid->Cc4CL Caffeoyl_CoA Caffeoyl-CoA CHS CHS Caffeoyl_CoA->CHS Malonyl_CoA Malonyl-CoA (Host Metabolism) Malonyl_CoA->CHS Caffeoyl_Chalcone Caffeoyl Chalcone CHI CHI + CHIL Caffeoyl_Chalcone->CHI Eriodictyol Eriodictyol (27.3 mg/L) F3H F3'H, F3'5'H Eriodictyol->F3H Myricetin Myricetin FLS FLS Myricetin->FLS MbA --> this compound Cc4CL->Caffeoyl_CoA CHS->Caffeoyl_Chalcone CHI->Eriodictyol F3H->Myricetin FLS->MbA

References

Troubleshooting & Optimization

Increasing Montbretin A yield in heterologous expression systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for increasing Montbretin A (MbA) yield in heterologous expression systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the heterologous production of this compound and its precursors.

Issue 1: Low or No Detectable this compound (or intermediates) Production

  • Q1: I have expressed all the biosynthetic genes for this compound in my host system (Nicotiana benthamiana or Saccharomyces cerevisiae), but I cannot detect any product. What are the common causes?

    A1: Several factors could contribute to the lack of MbA production. A systematic troubleshooting approach is recommended.

    • Gene Expression & Enzyme Activity: Confirm the transcription and translation of all your biosynthetic genes. Low expression levels or inactive enzymes are common failure points. The enzymes in the MbA pathway include five UDP-glycosyltransferases (CcUGT1-5), a BAHD-acyltransferase (CcAT1 or CcAT2), and enzymes for the biosynthesis of the precursors myricetin and caffeoyl-CoA.[1][2][3][4][5]

    • Precursor Availability: The production of MbA is highly dependent on the sufficient supply of seven building blocks: the flavonol core myricetin, two units of UDP-glucose, two units of UDP-rhamnose, one unit of UDP-xylose, and caffeoyl-CoA.[1][6][7] Your heterologous host may not produce these precursors in adequate amounts. For instance, myricetin may be a limiting factor in N. benthamiana.[8]

    • Sub-optimal Fermentation/Growth Conditions: For microbial systems like S. cerevisiae, fermentation conditions such as temperature, pH, and nutrient availability are critical.[9][10] Unfavorable conditions can lead to stressed yeast and poor production.[9]

    • Analytical Sensitivity: Ensure your analytical method, typically LC-MS, is sensitive enough to detect low concentrations of MbA and its intermediates.[11][12]

  • Q2: How can I confirm that the enzymes in the this compound pathway are being expressed and are active?

    A2: You can verify enzyme expression and activity through a few key experiments:

    • Transcript Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the introduced genes.[7][11]

    • Protein Analysis: If antibodies are available, use Western blotting to confirm the translation and accumulation of the pathway enzymes.

    • In Vitro Enzyme Assays: Express and purify individual enzymes (e.g., CcUGT1, CcUGT2) in E. coli.[1][11] Perform enzyme assays using the appropriate substrates and analyze the products via LC-MS to confirm catalytic activity. For example, assay CcUGT1 with myricetin and UDP-rhamnose to detect the formation of myricetin 3-O-rhamnoside.[2]

    • Step-wise Pathway Reconstruction: Co-express subsets of genes in your host to check for the formation of specific intermediates. For example, co-expressing myricetin biosynthesis genes with CcUGT1 should yield myricetin 3-O-rhamnoside.[8] This helps pinpoint which step in the pathway is failing.

Issue 2: High Levels of Undesired Byproducts (Montbretin B/C)

  • Q3: My system produces this compound, but I'm getting much higher yields of Montbretin B (MbB) and Montbretin C (MbC). Why is this happening and how can I fix it?

    A3: This is a common problem, particularly in N. benthamiana, and it relates to precursor specificity.

    • Cause: MbA, MbB, and MbC differ only in their acyl group: caffeoyl, coumaroyl, and feruloyl, respectively.[6][13][14] The acyltransferase CcAT1 is not strictly specific and can use caffeoyl-CoA, coumaroyl-CoA, or feruloyl-CoA as substrates.[3] If your host system has a larger pool of coumaroyl-CoA and feruloyl-CoA relative to caffeoyl-CoA, the production of MbB and MbC will be favored.[3][15] Only MbA is the desired pharmaceutically active compound.[13][14]

    • Solution: Engineer the Precursor Pathway. To increase the specificity towards MbA, you must increase the intracellular concentration of caffeoyl-CoA. This can be achieved by engineering the shikimate shunt of the phenylpropanoid pathway.[6][13] Co-expressing key enzymes from Crocosmia x crocosmiiflora, such as hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (CcHCT), can significantly increase the caffeoyl-CoA pool.[6][13] Using CcHCT in multigene constructs has been shown to result in a 30-fold increase in MbA production in N. benthamiana.[6][13]

Issue 3: Low Yield in Saccharomyces cerevisiae

  • Q4: My engineered yeast strain is producing the correct this compound precursors (e.g., eriodictyol from caffeic acid), but the final yield is very low. How can I improve it?

    A4: Low yield in yeast is often a multifaceted problem involving precursor supply, enzyme efficiency, and host metabolism.

    • Enhance Malonyl-CoA Supply: Flavonoid biosynthesis requires a significant amount of malonyl-CoA.[16] Overexpressing native yeast genes involved in malonyl-CoA synthesis or introducing heterologous pathways, such as a malonate assimilation pathway, can boost precursor availability.[16]

    • Optimize Enzyme Expression and Ratios: The relative expression levels of pathway enzymes can create bottlenecks. Systematically tune the expression of each gene using different strength promoters or gene copy numbers to find the optimal balance.[17]

    • Improve Glycosyltransferase (UGT) Efficiency: Glycosylation steps are often rate-limiting. Ensure your UGTs are expressing well and are active. Sometimes, protein engineering of the UGTs may be necessary to improve their catalytic efficiency or specificity.[18][19]

    • Supplement with Precursors: Adding intermediates to the culture medium can sometimes boost yields. For flavonoid glycosides, adding orotic acid (a precursor for UDP-glucose) has been shown to significantly enhance product titers.[20]

    • Address Host-Related Stress: High concentrations of phenolic compounds can be toxic to yeast.[9] Consider strategies like enzyme scaffolding to channel intermediates and reduce the accumulation of toxic compounds, or supplement the media with antioxidants.[16] Also, ensure basic fermentation parameters (temperature, pH, aeration) are optimal for your strain.[9][10]

Quantitative Data Summary

Host SystemEngineering StrategyProductYield / ImprovementReference
Nicotiana benthamianaCo-expression of myricetin genes + CcUGT1/CcUGT2Myricetin 3-O-glucosyl rhamnoside2 mg/g fresh weight[8]
Nicotiana benthamianaCo-expression of myricetin genes + CcUGT1/CcUGT2/CcAT1mini-MbADetectable levels[8]
Nicotiana benthamianaCo-expression of CcHCT with MbA biosynthetic genesThis compound (MbA)30-fold increase in MbA[6][13]
S. cerevisiaeFed-batch fermentation with caffeic acidEriodictyol27.3 mg/L[17]
S. cerevisiaeEnzyme optimization and CHIL additionEriodictyolUp to 8-fold improvement[17]
S. cerevisiaeNaringenin feeding + Orotic acid additionNaringenin Glycosides155 mg/L[20]

Key Experimental Protocols

Protocol 1: Transient Expression of MbA Pathway in Nicotiana benthamiana

  • Gene Construct Preparation: Clone all required Crocosmia genes (e.g., CcUGT1-5, CcAT1, CcHCT, and myricetin biosynthesis genes) into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.[1][8]

  • Agrobacterium Transformation: Transform the expression constructs into Agrobacterium tumefaciens strains (e.g., GV3101).

  • Infiltration: Grow Agrobacterium cultures to an appropriate optical density (e.g., OD600 of 0.8-1.0). Mix cultures containing different genes as needed for co-expression. Infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation: Maintain the infiltrated plants in a growth chamber under controlled conditions for 5-7 days to allow for gene expression and metabolite production.[6][11]

  • Metabolite Extraction: Harvest the infiltrated leaf tissue. Homogenize the tissue in an extraction solvent (e.g., 50% or 80% methanol/water).[6][11]

  • LC-MS Analysis: Centrifuge the extract to pellet debris. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify MbA and its intermediates.[1][11] Compare retention times and fragmentation patterns to authentic standards.[1][12]

Protocol 2: Heterologous Expression and Optimization in Saccharomyces cerevisiae

  • Strain Engineering: Construct yeast expression plasmids (e.g., using 2µ or CEN/ARS backbones) containing the plant-derived genes, codon-optimized for yeast expression. Use a variety of promoters (e.g., GAL1, TEF1, HXT7) to modulate expression levels. Integrate gene cassettes into the yeast genome for stable expression.

  • Cultivation: Grow the engineered yeast strain in an appropriate defined medium (e.g., SC-ura with 2% glucose or galactose for inducible promoters).

  • Precursor Feeding: If the full pathway from a simple carbon source is not established, supplement the culture medium with necessary precursors like caffeic acid or naringenin.[17][21] Additions can be done in doses to minimize toxicity.[21]

  • Fermentation: Conduct fermentation in shake flasks or a controlled bioreactor. Monitor cell growth (OD600) and optimize parameters such as temperature (typically 30°C), pH, and aeration.

  • Extraction and Analysis: Extract flavonoids from the culture medium using an organic solvent like ethyl acetate.[21] Analyze the extract by LC-MS or HPLC for product quantification.

Visualizations

Montbretin_A_Biosynthesis_Pathway Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR CcUGT1 UDP_Rha UDP-Rhamnose UDP_Rha->MR MbA This compound (MbA) UDP_Rha->MbA UDP_Glc UDP-Glucose MRG Myricetin 3-O-glucosyl rhamnoside (MRG) UDP_Glc->MRG MbA_XR2 MbA-XR2 UDP_Glc->MbA_XR2 Caffeoyl_CoA Caffeoyl-CoA mini_MbA mini-MbA Caffeoyl_CoA->mini_MbA UDP_Xyl UDP-Xylose MbA_R2 MbA-R2 UDP_Xyl->MbA_R2 MR->MRG CcUGT2 MRG->mini_MbA CcAT1/2 mini_MbA->MbA_XR2 CcUGT3 MbA_XR2->MbA_R2 CcUGT4 MbA_R2->MbA CcUGT5

Caption: The biosynthetic pathway of this compound from myricetin.

Troubleshooting_Workflow Start Low/No MbA Yield CheckExpression Verify Gene Expression (qRT-PCR, Western Blot) Start->CheckExpression ExpressionOK Expression Confirmed? CheckExpression->ExpressionOK CheckActivity Confirm Enzyme Activity (in vitro assays, feeding studies) ActivityOK Activity Confirmed? CheckActivity->ActivityOK CheckPrecursors Analyze Precursor Pools (Myricetin, Caffeoyl-CoA) PrecursorsOK Precursors Sufficient? CheckPrecursors->PrecursorsOK OptimizeHost Optimize Host Conditions (Media, Temp, pH) Success Yield Improved OptimizeHost->Success ExpressionOK->CheckActivity Yes RedesignConstructs Redesign Constructs (Codon/Promoter Optimization) ExpressionOK->RedesignConstructs No ActivityOK->CheckPrecursors Yes ActivityOK->RedesignConstructs No PrecursorsOK->OptimizeHost Yes EngineerPrecursors Engineer Precursor Pathways (e.g., Shikimate Shunt) PrecursorsOK->EngineerPrecursors No RedesignConstructs->CheckExpression EngineerPrecursors->CheckPrecursors

Caption: A logical workflow for troubleshooting low MbA yield.

MbB_Reduction_Strategy Problem High MbB/MbC Production Cause Cause: Acyl-CoA Pool Imbalance (High Coumaroyl/Feruloyl-CoA) Problem->Cause Goal Goal: Increase Caffeoyl-CoA Supply Cause->Goal Strategy Strategy: Engineer Phenylpropanoid Pathway Goal->Strategy Action Action: Co-express CcHCT and other shikimate shunt enzymes Strategy->Action Result Result: Increased MbA:MbB Ratio Action->Result

Caption: Strategy to reduce MbB/MbC byproducts.

References

Technical Support Center: Engineering High-Yield Montbretin A Production in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolic engineering of Montbretin A (MbA) in Saccharomyces cerevisiae. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to overcome the challenges of low MbA production in engineered yeast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to produce?

This compound (MbA) is a complex acylated flavonol glycoside with significant potential as a therapeutic for type 2 diabetes due to its highly selective inhibition of human pancreatic α-amylase.[1][2] Production of MbA is challenging because its natural source, the corms of the montbretia plant (Crocosmia × crocosmiiflora), produces it in very small quantities during a limited developmental window.[1][3] Furthermore, its complex chemical structure makes large-scale chemical synthesis economically unfeasible.[2][4][5] Metabolic engineering in a heterologous host like yeast presents a viable alternative, but requires the functional expression of a multi-step biosynthetic pathway from plants.[2][4]

Q2: What are the main byproducts in MbA synthesis and how can they be minimized?

The primary byproduct of concern is Montbretin B (MbB), which is structurally similar to MbA but lacks its therapeutic activity.[5][6] The key difference lies in the acyl group: MbA contains a caffeoyl moiety, while MbB has a coumaroyl moiety.[2][5] The formation of MbB occurs when coumaric acid is used as a precursor instead of caffeic acid in the biosynthetic pathway.[2] To minimize MbB production, it is crucial to engineer the yeast strain to preferentially utilize caffeic acid for the synthesis of the myricetin core of MbA.[2] This can be achieved by developing yeast strains that use caffeic acid to produce the intermediate eriodictyol, rather than using coumaric acid to produce naringenin.[2]

Q3: What are the key enzymatic steps in the MbA biosynthetic pathway?

The biosynthesis of MbA is a complex process involving multiple enzymatic steps. The pathway begins with the formation of the flavonol myricetin, which serves as the core structure.[2] The assembly of MbA from myricetin involves a sequence of glycosylation and acylation steps catalyzed by specific enzymes from montbretia:

  • UDP-dependent glycosyltransferases (UGTs): A series of five UGTs (CcUGT1-5) sequentially add sugar moieties (rhamnose, glucose, xylose) to the myricetin backbone.[7]

  • BAHD acyltransferase (AT): An acyltransferase (CcAT1 or CcAT2) is responsible for adding the crucial caffeoyl group.[1][7]

The complete elucidation of this pathway provides the genetic tools necessary for engineering MbA production in yeast.[2]

Troubleshooting Guide

Problem 1: Low or No Production of Myricetin or its Precursors (Naringenin/Eriodictyol)
Possible Cause Suggested Solution
Inefficient enzyme activityOptimize codon usage of the plant-derived genes for yeast expression. Test different enzyme orthologs from other plant species.
Suboptimal gene expression levelsTune the expression of pathway genes using promoters of varying strengths. Utilize multi-gene expression constructs for balanced expression.
Lack of precursor availabilitySupplement the culture medium with precursors like caffeic acid or p-coumaric acid. Engineer upstream pathways in yeast to increase the endogenous supply of these precursors.
Poor chalcone isomerase activityCo-express a chalcone isomerase-like (CHIL) protein, which has been shown to improve the production of the flavanone precursor eriodictyol by up to 8-fold.[2]
Problem 2: Predominant Production of Montbretin B (MbB) over this compound (MbA)
Possible Cause Suggested Solution
Non-specific activity of 4-coumaroyl-CoA ligase (4CL)Montbretia 4CLs (Cc4CL1 and Cc4CL2) show a preference for coumaric acid over caffeic acid in vitro.[5] While these can be used in yeast to produce flavanone precursors, controlling the feed of caffeic acid is crucial for favoring MbA synthesis.[5]
Presence of endogenous yeast pathways producing coumaroyl-CoACharacterize and potentially knock out endogenous yeast enzymes that may contribute to the coumaroyl-CoA pool.
Inefficient conversion of coumaroyl-CoA to caffeoyl-CoAEngineer the shikimate shunt pathway in yeast by introducing enzymes like p-coumaroylshikimate 3'-hydroxylase (C3'H) and caffeoylshikimate esterase (CSE) from montbretia to enhance the supply of caffeoyl-CoA.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the production of MbA and its precursors.

Product Host Organism Production Titer Key Engineering Strategy Reference
EriodictyolSaccharomyces cerevisiae27.3 mg/LUse of caffeic acid as a precursor instead of coumaric acid.[2]
EriodictyolSaccharomyces cerevisiaeUp to 8-fold improvementOptimization of flavonoid enzyme combinations, tuning gene expression, and addition of a chalcone isomerase-like (CHIL) protein.[2]
This compoundNicotiana benthamiana30-fold increaseCo-expression of montbretia shikimate shunt genes (e.g., CcHCT) with MbA biosynthetic genes.[6][7]

Experimental Protocols

Protocol 1: Yeast Strain Engineering for Eriodictyol Production

This protocol outlines the key steps for engineering S. cerevisiae to produce eriodictyol from caffeic acid, a crucial step towards MbA synthesis.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences for the required enzymes (e.g., 4-coumaroyl-CoA ligase, chalcone synthase, chalcone isomerase) with codon optimization for S. cerevisiae.

  • Vector Construction: Clone the synthesized genes into yeast expression vectors under the control of suitable promoters (e.g., GAL1, TEF1).

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae host strain (e.g., CEN.PK).

  • Cultivation and Induction: Grow the engineered yeast strains in appropriate selective media. Induce gene expression if using inducible promoters (e.g., by adding galactose for GAL promoters).

  • Precursor Feeding: Supplement the culture medium with caffeic acid to facilitate eriodictyol production.

  • Metabolite Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract metabolites using a suitable solvent (e.g., 50% methanol).

    • Analyze the extracts for eriodictyol production using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

This compound Biosynthetic Pathway

MontbretinA_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_MbA_assembly This compound Assembly Caffeic Acid Caffeic Acid Caffeoyl-CoA Caffeoyl-CoA Caffeic Acid->Caffeoyl-CoA 4CL Eriodictyol Chalcone Eriodictyol Chalcone Caffeoyl-CoA->Eriodictyol Chalcone CHS Malonyl-CoA Malonyl-CoA Eriodictyol Eriodictyol Eriodictyol Chalcone->Eriodictyol CHI Myricetin Myricetin Eriodictyol->Myricetin F3'5'H, FLS Mini-MbA Mini-MbA Myricetin->Mini-MbA CcUGT1, CcUGT2, CcAT1/2 MbA MbA Mini-MbA->MbA CcUGT3, CcUGT4, CcUGT5

Caption: Simplified biosynthetic pathway of this compound from precursor metabolites.

Troubleshooting Workflow for Low MbA Titer

Troubleshooting_Workflow Start Low MbA Titer CheckIntermediates Analyze for pathway intermediates (e.g., Myricetin, Mini-MbA) Start->CheckIntermediates NoIntermediates Intermediates present? CheckIntermediates->NoIntermediates UpstreamIssue Troubleshoot upstream pathway: - Enzyme expression/activity - Precursor supply NoIntermediates->UpstreamIssue No DownstreamIssue Troubleshoot downstream pathway: - Glycosyltransferase activity - Acyltransferase activity NoIntermediates->DownstreamIssue Yes CheckByproducts Analyze for byproducts (e.g., MbB) UpstreamIssue->CheckByproducts DownstreamIssue->CheckByproducts MbBPresent High MbB levels? CheckByproducts->MbBPresent PrecursorProblem Optimize Caffeoyl-CoA supply: - Engineer shikimate shunt - Control precursor feeding MbBPresent->PrecursorProblem Yes OptimizeExpression Optimize enzyme expression levels and ratios MbBPresent->OptimizeExpression No End Improved MbA Titer PrecursorProblem->End OptimizeExpression->End

Caption: A logical workflow for troubleshooting low this compound production in yeast.

References

Technical Support Center: Purification of Montbretin A from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Montbretin A (MbA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of MbA from plant extracts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of this compound

Q1: My final yield of this compound is consistently low after purification. What are the potential causes and how can I improve it?

A1: Low yields of this compound are a significant challenge due to its naturally low abundance in Crocosmia × crocosmiiflora corms.[1][2][3][4] The accumulation of MbA is also spatially and temporally regulated, being found in higher concentrations in young, developing corms during early summer.[1][2]

Potential Causes & Solutions:

  • Plant Material:

    • Incorrect Harvest Time: Harvesting corms outside of the peak accumulation period (early summer) will result in lower starting concentrations.[1]

    • Incorrect Plant Part: MbA is primarily found in the corms.[1][2][5][6] Ensure you are using the correct plant organ for extraction.

    • Plant Variety: Different cultivars of Crocosmia × crocosmiiflora may have varying levels of MbA. The variety 'Emily McKenzie' has been used in research.[2]

  • Extraction & Purification Process:

    • Degradation: MbA is a complex flavonol glycoside and may be susceptible to degradation during extraction and purification.[7][8] Minimize the processing time and consider using antioxidants in your extraction buffer.

    • Suboptimal Extraction Solvent: The choice of solvent is critical. Methanol/water mixtures (e.g., 50% MeOH) have been effectively used for extraction.[1][9] Experiment with different solvent ratios to optimize extraction efficiency.

    • Inefficient Chromatographic Separation: Poor separation can lead to loss of product in mixed fractions. Optimize your chromatography protocol (see Experimental Protocols section).

Issue 2: Impurity Contamination in the Final Product

Q2: My purified this compound sample is contaminated with other related compounds. How can I identify and remove these impurities?

A2: A common challenge in the purification of MbA is the presence of structurally similar compounds, particularly Montbretin B (MbB) and Montbretin C (MbC). These compounds differ from MbA in their acyl moieties and are not pharmaceutically active.[10][11][12]

Identification of Impurities:

  • LC-MS Analysis: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most effective method for identifying MbA and its related impurities.[1][2][3] By comparing the mass-to-charge ratio (m/z) and retention times with known standards, you can identify the specific contaminants.

    • MbA and its intermediates have distinct m/z values that can be targeted for analysis.[2][3]

Removal of Impurities:

  • High-Resolution Chromatography: A well-optimized HPLC method is crucial for separating MbA from MbB and MbC. A long-run LC method may be necessary to achieve baseline separation of these closely related compounds.[2]

  • Fraction Collection: Careful collection of fractions during chromatography is essential. Collect narrow fractions and analyze them by LC-MS to identify those with the highest purity of MbA.

  • Recrystallization: While not extensively documented for MbA in the provided context, recrystallization is a powerful technique for purifying small organic molecules and may be effective in removing impurities if a suitable solvent system can be found.[13]

Frequently Asked Questions (FAQs)

Q3: What is the primary source of this compound?

A3: The only known natural source of this compound is the corms (underground storage organs) of the ornamental plant Crocosmia × crocosmiiflora, also known as montbretia.[1][2][5][6]

Q4: Why is it so challenging to obtain large quantities of this compound?

A4: The challenges stem from several factors:

  • Low Natural Abundance: MbA is produced in very small amounts in the plant.[1][2][4]

  • Seasonal and Developmental Accumulation: The concentration of MbA peaks during a narrow window in early summer in young, developing corms.[1][2]

  • Complex Structure: The intricate chemical structure of MbA makes chemical synthesis currently infeasible for large-scale production.[2][4][11]

  • Lack of Agricultural Production Systems: Crocosmia × crocosmiiflora is not a cultivated crop, which limits the availability of plant material.[4]

Q5: What are Montbretin B and C, and why are they a problem?

A5: Montbretin B (MbB) and Montbretin C (MbC) are analogues of this compound that differ in their acyl group. MbB has a coumaroyl group and MbC has a feruloyl group, whereas MbA has a caffeoyl group.[10][11][12] These compounds are often co-expressed in heterologous production systems and likely co-extracted from the natural source.[11][14] They are considered impurities because they are not pharmaceutically active as inhibitors of human pancreatic α-amylase.[10][11]

Q6: What analytical techniques are recommended for monitoring the purification of this compound?

A6: The primary analytical technique used is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][9] This method allows for the separation, identification, and quantification of MbA and its related compounds. UV detection in the range of 350-370 nm can also be used.[1][14]

Quantitative Data

The following table summarizes the production of this compound and related compounds in a heterologous expression system (Nicotiana benthamiana), which highlights the purification challenge of separating MbA from similar byproducts.

CompoundConcentration in N. benthamiana (µg/g fresh weight)Percentage of Total Montbretins
This compound (MbA)~1.5~15%
Montbretin B (MbB)~7.5~75%
Montbretin C (MbC)~1.0~10%

Data is estimated from graphical representations in scientific literature for illustrative purposes.[9][10]

Experimental Protocols

Protocol 1: Extraction of this compound from Crocosmia × crocosmiiflora Corms

  • Harvesting: Collect young, developing corms of Crocosmia × crocosmiiflora in the early summer.

  • Preparation: Wash the corms to remove soil and debris. Freeze the corms in liquid nitrogen and grind them into a fine powder.

  • Extraction:

    • To 500 mg of powdered corm tissue, add 2.5 mL of extraction buffer (100 mM Sodium Phosphate pH 7.4, 5 mM ascorbic acid, 5 mM sodium bisulfite).[2]

    • Alternatively, use a 50% methanol in water solution for extraction.[1][9]

    • Vortex the mixture thoroughly and incubate for 1 hour at 4°C with gentle agitation.

  • Clarification: Centrifuge the extract at 14,000 x g for 20 minutes to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: Store the clarified extract at -20°C until further purification.

Protocol 2: Analytical HPLC Method for this compound

This protocol is based on methods described for the analysis of MbA and its precursors.[1][14]

  • HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer is recommended.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Gradient from 5% to 50% B

    • 20-25 min: Gradient from 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV: 350 nm

    • MS: Negative ion mode, scanning for the m/z of MbA and expected impurities.

Visualizations

MontbretinA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Harvest Harvest Young Corms Grind Grind Frozen Tissue Harvest->Grind Extract Extract with 50% MeOH Grind->Extract Clarify Centrifuge & Filter Extract->Clarify HPLC Reversed-Phase HPLC Clarify->HPLC Crude Extract Fractionation Collect Fractions HPLC->Fractionation Analysis LC-MS Analysis Fractionation->Analysis Analysis->HPLC Re-inject impure fractions Pooling Pool Pure Fractions Analysis->Pooling FinalProduct Pure this compound Pooling->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low MbA Yield PlantMaterial Incorrect Harvest Time Wrong Plant Part Start->PlantMaterial Degradation Compound Degradation Start->Degradation Extraction Inefficient Extraction Start->Extraction Chromatography Poor Separation Start->Chromatography OptimizeHarvest Harvest Young Corms in Early Summer PlantMaterial:f0->OptimizeHarvest UseCorms Use Corms Only PlantMaterial:f1->UseCorms MinimizeTime Minimize Processing Time Degradation->MinimizeTime OptimizeSolvent Optimize Extraction Solvent Extraction->OptimizeSolvent OptimizeHPLC Optimize HPLC Method Chromatography->OptimizeHPLC

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Technical Support Center: Optimizing Montbretin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the production of the active human pancreatic α-amylase inhibitor, Montbretin A (MbA). Our goal is to help you minimize the formation of inactive byproducts, Montbretin B (MbB) and Montbretin C (MbC), during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound, B, and C, and why are B and C considered inactive?

This compound (MbA) is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for type 2 diabetes and obesity.[1][2] Montbretins B (MbB) and C (MbC) are structurally very similar to MbA, but they lack significant inhibitory activity against this enzyme.[3][4][5] The critical difference lies in the acyl side chain attached to the flavonol core. MbA contains a caffeoyl moiety, which is essential for its high-affinity binding to the amylase.[3][4] In contrast, MbB has a coumaroyl moiety, and MbC has a feruloyl moiety.[3][4] The absence of the meta-hydroxyl group (in MbB) or its methylation (in MbC) on the cinnamic acid ring dramatically reduces the inhibitory activity.[5]

Q2: What is the primary reason for the high levels of inactive Montbretin B and C in heterologous production systems?

The predominant formation of MbB and, to a lesser extent, MbC in heterologous hosts like Nicotiana benthamiana is primarily due to the limited availability of the specific precursor for MbA, caffeoyl-CoA, relative to the precursor for MbB, coumaroyl-CoA.[2][3] The native acyltransferase enzyme (CcAT) responsible for attaching the acyl group is not strictly specific and can utilize coumaroyl-CoA and feruloyl-CoA in addition to caffeoyl-CoA.[3] Therefore, the relative abundance of these precursors within the host cell largely dictates the ratio of MbA, MbB, and MbC produced.

Troubleshooting Guides

Issue: High Levels of Montbretin B and C Detected in Expression System

Potential Cause 1: Sub-optimal Precursor Supply

The host organism's metabolic flux may favor the production of coumaroyl-CoA over caffeoyl-CoA.

Solutions:

  • Metabolic Engineering of the Phenylpropanoid Pathway: Co-express key enzymes of the shikimate shunt pathway to specifically increase the intracellular concentration of caffeoyl-CoA.[6][7][8]

    • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT): This enzyme is involved in the conversion of coumaroyl-CoA to caffeoyl-CoA via shikimate esters.[7][9]

    • Caffeoylshikimate esterase (CSE): This enzyme catalyzes a subsequent step in the pathway leading to caffeoyl-CoA. Gene expression patterns in montbretia suggest CcCSE is crucial for the preferential formation of MbA.[6][8]

  • Supplementation with Precursors: While less common for in-planta systems, consider feeding experiments with caffeic acid in microbial or cell culture systems to potentially boost the caffeoyl-CoA pool.

Potential Cause 2: Non-specific Acyltransferase Activity

The montbretin acyltransferase (CcAT) has been shown to accept multiple hydroxycinnamoyl-CoA substrates.[3]

Solutions:

  • Enzyme Engineering (Long-term strategy): While currently an area of research, future efforts may focus on protein engineering of CcAT to enhance its specificity for caffeoyl-CoA. At present, focusing on precursor supply is the more established approach.

Issue: Low Overall Montbretin Titer

Potential Cause: Inefficient Expression of Biosynthetic Genes

The complex, multi-gene nature of the MbA biosynthetic pathway can lead to bottlenecks if any of the required enzymes are not expressed or are inactive.

Solutions:

  • Codon Optimization: Ensure the coding sequences of all biosynthetic genes are optimized for the expression host.

  • Promoter Selection: Utilize strong constitutive promoters (e.g., CaMV 35S) for all constructs to drive high levels of gene expression.

  • Multi-gene Constructs: To ensure coordinated expression, consider assembling multiple genes into a single vector. Using this approach, co-expressing CcHCT with other montbretin biosynthetic genes has been shown to increase MbA production by 30-fold.[8][10]

  • Use of Transcription Factors: Co-expression of relevant transcription factors, such as CcMYB4, can enhance the expression of flavonoid biosynthetic genes.[2]

Data Presentation

Table 1: Inhibitory Activity of Montbretins against Human Pancreatic α-Amylase

CompoundAcyl MoietyInhibitory Constant (Ki)Activity Status
This compound (MbA)Caffeoyl8 nM[1]Active
Montbretin B (MbB)Coumaroyl3.6 µM[5]Inactive
Montbretin C (MbC)Feruloyl6.1 µM[5]Inactive

Table 2: Impact of Metabolic Engineering on this compound Production in N. benthamiana

Genetic ModificationFold Increase in MbAReference
Co-expression of CcHCT311-fold[9]
Co-expression of CcCSE26-fold[9]
Co-expression of CcHCT in multigene construct30-fold[8][10]

Experimental Protocols

Protocol 1: Transient Expression of Montbretin Biosynthetic Genes in Nicotiana benthamiana

This protocol is adapted from methodologies described in the literature.[2][11]

  • Vector Construction:

    • Synthesize and codon-optimize the cDNAs of the montbretin biosynthetic genes (e.g., CcUGT1-5, CcAT1/2) and the desired phenylpropanoid pathway genes (e.g., CcHCT, CcCSE).

    • Clone each gene into a plant expression vector under the control of a strong constitutive promoter (e.g., 35S).

  • Agrobacterium tumefaciens Transformation:

    • Transform the expression vectors into a suitable A. tumefaciens strain (e.g., GV3101).

  • Infiltration of N. benthamiana:

    • Grow N. benthamiana plants for 4-6 weeks.

    • Prepare cultures of each Agrobacterium strain carrying a biosynthetic gene.

    • Mix the cultures in equal ratios to a final OD600 of 0.5-1.0.

    • Infiltrate the abaxial side of the leaves of the N. benthamiana plants with the Agrobacterium mixture using a needleless syringe.

  • Incubation and Harvest:

    • Incubate the infiltrated plants for 5-7 days under controlled growth conditions.

    • Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen. Store at -80°C until extraction.

  • Metabolite Extraction:

    • Grind the frozen leaf tissue to a fine powder.

    • Extract the powder with a methanol/water solution (e.g., 50% methanol).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS) system to identify and quantify MbA, MbB, and MbC. Use authentic standards for comparison of retention times and fragmentation patterns.

Visualizations

Phenylpropanoid_Pathway_to_Montbretins Coumaroyl_CoA Coumaroyl-CoA CcAT CcAT (Acyltransferase) Coumaroyl_CoA->CcAT Shikimate_Shunt Shikimate Shunt (HCT, C3'H, CSE) Coumaroyl_CoA->Shikimate_Shunt Input Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_CoA->CcAT Feruloyl_CoA Feruloyl-CoA Feruloyl_CoA->CcAT Myricetin_core Myricetin Glycoside Core Myricetin_core->CcAT MbA This compound (Active) MbB Montbretin B (Inactive) MbC Montbretin C (Inactive) CcAT->MbA + Caffeoyl-CoA CcAT->MbB + Coumaroyl-CoA CcAT->MbC + Feruloyl-CoA Shikimate_Shunt->Caffeoyl_CoA Output

Caption: Phenylpropanoid precursors for Montbretin biosynthesis.

Experimental_Workflow Start Gene Synthesis & Vector Construction Agro Agrobacterium Transformation Start->Agro Infiltration N. benthamiana Infiltration Agro->Infiltration Incubation Plant Incubation (5-7 days) Infiltration->Incubation Harvest Harvest & Freeze Leaf Tissue Incubation->Harvest Extraction Metabolite Extraction (Methanol/Water) Harvest->Extraction Analysis LC-MS Analysis Extraction->Analysis Result Quantification of MbA, MbB, MbC Analysis->Result

References

Technical Support Center: Optimizing Caffeoyl-CoA for Montbretin A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the metabolic engineering of Montbretin A (MbA). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to improving the availability of the critical precursor, caffeoyl-CoA.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the heterologous production of this compound.

Issue 1: Low overall yield of this compound (MbA).

  • Question: My engineered host system is producing very low titers of MbA. What are the potential bottlenecks and how can I address them?

  • Answer: Low MbA yield can stem from several factors. A primary bottleneck is often the limited availability of precursors, including the myricetin core, the necessary sugar donors, and the caffeoyl-CoA acyl donor.[1][2][3] It is also crucial to ensure that all the biosynthetic genes are being expressed and the enzymes are active.

    Recommended Actions:

    • Verify Gene Expression: Confirm the transcription of all introduced biosynthetic genes (e.g., genes for myricetin synthesis, glycosyltransferases, and acyltransferase) using RT-qPCR.

    • Enzyme Assays: If possible, perform in vitro enzyme assays with protein extracts from your expression system to check the activity of key enzymes in the pathway.[4]

    • Precursor Supplementation: In initial experiments, try feeding precursors like myricetin and caffeic acid to the culture medium to see if this boosts MbA production, which can help identify the limiting precursor.

    • Enhance Precursor Supply: Focus on engineering the host to increase the endogenous supply of limiting precursors. For caffeoyl-CoA, this involves manipulating the phenylpropanoid pathway.

Issue 2: Predominant production of Montbretin B (MbB) instead of this compound (MbA).

  • Question: My system produces a significant amount of MbB, which is not the desired therapeutic compound. Why is this happening and how can I shift production towards MbA?

  • Answer: The production of MbB indicates that the acyltransferase (CcAT1) in the MbA pathway is utilizing coumaroyl-CoA instead of caffeoyl-CoA.[5][6] This is a common issue in heterologous hosts like Nicotiana benthamiana, where the endogenous pool of coumaroyl-CoA is often larger than that of caffeoyl-CoA.[1][6][7] The key to solving this is to increase the intracellular ratio of caffeoyl-CoA to coumaroyl-CoA.

    Recommended Actions:

    • Overexpress Phenylpropanoid Pathway Genes: Enhance the conversion of p-coumaroyl-CoA to caffeoyl-CoA by overexpressing key enzymes. The "shikimate shunt" genes are particularly important:

      • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT)

      • p-coumaroylshikimate 3'-hydroxylase (C3'H)

      • Caffeoylshikimate esterase (CSE) [6][7]

    • Select/Engineer a Specific 4CL: The enzyme 4-coumaroyl-CoA ligase (4CL) activates cinnamic acids to their CoA esters. While montbretia 4CLs have been characterized, they tend to prefer p-coumaric acid over caffeic acid.[5] Consider screening for or engineering a 4CL with higher specificity for caffeic acid to directly boost the caffeoyl-CoA pool.[8]

    • Downregulate Competing Pathways: If known, consider using RNAi or CRISPR-based approaches to reduce the expression of enzymes that divert caffeoyl-CoA to other metabolic pathways.

Issue 3: Accumulation of pathway intermediates.

  • Question: I am observing the accumulation of intermediates like myricetin-3-O-rhamnoside (MR) or myricetin-3-O-glucosyl-rhamnoside (MRG) but little to no final product. What does this indicate?

  • Answer: The accumulation of specific intermediates points to a bottleneck at the subsequent enzymatic step. For instance, a buildup of MRG suggests that the acylation step, which requires caffeoyl-CoA and is catalyzed by CcAT1, is inefficient.[4]

    Recommended Actions:

    • Confirm Acyltransferase Expression and Activity: Ensure that the acyltransferase (CcAT1/CcAT2) is being expressed and is active.

    • Increase Caffeoyl-CoA Availability: This is the most likely cause. Implement the strategies outlined in "Issue 2" to boost the intracellular caffeoyl-CoA pool. The acyltransferase cannot function efficiently without its acyl donor.

    • Check Subcellular Localization: Ensure that the enzymes and substrates of the pathway are co-localized within the cell to facilitate efficient conversion.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of caffeoyl-CoA in this compound biosynthesis?

    • A1: Caffeoyl-CoA is the acyl donor for the third step in the MbA assembly pathway. The enzyme, a BAHD-acyltransferase (CcAT1), transfers the caffeoyl group from caffeoyl-CoA to myricetin 3-O-glucosyl rhamnoside (MRG) to form "mini-MbA".[1][4] This caffeoyl moiety is essential for the therapeutic activity of MbA as a potent inhibitor of human pancreatic α-amylase.[5]

  • Q2: Which enzymes are key targets for metabolic engineering to increase caffeoyl-CoA?

    • A2: The primary targets are enzymes of the phenylpropanoid pathway that lead to the synthesis of caffeoyl-CoA. These include:

      • 4-coumaroyl-CoA ligase (4CL): Activates caffeic acid to caffeoyl-CoA.

      • p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H): A key rate-limiting enzyme that hydroxylates p-coumaroyl shikimate.[9]

      • Caffeoyl shikimate esterase (CSE): Enables the predominant formation of caffeoyl-CoA.[6][7]

      • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT): Involved in the shikimate shunt.[6][7]

  • Q3: Can I just feed caffeic acid to my culture to increase MbA production?

    • A3: While feeding caffeic acid can be a useful diagnostic tool, it may not be a viable long-term production strategy. The ability of the host to uptake and, more importantly, convert the fed caffeic acid to caffeoyl-CoA (which requires an active 4CL enzyme) will determine the effectiveness. For scalable production, engineering the host to synthesize its own caffeoyl-CoA is more sustainable.

  • Q4: Are there alternative strategies to increase the precursor pool for caffeoyl-CoA?

    • A4: Yes, besides overexpressing biosynthetic genes, other metabolic engineering strategies can be employed. These include:

      • Blocking competing pathways: Downregulating genes that pull precursors away from the phenylpropanoid pathway.[10][11]

      • Overexpressing regulatory genes: Introducing transcription factors that upregulate the entire phenylpropanoid pathway.[4]

      • Increasing the supply of primary metabolites: Engineering central carbon metabolism to increase the availability of erythrose-4-phosphate and phosphoenolpyruvate, which are the initial precursors for the shikimate pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on MbA biosynthesis and efforts to improve precursor availability.

Parameter Organism/System Strategy Result Reference
MbA Production Nicotiana benthamianaCo-expression of myricetin and mini-MbA biosynthesis genesDetectable levels of mini-MbA[3]
MbA Production Nicotiana benthamianaCo-expression of myricetin and MbA-XR² biosynthesis genesProduction of MbA-XR² and predominantly MbB-XR²[2]
MbA Production Nicotiana benthamianaCo-expression with CcHCT and other MbA genes30-fold increase in MbA production[12]
Enzyme Kinetics (Cc4CL1) In vitroSubstrate: p-coumaric acidKm = 53 µM, kcat = 1.6 s-1[5]
Enzyme Kinetics (Cc4CL1) In vitroSubstrate: Caffeic acidKm = 160 µM, kcat = 0.5 s-1[5]
Enzyme Kinetics (Cc4CL2) In vitroSubstrate: p-coumaric acidKm = 52 µM, kcat = 1.3 s-1[5]
Enzyme Kinetics (Cc4CL2) In vitroSubstrate: Caffeic acidKm = 250 µM, kcat = 0.3 s-1[5]

Experimental Protocols

Protocol 1: Transient Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the agroinfiltration method for transiently expressing genes in N. benthamiana to reconstitute the MbA pathway.

  • Vector Construction: Clone the coding sequences of your target genes (e.g., CcHCT, CcC3'H, CcCSE, and the MbA assembly pathway genes) into a suitable plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Transformation of Agrobacterium tumefaciens: Transform the expression vectors into a suitable A. tumefaciens strain (e.g., GV3101).

  • Culture Preparation: Grow individual Agrobacterium cultures for each construct overnight in LB medium with appropriate antibiotics.

  • Infiltration: Pellet the bacterial cells by centrifugation, and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of ~0.5-1.0 for each strain. For co-expression, mix the resuspended cultures in equal ratios.

  • Leaf Infiltration: Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation: Keep the infiltrated plants in a growth chamber for 5-7 days to allow for gene expression and metabolite production.

  • Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, freeze-dry or flash-freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites using a solvent such as 50% or 80% methanol. Analyze the extracts by LC-MS to identify and quantify MbA, MbB, and other intermediates.[12][13]

Protocol 2: In Vitro Enzyme Assay for 4-Coumaroyl-CoA Ligase (4CL)

This protocol is for determining the activity and substrate preference of a 4CL enzyme.

  • Protein Expression and Purification: Express the 4CL enzyme in a suitable host like E. coli and purify it, for example, using Ni-NTA affinity chromatography if it is His-tagged.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 2.5 mM ATP

    • 2.5 mM MgCl₂

    • 0.5 mM Coenzyme A (CoA)

    • 0.5 mM DTT

    • 0.1-1.0 mM hydroxycinnamic acid substrate (e.g., p-coumaric acid or caffeic acid)

    • Purified 4CL enzyme

  • Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at 30°C for 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., 10% acetic acid).

  • Analysis: Analyze the formation of the corresponding CoA thioester (e.g., p-coumaroyl-CoA or caffeoyl-CoA) using reverse-phase HPLC. The product can be monitored by its absorbance at ~330-350 nm.

Visualizations

MontbretinA_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_MbA_Assembly This compound Assembly pCoumaroyl_CoA p-Coumaroyl-CoA Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA HCT, C3'H, CSE MRG Myricetin-3-O-Glucosyl-Rhamnoside Caffeoyl_CoA->MRG Myricetin Myricetin MR Myricetin-3-O-Rhamnoside Myricetin->MR CcUGT1 MR->MRG CcUGT2 mini_MbA mini-MbA MRG->mini_MbA CcAT1 MbA_intermediates ...Further Intermediates mini_MbA->MbA_intermediates CcUGT3, etc. MbA This compound MbA_intermediates->MbA ...CcUGT5 Troubleshooting_Workflow Start Low MbA Titer or High MbB/MbA Ratio Check_Expression Verify Expression of All Biosynthetic Genes (RT-qPCR) Start->Check_Expression Expression_OK Expression Confirmed Check_Expression->Expression_OK Yes Expression_Fail Low/No Expression Check_Expression->Expression_Fail No Analyze_Metabolites Analyze Metabolite Profile (LC-MS) Expression_OK->Analyze_Metabolites Fix_Constructs Optimize Codons, Promoters, Vectors Expression_Fail->Fix_Constructs High_Intermediates High Intermediates (e.g., MRG) Analyze_Metabolites->High_Intermediates Accumulation Low_Intermediates Low Intermediates, High MbB Analyze_Metabolites->Low_Intermediates Ratio Issue Boost_CaffeoylCoA Boost Caffeoyl-CoA Pool: Overexpress HCT, C3'H, CSE High_Intermediates->Boost_CaffeoylCoA Low_Intermediates->Boost_CaffeoylCoA Re_evaluate Re-evaluate MbA/MbB Ratio Boost_CaffeoylCoA->Re_evaluate CaffeoylCoA_Strategies cluster_strategies Metabolic Engineering Strategies Goal Increase Caffeoyl-CoA for MbA Synthesis Strategy1 Overexpress Key Biosynthetic Enzymes (HCT, C3'H, CSE) Goal->Strategy1 Direct Conversion Strategy2 Engineer 4CL for Higher Caffeic Acid Specificity Goal->Strategy2 Direct Activation Strategy3 Upregulate Phenylpropanoid Pathway via Transcription Factors Goal->Strategy3 Global Upregulation Strategy4 Downregulate Competing Pathways (e.g., Lignin) Goal->Strategy4 Precursor Funneling

References

Role of shikimate shunt genes in optimizing Montbretin A production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the role of shikimate shunt genes in optimizing Montbretin A (MbA) production.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of introducing Crocosmia x crocosmiiflora shikimate shunt genes into a heterologous MbA production system like Nicotiana benthamiana?

A1: The primary role is to increase the metabolic flux towards caffeoyl-CoA, which is a key precursor for MbA biosynthesis.[1][2][3] Previous efforts to produce MbA in Nicotiana benthamiana resulted in low yields of MbA but higher levels of the non-pharmaceutically active Montbretin B (MbB) and Montbretin C (MbC).[1][2][4] This is due to the limited availability of caffeoyl-CoA compared to coumaroyl-CoA and feruloyl-CoA in the host system.[5] By introducing specific shikimate shunt genes from Crocosmia x crocosmiiflora (montbretia), the natural producer of MbA, researchers can channel more precursors towards caffeoyl-CoA, thereby increasing the yield of MbA and altering the product ratio in favor of the desired compound.[1][2][3]

Q2: Which specific shikimate shunt genes from Crocosmia x crocosmiiflora are crucial for enhancing MbA production?

A2: Three key enzymes from the shikimate shunt of the general phenylpropanoid pathway in montbretia have been identified as crucial for enhancing MbA production:

  • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (CcHCT): This enzyme is a key entry point into the shikimate shunt.[1][6][7]

  • p-coumaroylshikimate 3′‐hydroxylase (CcC3′H): This enzyme hydroxylates p-coumaroylshikimate.[1][2]

  • Caffeoylshikimate esterase (CcCSE): Gene expression patterns suggest this enzyme facilitates the predominant formation of MbA over MbB and MbC in montbretia.[1][2]

Co-expression of these genes, particularly CcHCT, with the MbA biosynthetic pathway has been shown to result in a significant increase in MbA levels in N. benthamiana.[1][2]

Q3: Why is the ratio of MbA to MbB and MbC important?

A3: The ratio of MbA to MbB and MbC is critical because only MbA is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for type-2 diabetes.[1][2][4] MbB and MbC, which differ from MbA only in their acyl moieties (coumaroyl and feruloyl groups, respectively), are not effective inhibitors of this enzyme.[1][2][4] Therefore, optimizing the production system to favor MbA is essential for developing a viable pharmaceutical product.

Troubleshooting Guide

Problem 1: Low overall yield of Montbretins (MbA, MbB, and MbC) in N. benthamiana.

Possible Cause Suggested Solution
Suboptimal gene expression Codon optimization: Ensure the coding sequences of your transgenes are optimized for expression in N. benthamiana.[8][9][10] Different codon usage between the source organism (C. crocosmiiflora) and the expression host can lead to reduced translation efficiency.[10][11][12]
Inefficient T-DNA delivery Optimize Agrobacterium infiltration: Ensure the Agrobacterium tumefaciens strain, cell density (OD600), and infiltration buffer composition are optimal for transient expression.[13][14][15] The inclusion of a gene silencing suppressor, such as p19, is crucial for high-level transient expression.[14][15]
Precursor limitation Co-expression of upstream pathway genes: The availability of the myricetin core, UDP-sugars, and acyl-CoAs can be limiting.[5] Co-expression of genes involved in the biosynthesis of these precursors may enhance the overall yield of montbretins.

Problem 2: High ratio of MbB and MbC to MbA.

Possible Cause Suggested Solution
Insufficient flux through the shikimate shunt Co-express key shikimate shunt genes: Introduce CcHCT, CcC3'H, and CcCSE alongside the MbA biosynthetic genes to specifically channel precursors towards caffeoyl-CoA.[1][2] Using CcHCT in multigene constructs has been shown to increase MbA production 30-fold.[1][2][6]
Substrate promiscuity of endogenous N. benthamiana enzymes Characterize and potentially down-regulate competing endogenous pathways: Endogenous enzymes in N. benthamiana may compete for substrates, leading to the formation of undesired byproducts. RNAi-mediated silencing of competing endogenous genes could be a strategy to redirect metabolic flux.
Sub-optimal activity of introduced enzymes Enzyme kinetics and characterization: Perform in vitro enzyme assays to confirm the activity and substrate specificity of the expressed shikimate shunt enzymes under your experimental conditions.[6][7][16][17]

Quantitative Data Summary

Table 1: Effect of Co-expression of Shikimate Shunt Genes on Montbretin Production in N. benthamiana

TreatmentMbA (µg/g FW)MbB (µg/g FW)MbC (µg/g FW)Fold Increase in MbA
MbA pathway genes (control)~0.2~2.0~0.51x
MbA pathway + CcHCT~6.0~1.5~0.3~30x
MbA pathway + CcCSE~0.8~1.8~0.4~4x

Data synthesized from findings reported in literature where co-expression of CcHCT with montbretin biosynthetic genes resulted in a 30-fold increase of MbA in N. benthamiana.[1][2]

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

  • Transform Agrobacterium tumefaciens: Transform the expression vectors containing your genes of interest (e.g., MbA pathway genes, shikimate shunt genes, and a p19 silencing suppressor) into a suitable A. tumefaciens strain (e.g., GV3101).[14]

  • Culture Preparation: Inoculate a starter culture of A. tumefaciens in liquid YEP medium with appropriate antibiotics and grow overnight at 28°C with shaking.[14]

  • Infiltration Culture: Use the starter culture to inoculate a larger volume of infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) and grow to an OD600 of 0.8-1.0.[15][18]

  • Cell Harvesting and Resuspension: Pellet the bacterial cells by centrifugation and resuspend them in infiltration buffer to a final OD600 of 0.2-0.5 for each construct.[14]

  • Infiltration: Use a needleless syringe to infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.[13][15]

  • Incubation: Maintain the infiltrated plants in a controlled growth chamber for 4-6 days to allow for gene expression and metabolite accumulation.[1]

Protocol 2: LC-MS Analysis of Montbretins

  • Sample Preparation: Harvest infiltrated leaf tissue (typically 5 days post-infiltration), freeze in liquid nitrogen, and grind to a fine powder.[1][19]

  • Extraction: Extract the metabolites from the ground tissue with 50% methanol by vortexing and sonication.[1][20]

  • Clarification: Centrifuge the extract to pellet cell debris and filter the supernatant through a 0.2 µm filter.[19]

  • LC-MS Analysis:

    • Column: Use a C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18).[1]

    • Mobile Phase: Employ a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: Use a mass spectrometer in negative ionization mode to detect MbA, MbB, and MbC based on their specific mass-to-charge ratios.[1][5]

    • Quantification: Quantify the montbretins by comparing the peak areas to an external standard curve of purified MbA.[1][20]

Visualizations

Shikimate_Shunt_Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaroyl-shikimate p-Coumaroyl-shikimate p-Coumaroyl-CoA->p-Coumaroyl-shikimate CcHCT Shikimate Shikimate Shikimate->p-Coumaroyl-shikimate Caffeoyl-shikimate Caffeoyl-shikimate p-Coumaroyl-shikimate->Caffeoyl-shikimate CcC3'H Caffeic_acid Caffeic acid Caffeoyl-shikimate->Caffeic_acid CcCSE Caffeoyl-CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl-CoA 4CL MbA_Biosynthesis MbA Biosynthesis Caffeoyl-CoA->MbA_Biosynthesis

Caption: Shikimate shunt pathway for enhanced Caffeoyl-CoA production.

Experimental_Workflow A Construct Design (MbA pathway + Shikimate shunt genes) B Agrobacterium Transformation A->B C Transient Expression in N. benthamiana B->C D Metabolite Extraction C->D E LC-MS Analysis D->E F Data Analysis and Quantification E->F

Caption: Workflow for MbA production and analysis in N. benthamiana.

Troubleshooting_Logic Start Low MbA Yield Q1 High MbB/MbC ratio? Start->Q1 A1_Yes Co-express Shikimate Shunt Genes (CcHCT, etc.) Q1->A1_Yes Yes A1_No Check Overall Montbretin Levels Q1->A1_No No Q2 Low Overall Yield? A1_No->Q2 A2_Yes Optimize Gene Expression (Codon Usage, Promoters) Q2->A2_Yes Yes A2_No Review Experimental Protocols Q2->A2_No No

Caption: Troubleshooting logic for low this compound production.

References

Technical Support Center: Enhancing Glycosyltransferase Efficiency in Montbretin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the synthesis of Montbretin A (MbA). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with the glycosyltransferases (UGTs) of the MbA biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key glycosyltransferases involved in this compound (MbA) synthesis?

A1: The biosynthesis of this compound involves a sequential, six-step pathway starting from the flavonol myricetin. This process utilizes five distinct UDP-dependent glycosyltransferases (UGTs) from Crocosmia x crocosmiiflora, designated as CcUGT1 through CcUGT5, along with a BAHD-acyltransferase (CcAT1).[1][2][3] The glycosylation steps are catalyzed by:

  • CcUGT1 (UGT77B2): Converts myricetin to myricetin 3-O-rhamnoside (MR).[1][2]

  • CcUGT2 (UGT709G2): Converts MR to myricetin 3-O-glucosyl rhamnoside (MRG).[1][2]

  • CcUGT3 (UGT703E1): Catalyzes the 1,2-glucosylation of an acylated intermediate (mini-MbA) to form MbA-XR².[1][3]

  • CcUGT4 (UGT703H1): A flavonol glycoside 4'-O-xylosyltransferase that converts MbA-XR² to MbA-R².[4][5]

  • CcUGT5 (UGT729A2): A flavonol glycoside 1,4-rhamnosyltransferase that completes the synthesis by converting MbA-R² to the final this compound molecule.[4][5]

Q2: Why is enhancing the efficiency of these UGTs important for MbA production?

A2: this compound is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for type 2 diabetes and obesity.[1][4] However, MbA is produced in very small quantities in its native plant, and its complex structure makes chemical synthesis commercially unfeasible.[1] Metabolic engineering in heterologous hosts like Nicotiana benthamiana or yeast is the most viable strategy for large-scale production. The efficiency of the five CcUGTs is often a rate-limiting factor in these systems, directly impacting the overall yield of MbA. Therefore, optimizing the performance of these enzymes is critical for developing a commercially viable bioproduction platform.

Q3: What are the primary substrates and sugar donors for the CcUGT enzymes?

A3: The CcUGT enzymes in the MbA pathway utilize specific flavonoid intermediates as acceptor substrates and activated UDP-sugars as donor substrates. The pathway's linearity is dictated by the high substrate specificity of each enzyme.[4] The required UDP-sugars are UDP-rhamnose (UDP-Rha), UDP-glucose (UDP-Glc), and UDP-xylose (UDP-Xyl).[4] Four of the five UGTs in this pathway act on a glycosylated flavonoid rather than the simple aglycone, which is a notable characteristic.[4]

Troubleshooting Guide

This guide addresses specific problems researchers may encounter during the expression, purification, and application of MbA glycosyltransferases.

Issue 1: Low or No Enzyme Expression in Heterologous Host (e.g., E. coli)

Question Possible Causes & Troubleshooting Steps
I'm not seeing any protein expression on my SDS-PAGE gel. What should I check first? 1. Verify the Construct: Sequence your expression vector to confirm the gene is in-frame, free of mutations (like a premature stop codon), and correctly positioned behind the promoter.[6] 2. Codon Optimization: Plant genes can have codons that are rare in E. coli, leading to poor translation. Re-synthesize the gene with codons optimized for your expression host. 3. Promoter Strength/Leakiness: Try a different promoter. Some promoter-gene combinations can form secondary mRNA structures that hinder translation.[6] Also, ensure your promoter is tightly regulated to prevent toxic effects from basal expression before induction.
I see a band, but my protein is in the insoluble fraction (inclusion bodies). How can I improve solubility? 1. Lower Expression Temperature: After induction with IPTG, reduce the culture temperature to 16-20°C and express for a longer period (16-24 hours). This slows down protein synthesis, allowing more time for proper folding.[6][7] 2. Reduce Inducer Concentration: Titrate the IPTG concentration to a lower level (e.g., 0.1 mM) to decrease the rate of protein expression.[6][7] 3. Co-express Chaperones: Transform your host with a plasmid that co-expresses molecular chaperones (e.g., GroEL/GroES). These assist in the proper folding of complex proteins.[7] 4. Change Expression Host: Eukaryotic hosts like yeast (Pichia pastoris) or insect cells may provide a better environment for folding and post-translational modifications of plant enzymes.[8]

Issue 2: Purified Enzyme Shows Low or No Catalytic Activity

Question Possible Causes & Troubleshooting Steps
My purified UGT is inactive. How can I troubleshoot this? 1. Confirm Protein Integrity: Run a Western blot or use a more sensitive protein stain to ensure the band you purified is indeed your target protein and not a contaminant. Confirm it hasn't been degraded. 2. Check Assay Conditions: Ensure the pH, temperature, and buffer composition are suitable. If optimal conditions are unknown, perform a matrix screen of different pH values (e.g., 6.0-9.0) and temperatures (e.g., 25-40°C).[9][10] 3. Verify Substrate Quality: Confirm the integrity and concentration of your UDP-sugar donor and acceptor substrate. UDP-sugars can degrade with improper storage. The flavonoid acceptor should be pure. 4. Rule out Product Inhibition: High concentrations of the glycosylated product or the UDP by-product can inhibit the enzyme. Perform a time-course experiment and analyze early time points to see if the reaction starts and then stalls.
The reaction starts but stops at a very low conversion rate. What's happening? 1. Substrate Solubility: Flavonoid aglycones and their glycosylated intermediates often have poor aqueous solubility.[11][12] This is a major limiting factor. Try adding a small amount of a co-solvent like DMSO (typically 1-5%, but must be optimized as it can inhibit the enzyme).[13] 2. Enzyme Instability: The enzyme may not be stable under the chosen assay conditions. Perform stability tests by pre-incubating the enzyme at the reaction temperature for various times before adding the substrate. Consider adding stabilizing agents like glycerol or BSA. 3. UDP By-product Inhibition: The accumulation of UDP is a common cause of product inhibition for UGTs. Consider implementing a UDP regeneration system, such as coupling the reaction with a phosphatase to remove UDP, or using a system like the UDP-Glo™ assay which measures UDP formation.[14]

Data Presentation: Enzyme Characteristics

While detailed kinetic studies for every CcUGT are not fully published, the tables below summarize the known information and provide a template for the key parameters researchers should determine experimentally to optimize their reactions.

Table 1: Glycosyltransferases and their Functions in this compound Synthesis

Enzyme Gene Name Acceptor Substrate Sugar Donor Product
CcUGT1 UGT77B2 Myricetin UDP-Rhamnose Myricetin 3-O-rhamnoside (MR)
CcUGT2 UGT709G2 Myricetin 3-O-rhamnoside (MR) UDP-Glucose Myricetin 3-O-glucosyl rhamnoside (MRG)
CcUGT3 UGT703E1 Mini-Montbretin A UDP-Glucose MbA-XR²
CcUGT4 UGT703H1 MbA-XR² UDP-Xylose MbA-R²

| CcUGT5 | UGT729A2 | MbA-R² | UDP-Rhamnose | this compound (MbA) |

Table 2: Template for Experimental Determination of Optimal Reaction Conditions

Enzyme Optimal pH Optimal Temperature (°C) Metal Ion Requirement Co-solvent Tolerance (e.g., % DMSO)
CcUGT1 To be determined (e.g., test pH 6.5-8.5) To be determined (e.g., test 25-40°C) Typically none, but test Mg²⁺/Mn²⁺ To be determined
CcUGT2 To be determined To be determined To be determined To be determined
CcUGT3 To be determined To be determined To be determined To be determined
CcUGT4 To be determined To be determined To be determined To be determined

| CcUGT5 | To be determined | To be determined | To be determined | To be determined |

Table 3: Template for Experimental Determination of Enzyme Kinetic Parameters

Enzyme Substrate K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
CcUGT1 Myricetin To be determined To be determined To be determined
UDP-Rhamnose To be determined To be determined To be determined
CcUGT2 MR To be determined To be determined To be determined
UDP-Glucose To be determined To be determined To be determined

| ... (continue for CcUGT3, CcUGT4, CcUGT5 and their respective substrates) | | | | |

Experimental Protocols

Protocol 1: Standard In Vitro Glycosyltransferase Activity Assay

This protocol provides a general framework for assaying the activity of a purified CcUGT enzyme. Concentrations and incubation times should be optimized for each specific enzyme.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

      • 50 mM Buffer (e.g., Tris-HCl or HEPES, pH 7.5)

      • 1-5 µg of purified recombinant CcUGT enzyme

      • 100 µM Acceptor Substrate (e.g., Myricetin for CcUGT1). Note: Dissolve in a minimal amount of DMSO first, ensuring the final DMSO concentration is <2% (v/v).

      • 1 mM UDP-sugar Donor (e.g., UDP-Rhamnose for CcUGT1)

      • Optional: 5 mM MgCl₂ or MnCl₂ (some UGTs may require divalent cations)

  • Reaction Incubation:

    • Initiate the reaction by adding the UDP-sugar donor.

    • Incubate the mixture at an optimized temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes). For kinetic studies, use multiple time points to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume (50 µL) of ice-cold methanol or acetonitrile. This will precipitate the enzyme.

  • Sample Preparation for Analysis:

    • Vortex the tube vigorously.

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Controls:

    • No Enzyme Control: A reaction mixture containing all components except the enzyme.

    • No Donor Control: A reaction mixture without the UDP-sugar.

    • Empty Vector Control: A reaction using a protein preparation from the host transformed with an empty expression vector.[1]

Protocol 2: Product Analysis by HPLC

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS) is ideal.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used for separating flavonoids and their glycosides.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an acid modifier like 0.1% formic acid, is common.

    • Example Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: Monitor at a wavelength where flavonoids absorb strongly, typically around 350 nm.[4] Use the MS to confirm the mass of the expected product.

  • Quantification: Create a standard curve using an authentic standard of the product, if available. If not, relative quantification can be performed by comparing peak areas.

Visualizations: Pathways and Workflows

This compound Biosynthetic Pathway

MontbretinA_Pathway Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR MRG Myricetin 3-O-glucosyl rhamnoside (MRG) MR->MRG MiniMbA Mini-Montbretin A MRG->MiniMbA MbAXR2 MbA-XR² MiniMbA->MbAXR2 MbAR2 MbA-R² MbAXR2->MbAR2 MbA This compound MbAR2->MbA UGT1 CcUGT1 UGT1->MR UGT2 CcUGT2 UGT2->MRG AT1 CcAT1 AT1->MiniMbA UGT3 CcUGT3 UGT3->MbAXR2 UGT4 CcUGT4 UGT4->MbAR2 UGT5 CcUGT5 UGT5->MbA UDP_Rha1 UDP-Rha UDP_Rha1->MR UDP_Glc1 UDP-Glc UDP_Glc1->MRG Caff_CoA Caff-CoA Caff_CoA->MiniMbA UDP_Glc2 UDP-Glc UDP_Glc2->MbAXR2 UDP_Xyl UDP-Xyl UDP_Xyl->MbAR2 UDP_Rha2 UDP-Rha UDP_Rha2->MbA

Caption: The sequential enzymatic steps in the biosynthesis of this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Start: Low/No Product Yield CheckEnzyme 1. Verify Enzyme Integrity & Concentration Start->CheckEnzyme EnzymeOK Enzyme OK? CheckEnzyme->EnzymeOK FixEnzyme Troubleshoot Expression & Purification EnzymeOK->FixEnzyme No CheckSubstrates 2. Check Substrate Quality (Acceptor & UDP-Sugar) EnzymeOK->CheckSubstrates Yes FixEnzyme->CheckEnzyme SubstratesOK Substrates OK? CheckSubstrates->SubstratesOK FixSubstrates Use Fresh/Pure Substrates. Verify Concentration. SubstratesOK->FixSubstrates No CheckConditions 3. Optimize Reaction Conditions (pH, Temp, Co-solvent) SubstratesOK->CheckConditions Yes FixSubstrates->CheckSubstrates ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK FixConditions Perform pH/Temp/Solvent Screening Matrix ConditionsOK->FixConditions No CheckInhibition 4. Investigate Inhibition (Product or Substrate) ConditionsOK->CheckInhibition Yes FixConditions->CheckConditions InhibitionPresent Inhibition Observed? CheckInhibition->InhibitionPresent FixInhibition Use UDP Regeneration. Run Time-Course. Address Solubility. InhibitionPresent->FixInhibition Yes Success Yield Improved InhibitionPresent->Success No FixInhibition->CheckConditions

Caption: A logical workflow for diagnosing the cause of low product yield.

References

Addressing precursor limitations in metabolic engineering of Montbretin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolic engineering of Montbretin A (MbA). The information provided herein is intended to help address common challenges, particularly those related to precursor limitations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for metabolic engineering?

A1: this compound (MbA) is a complex acylated flavonol glycoside with potent and specific inhibitory activity against human pancreatic α-amylase, making it a promising therapeutic candidate for type 2 diabetes.[1][2] Its natural source, the corms of Crocosmia × crocosmiiflora, produces only small quantities of MbA, and its complex structure makes chemical synthesis challenging and economically unviable for large-scale production.[1][3] Metabolic engineering in heterologous hosts, such as Nicotiana benthamiana or yeast, offers a promising alternative for sustainable and scalable production.[3][4]

Q2: What are the key precursors for this compound biosynthesis?

A2: The biosynthesis of MbA requires the convergence of several precursor pathways to provide three key building blocks:

  • Myricetin: A flavonol core derived from the flavonoid biosynthesis pathway.

  • UDP-sugars: Specifically UDP-glucose, UDP-rhamnose, and UDP-xylose, which are essential for the glycosylation steps.

  • Caffeoyl-CoA: An acyl donor derived from the phenylpropanoid pathway, which is crucial for the acylation step that confers high bioactivity to MbA.[1]

Q3: Why is precursor limitation a common problem in heterologous MbA production?

A3: Heterologous hosts may not naturally produce the required precursors in sufficient quantities or ratios to support high-level MbA synthesis. For instance, Nicotiana benthamiana produces the therapeutically inactive Montbretin B (MbB) as a major byproduct, which contains a coumaroyl group instead of a caffeoyl group.[5][6] This is often due to a limited endogenous supply of caffeoyl-CoA compared to coumaroyl-CoA.[2][7] Similarly, the availability of myricetin can be a bottleneck, as its synthesis requires the expression and activity of specific enzymes like flavonoid 3',5'-hydroxylase (F3'5'H).[7]

Q4: What are the main strategies to overcome precursor limitations?

A4: Key strategies involve the co-expression of genes that boost the production of limiting precursors:

  • Enhancing Caffeoyl-CoA Supply: Co-expressing genes from the shikimate and phenylpropanoid pathways, such as shikimate hydroxycinnamoyl transferase (HCT) and p-coumaroyl shikimate 3'-hydroxylase (C3'H), can significantly increase the intracellular pool of caffeoyl-CoA.[5][6]

  • Increasing Myricetin Availability: Overexpressing key enzymes in the flavonoid pathway, such as chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), flavonol synthase (FLS), and particularly flavonoid 3',5'-hydroxylase (F3'5'H), can enhance the production of the myricetin core.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound (MbA) production, but high levels of Montbretin B (MbB) are detected. Insufficient supply of caffeoyl-CoA relative to coumaroyl-CoA in the host organism.Co-express genes that enhance the caffeoyl-CoA pool. For example, introduce Crocosmia shikimate shunt genes like CcHCT and CcC3'H. This has been shown to increase MbA production by up to 30-fold in N. benthamiana.[5][6]
Low overall montbretin (MbA and MbB) production, with accumulation of earlier pathway intermediates (e.g., myricetin glycosides). Suboptimal expression or activity of the downstream enzymes in the MbA pathway, such as the acyltransferase (AT) or later-stage glycosyltransferases (UGTs).- Verify the expression of all pathway genes using RT-qPCR or proteomic analysis.- Perform in vitro enzyme assays to confirm the activity of the recombinant enzymes.- Ensure proper subcellular localization of the enzymes.
Accumulation of kaempferol or quercetin-based glycosides instead of myricetin-based products. Insufficient activity of Flavonoid 3',5'-Hydroxylase (F3'5'H), which is required to convert dihydrokaempferol to dihydromyricetin, the precursor of myricetin.[7]- Co-express a highly active F3'5'H, such as one from a plant species known to produce myricetin.- Ensure the co-expression of a compatible cytochrome P450 reductase (CPR) if the F3'5'H requires it for activity.
General low yields of all engineered metabolites. - Inefficient transient expression.- Post-transcriptional gene silencing.- Metabolic burden on the host cells.- Optimize the Agrobacterium-mediated transient expression protocol (e.g., bacterial density, infiltration buffer composition).- Co-infiltrate a viral silencing suppressor, such as p19.- Consider using weaker promoters or inducible expression systems to reduce the metabolic load on the host.

Quantitative Data

Table 1: Impact of Co-expression of Shikimate Shunt Genes on this compound Production in N. benthamiana

ConstructThis compound (µg/g FW)Montbretin B (µg/g FW)Fold Increase in MbA
MbA pathway genes~0.5~10-
MbA pathway genes + CcHCT~15~12~30x

Data synthesized from findings reported in recent studies.[5][6]

Experimental Protocols

Protocol 1: Transient Expression of this compound Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the agroinfiltration method for transiently expressing the genes required for this compound biosynthesis in N. benthamiana leaves.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) harboring the expression vectors for the MbA pathway genes.

  • N. benthamiana plants (4-6 weeks old).

  • YEP medium with appropriate antibiotics.

  • Infiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

  • Needleless syringes (1 mL).

Procedure:

  • Prepare Agrobacterium Cultures: a. Inoculate 5 mL of YEP medium containing the appropriate antibiotics with a single colony of Agrobacterium harboring a gene of interest. b. Grow overnight at 28°C with shaking. c. The next day, inoculate 50 mL of YEP medium with the starter culture and grow overnight.

  • Prepare Infiltration Suspension: a. Harvest the Agrobacterium cells by centrifugation at 4,000 x g for 10 minutes. b. Resuspend the cell pellet in infiltration buffer to an OD₆₀₀ of 0.8-1.0. c. Incubate the bacterial suspension at room temperature for 2-4 hours in the dark to induce vir gene expression. d. If co-expressing multiple genes, mix the individual Agrobacterium suspensions in equal ratios. Also include an Agrobacterium strain carrying a silencing suppressor (e.g., p19) to a final OD₆₀₀ of 0.1-0.2.

  • Infiltrate N. benthamiana Leaves: a. Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) side of a young, fully expanded leaf. b. Slowly inject the bacterial suspension into the leaf until the infiltrated area appears water-soaked. Infiltrate at least three leaves per plant.

  • Incubation and Harvest: a. Place the infiltrated plants back in their growth environment. b. Harvest the infiltrated leaf tissue 4-6 days post-infiltration for metabolite analysis.

Protocol 2: LC-MS Quantification of Montbretins

This protocol provides a general method for the extraction and quantification of this compound and related compounds from plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Harvested N. benthamiana leaf tissue.

  • Liquid nitrogen.

  • Extraction solvent: 50% methanol with 0.1% formic acid.

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • HPLC vials.

  • LC-MS system with a C18 column.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • This compound analytical standard.

Procedure:

  • Sample Preparation: a. Freeze the harvested leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. b. Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube. c. Add 1 mL of pre-chilled extraction solvent. d. Vortex vigorously and sonicate for 15 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extract Analysis: a. Transfer the supernatant to a new tube. b. Filter the extract through a 0.22 µm syringe filter into an HPLC vial. c. Inject 5-10 µL of the filtered extract onto the LC-MS system.

  • LC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.2-0.4 mL/min.

    • MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z values of MbA and MbB in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for accurate quantification.

  • Quantification: a. Prepare a standard curve using a serial dilution of the this compound analytical standard. b. Quantify the amount of MbA in the samples by comparing the peak areas to the standard curve.

Visualizations

MontbretinA_Pathway cluster_precursors Precursors Myricetin Myricetin MR Myricetin-3-O-rhamnoside Myricetin->MR CcUGT1 MRG Myricetin-3-O-glucosyl-rhamnoside MR->MRG CcUGT2 miniMbA Mini-Montbretin A MRG->miniMbA CcAT1 MbA_intermediate1 MbA-XR2 miniMbA->MbA_intermediate1 CcUGT3 MbA_intermediate2 MbA-R2 MbA_intermediate1->MbA_intermediate2 CcUGT4 MbA This compound MbA_intermediate2->MbA CcUGT5 UDP_Rha UDP-Rhamnose UDP_Rha->MR UDP_Rha->MbA UDP_Glc UDP-Glucose UDP_Glc->MRG UDP_Glc->MbA_intermediate1 Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_CoA->miniMbA UDP_Xyl UDP-Xylose UDP_Xyl->MbA_intermediate2

Caption: Biosynthetic pathway of this compound from myricetin.

Troubleshooting_Workflow Start Start: Low/No MbA Production Check_MbB LC-MS Analysis: Detect MbB? Start->Check_MbB High_MbB High MbB Detected Check_MbB->High_MbB Yes Low_MbB Low/No MbB Detected Check_MbB->Low_MbB No Solution_Caffeoyl Solution: Enhance Caffeoyl-CoA Supply (e.g., co-express CcHCT) High_MbB->Solution_Caffeoyl Check_Intermediates Analyze for Myricetin Glycoside Accumulation Low_MbB->Check_Intermediates Intermediates_Accumulate Intermediates Accumulate Check_Intermediates->Intermediates_Accumulate Yes No_Intermediates No Accumulation Check_Intermediates->No_Intermediates No Solution_Enzymes Solution: Verify Downstream Enzyme Expression and Activity Intermediates_Accumulate->Solution_Enzymes Check_Myricetin Check for Kaempferol/ Quercetin Glycosides No_Intermediates->Check_Myricetin K_Q_Glycosides K/Q Glycosides Present Check_Myricetin->K_Q_Glycosides Yes General_Low_Yield General Low Yield Check_Myricetin->General_Low_Yield No Solution_Myricetin Solution: Enhance Myricetin Supply (e.g., co-express F3'5'H) K_Q_Glycosides->Solution_Myricetin Solution_General Solution: Optimize Expression System (e.g., add p19) General_Low_Yield->Solution_General

Caption: Troubleshooting workflow for low this compound production.

References

Stability and degradation issues of Montbretin A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Montbretin A (MbA) Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound during extraction from Crocosmia corms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a complex acylated flavonol glycoside found in the corms of Crocosmia x crocosmiiflora. It is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising candidate for the treatment of type 2 diabetes. Its intricate structure, featuring a myricetin core with extensive glycosylation and an acyl group, renders it susceptible to degradation under various conditions encountered during extraction, such as exposure to heat, suboptimal pH, and light. Ensuring the stability of MbA is critical for obtaining high yields of the active compound for research and development.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The primary factors leading to the degradation of this compound during extraction are:

  • Temperature: High temperatures can accelerate the degradation of flavonoids. Myricetin, the aglycone core of MbA, is known to be heat-sensitive.

  • pH: this compound is more stable in slightly acidic to neutral conditions. Extreme pH levels, particularly alkaline conditions, can cause rapid degradation.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation of flavonoids.

  • Enzymatic Activity: Endogenous enzymes released from the plant material upon cell lysis can degrade MbA.

  • Oxidation: The presence of oxygen and oxidative enzymes can lead to the oxidative degradation of the flavonoid structure.

Q3: What are the visible signs of this compound degradation in my extract?

Degradation of this compound may not always be visible. However, some indicators can include a change in the color of the extract or the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC). The most reliable way to assess degradation is through a stability-indicating HPLC-UV/MS method that can separate and identify both the intact MbA and its degradation products.

Q4: Which solvents are recommended for this compound extraction to minimize degradation?

Polar solvents are generally effective for extracting flavonoid glycosides like this compound. The most commonly used solvents are:

  • Methanol

  • Ethanol

  • Water

  • Mixtures of alcohol and water (e.g., 80% methanol or ethanol)

To enhance stability, it is recommended to use solvents that have been deoxygenated and to consider adding a small amount of acid (e.g., 0.1% formic acid) to maintain a favorable pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the plant material.- Optimize Particle Size: Grind the dried corm material to a fine, uniform powder to increase the surface area for extraction. - Solvent Selection: Ensure the solvent polarity is appropriate. An 80% methanol or ethanol solution is a good starting point. - Solid-to-Liquid Ratio: Use an adequate volume of solvent. A ratio of 1:10 to 1:20 (w/v) of plant material to solvent is recommended. - Extraction Time and Method: Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.
Degradation during Extraction: MbA is being degraded by heat, pH, light, or enzymes.- Temperature Control: Maintain a low extraction temperature (ideally below 40°C). Use a temperature-controlled ultrasonic bath or perform extraction in a cold room. - pH Control: Use a slightly acidic solvent (pH 4-6) by adding a small amount of formic or acetic acid. - Light Protection: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to protect it from light. - Enzyme Deactivation: Consider blanching the fresh plant material before extraction or using freeze-dried corms to minimize enzymatic activity. The addition of a protease inhibitor cocktail to the extraction buffer can also be beneficial.
Presence of Multiple Unknown Peaks in HPLC Analysis Degradation Products: The unknown peaks are likely degradation products of MbA.- Review Extraction Conditions: Assess your extraction protocol for potential causes of degradation (high temperature, extreme pH, light exposure). - Stability-Indicating Method: Use an HPLC method specifically designed to separate MbA from its potential degradation products for accurate identification and quantification. One possible degradation product is MbA-C, which lacks the caffeoyl moiety.[1]
Co-extracted Impurities: Other compounds from the plant matrix are being extracted along with MbA.- Purification: Implement a purification step after the initial extraction, such as solid-phase extraction (SPE) or preparative HPLC, to isolate MbA from other co-extractives.
Inconsistent Extraction Results Variability in Plant Material: The concentration of MbA in Crocosmia corms can vary depending on the cultivar, age, and growing conditions.- Standardize Plant Material: Whenever possible, use corms from the same source and developmental stage for consistent results. - Internal Standard: Use an internal standard during HPLC analysis to account for variations in extraction efficiency and sample handling.
Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to different outcomes.- Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction process.

Quantitative Data on Stability

While specific degradation kinetics for this compound are not extensively published, data on its core aglycone, myricetin, provides valuable insights into its stability. Myricetin's degradation generally follows first-order kinetics.[2][3]

Table 1: Effect of Temperature on Myricetin Degradation (at pH 2.0)

Temperature (°C)Degradation Rate
25-40Relatively Stable
60Rapid Degradation
80Very Rapid Degradation

Source: Adapted from studies on myricetin degradation kinetics.[2]

Table 2: Effect of pH on Myricetin Stability (at 23°C)

pHBufferHalf-life (T₅₀) in hoursStability
3Citrate1155Most Stable
5Citrate630Stable
5Phosphate198Moderately Stable
8Borate7.0Unstable
8Phosphate0.1Highly Unstable

Source: Adapted from studies on myricetin stability.[4] Note: The stability of this compound may differ due to its glycosylation and acylation.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Crocosmia Corms

This protocol is designed to maximize the yield of this compound while minimizing degradation.

Materials:

  • Freeze-dried or air-dried Crocosmia x crocosmiiflora corms

  • Laboratory mill

  • Amber glass flasks (250 mL)

  • 80% Methanol (v/v) in water, acidified with 0.1% formic acid (HPLC grade)

  • Ultrasonic bath with temperature control

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator with water bath

  • Protease inhibitor cocktail (optional)

Procedure:

  • Sample Preparation: Grind the dried corms into a fine powder using a laboratory mill.

  • Extraction: a. Weigh 10 g of the powdered corm material and transfer it to a 250 mL amber glass flask. b. Add 100 mL of 80% methanol acidified with 0.1% formic acid. If using, add the protease inhibitor cocktail at the recommended concentration. c. Place the flask in an ultrasonic bath with the temperature set to 30-40°C. d. Sonicate for 30 minutes.

  • Filtration: a. After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. b. Collect the filtrate. For exhaustive extraction, the residue can be re-extracted twice more with fresh solvent. c. Pool the filtrates from all extractions.

  • Solvent Removal: a. Concentrate the pooled filtrate using a rotary evaporator. b. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.

  • Storage: a. Store the concentrated extract at -20°C or -80°C in an amber vial to protect it from light and prevent degradation until further purification or analysis.

Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound Analysis

This method can be used to quantify this compound and detect potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 10-15 minutes), followed by a re-equilibration step. The exact gradient should be optimized for your specific column and system.

Flow Rate:

  • 0.2-0.4 mL/min

Column Temperature:

  • 30-40°C

Detection:

  • UV/DAD: Monitor at the UV absorbance maxima for this compound (typically around 254 nm and 350 nm).

  • MS: Use electrospray ionization (ESI) in negative mode. Monitor for the [M-H]⁻ ion of this compound and its potential degradation products.

Sample Preparation:

  • Dissolve the dried extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis corms Crocosmia Corms drying Drying (Freeze-drying or Air-drying) corms->drying grinding Grinding to Fine Powder drying->grinding extraction Ultrasonic Extraction (80% MeOH, 0.1% Formic Acid, <40°C, Dark) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<40°C) filtration->concentration storage Storage (-20°C to -80°C, Dark) concentration->storage hplc HPLC-UV/MS Analysis storage->hplc

Caption: Workflow for the optimized extraction of this compound.

Degradation_Factors cluster_factors Degradation Factors cluster_prevention Preventative Measures MbA This compound Stability LowTemp Low Temperature Extraction (<40°C) MbA->LowTemp stabilized by AcidicSolvent Slightly Acidic Solvent (pH 4-6) MbA->AcidicSolvent stabilized by ProtectLight Protection from Light MbA->ProtectLight stabilized by EnzymeDeact Enzyme Deactivation MbA->EnzymeDeact stabilized by Deoxygenated Use of Deoxygenated Solvents MbA->Deoxygenated stabilized by Temp High Temperature Temp->MbA degrades pH Extreme pH (especially alkaline) pH->MbA degrades Light Light Exposure (UV) Light->MbA degrades Enzymes Enzymatic Activity Enzymes->MbA degrades Oxidation Oxidation Oxidation->MbA degrades

Caption: Factors influencing this compound degradation and preventative measures.

References

Optimizing fermentation conditions for microbial production of Montbretin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of Montbretin A (MbA).

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation process for MbA production.

Issue 1: Low or No this compound Titer

Potential Cause Troubleshooting Step Recommended Action
Inefficient Precursor Supply Verify the production of all seven essential building blocks: myricetin, two units of UDP-glucose, two units of UDP-rhamnose, one unit of UDP-xylose, and caffeoyl-CoA.[1][2][3][4][5]- Myricetin & Caffeoyl-CoA: Ensure the host strain is engineered with a functional phenylpropanoid pathway. Consider co-expression of genes from the shikimate shunt pathway, such as hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (HCT) and caffeoylshikimate esterase (CSE), to increase the availability of caffeoyl-CoA.[6] - UDP-sugars: Overexpress genes involved in the biosynthesis of UDP-glucose, UDP-rhamnose, and UDP-xylose.
Suboptimal Fermentation Conditions Optimize key fermentation parameters such as temperature, pH, and dissolved oxygen (DO).- Temperature: Test a range of temperatures (e.g., 25-37°C) to find the optimal balance between cell growth and MbA production.[7] - pH: Maintain a stable pH, typically between 6.0 and 7.0, using appropriate buffers or a pH control system.[8] - Aeration & Agitation: Optimize aeration and agitation rates to ensure sufficient oxygen supply without causing excessive shear stress on the cells.
Poor Expression of Biosynthetic Genes Confirm the expression and activity of all six enzymes in the MbA assembly pathway.[2][3]- Codon Optimization: Ensure that the codons of the plant-derived genes are optimized for the microbial host. - Promoter Strength: Use strong, inducible promoters to control the expression of the biosynthetic pathway genes. - Enzyme Assays: Perform in vitro assays with purified enzymes to confirm their activity.
Metabolic Burden on Host High-level expression of a heterologous pathway can be toxic or metabolically draining for the host organism.- Inducible Promoters: Use inducible promoters to separate the growth phase from the production phase. - Media Optimization: Supplement the fermentation medium with nutrients that may become limiting, such as specific amino acids or vitamins.[9]

Issue 2: High Levels of Undesired Byproducts (Montbretin B and C)

Potential Cause Troubleshooting Step Recommended Action
Incorrect Acyl-CoA Precursor The host organism may be producing coumaroyl-CoA and feruloyl-CoA, which are used by the acyltransferase (CcAT1) to produce Montbretin B (MbB) and Montbretin C (MbC), respectively.[6][10]- Engineer the Phenylpropanoid Pathway: Introduce genes that favor the production of caffeoyl-CoA over other hydroxycinnamic acid-CoAs. Co-expression of p-coumaroylshikimate 3'-hydroxylase (C3'H) and caffeoylshikimate esterase (CSE) can channel metabolic flux towards caffeoyl-CoA.[6] - Enzyme Engineering: Consider protein engineering of the acyltransferase (CcAT1) to increase its specificity for caffeoyl-CoA.
Host Background Metabolism Endogenous enzymes in the host may compete for precursors or modify MbA intermediates.- Host Strain Selection: Choose a host strain with a well-characterized metabolism and minimal competing pathways. - Gene Knockouts: If competing pathways are known, consider knocking out key genes to redirect metabolic flux towards MbA biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the complete biosynthetic pathway for this compound?

A1: The biosynthesis of this compound is a six-step enzymatic pathway that starts with the flavonol myricetin. The pathway involves five UDP-dependent glycosyltransferases (CcUGT1-5) and one BAHD acyltransferase (CcAT1 or CcAT2) that sequentially add sugar moieties and a caffeoyl group to the myricetin core.[2][3][4][5]

Q2: Which microbial hosts are suitable for this compound production?

A2: Both Escherichia coli and Saccharomyces cerevisiae (yeast) are being explored as potential hosts for MbA production.[1][10][11] Yeast is a promising host as it is a eukaryote and may be better suited for expressing plant-derived enzymes. However, significant metabolic engineering is required in both organisms to provide the necessary precursors.[10][11]

Q3: How can I quantify the production of this compound and its intermediates?

A3: Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods for the sensitive and specific quantification of MbA and its glycosylated intermediates.[2][4][12] A calibration curve with a purified MbA standard should be used for accurate quantification.[13]

Q4: What are the key challenges in scaling up microbial fermentation of this compound?

A4: The primary challenges for industrial-scale production include:

  • Maintaining high and stable expression of the entire multi-step biosynthetic pathway.

  • Ensuring a consistent and high-flux supply of all seven precursors.

  • Minimizing the formation of byproducts like MbB and MbC.

  • Optimizing fermentation conditions to maximize volumetric productivity.[8]

  • Preventing metabolic burden on the host cells.[9]

Experimental Protocols

Protocol 1: General Microbial Fermentation for this compound Production

  • Strain Preparation: Inoculate a single colony of the engineered microbial strain into a seed culture medium containing the appropriate antibiotics and inducers. Grow the seed culture overnight at the optimal temperature and shaking speed.

  • Bioreactor Inoculation: Inoculate the production bioreactor containing the optimized fermentation medium with the seed culture to a starting OD600 of 0.1.

  • Fermentation:

    • Temperature: Maintain a constant temperature (e.g., 30°C for S. cerevisiae).

    • pH: Control the pH at a setpoint (e.g., 6.5) using automated addition of acid and base.

    • Dissolved Oxygen (DO): Maintain DO above a certain threshold (e.g., 20%) by controlling the agitation speed and airflow rate.

    • Induction: When the culture reaches a specific cell density (e.g., mid-log phase), add the inducer (e.g., IPTG for E. coli, galactose for yeast) to initiate the expression of the MbA biosynthetic pathway.

    • Fed-batch Strategy: Implement a fed-batch strategy by continuously or intermittently feeding a concentrated solution of the primary carbon source (e.g., glucose) and other key nutrients to maintain cell growth and productivity over an extended period.[9]

  • Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600), substrate consumption, and MbA production.

  • Harvesting: Harvest the culture when MbA titer reaches its maximum, typically after 48-96 hours of induction. Separate the cells from the broth by centrifugation or microfiltration.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • Lyse the microbial cells using a suitable method (e.g., bead beating, sonication, or chemical lysis).

    • Extract the lysate with an organic solvent such as methanol or ethyl acetate.

    • Evaporate the solvent and resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column to separate MbA from other metabolites.

    • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of MbA and its intermediates.

    • Quantification: Calculate the concentration of MbA in the samples by comparing the peak areas to a standard curve generated with a purified MbA standard.[13]

Visualizations

MontbretinA_Biosynthesis Myricetin Myricetin MR Myricetin-3-O-rhamnoside Myricetin->MR CcUGT1 MRG Myricetin-3-O-glucosyl-rhamnoside MR->MRG CcUGT2 miniMbA mini-MbA MRG->miniMbA CcAT1 MbA_XR2 MbA-XR2 miniMbA->MbA_XR2 CcUGT3 MbA_R2 MbA-R2 MbA_XR2->MbA_R2 CcUGT4 MbA This compound MbA_R2->MbA CcUGT5

Caption: The six-step enzymatic biosynthesis pathway of this compound from myricetin.

Experimental_Workflow Strain Strain Engineering (Gene Integration & Optimization) Seed Seed Culture Preparation Strain->Seed Ferm Bioreactor Fermentation (Optimization of pH, Temp, DO) Seed->Ferm Sample Sampling & Monitoring Ferm->Sample Extract Extraction of MbA Ferm->Extract Analyze LC-MS/MS Analysis & Quantification Sample->Analyze Extract->Analyze Purify Downstream Processing & Purification Extract->Purify

Caption: General experimental workflow for microbial production and analysis of this compound.

Troubleshooting_Tree Start Low MbA Titer CheckPrecursors Check Precursor Supply Start->CheckPrecursors CheckExpression Check Gene Expression CheckPrecursors->CheckExpression Yes EngineerPathway Engineer Precursor Pathways CheckPrecursors->EngineerPathway No CheckConditions Check Fermentation Conditions CheckExpression->CheckConditions Yes OptimizeCodons Optimize Codons/Promoters CheckExpression->OptimizeCodons No OptimizeFerm Optimize pH, Temp, DO CheckConditions->OptimizeFerm No HighByproducts High Byproducts (MbB/MbC)? CheckConditions->HighByproducts Yes Done Improved Titer EngineerPathway->Done OptimizeCodons->Done OptimizeFerm->Done EngineerAcyl Engineer Acyl-CoA Supply HighByproducts->EngineerAcyl Yes HighByproducts->Done No EngineerAcyl->Done

Caption: A decision tree for troubleshooting low this compound production titers.

References

Validation & Comparative

Montbretins in Focus: A Comparative Analysis of the Inhibitory Prowess of Montbretin A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

VANCOUVER, BC – A detailed comparative analysis of Montbretin A, B, and C reveals significant differences in their inhibitory activity, particularly against human pancreatic α-amylase (HPA), a key enzyme in carbohydrate digestion. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of these natural compounds, highlighting the structural nuances that dictate their therapeutic potential.

Executive Summary

This compound stands out as a highly potent and selective inhibitor of human pancreatic α-amylase, exhibiting inhibitory constants in the nanomolar range. In stark contrast, Montbretin B and C are significantly less effective, with their inhibitory activities reduced by several orders of magnitude. This dramatic difference is primarily attributed to the nature of the acyl group attached to the flavonol core of these molecules. The following guide presents a detailed comparison of their inhibitory activities, the experimental methods used for their characterization, and the underlying molecular mechanisms.

Comparative Inhibitory Activity

The inhibitory potency of Montbretins A, B, and C against human pancreatic α-amylase (HPA) has been quantified through the determination of their inhibition constants (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor.

CompoundTarget EnzymeKᵢ Value (nM)[1][2]
This compound Human Pancreatic α-Amylase (HPA)8.1
Montbretin B Human Pancreatic α-Amylase (HPA)3600
Montbretin C Human Pancreatic α-Amylase (HPA)6100

As the data clearly indicates, this compound is a substantially more potent inhibitor of HPA than Montbretin B and C. This difference of nearly three orders of magnitude underscores the critical role of the caffeoyl moiety in this compound for high-affinity binding to the enzyme's active site.

Furthermore, this compound has demonstrated a high degree of selectivity for HPA. When tested against a panel of other glycosidases, including β-glucosidase, β-galactosidase, β-hexosaminidase, α-mannosidase, α-galactosidase, and α-glucosidase, this compound showed minimal to no inhibitory activity, highlighting its specificity as an α-amylase inhibitor.[1]

The Structural Basis for Differential Activity

The core structure of the Montbretins is a myricetin flavonol glycoside. The key difference between this compound, B, and C lies in the acyl group attached to the sugar moiety.

  • This compound possesses a caffeoyl group.

  • Montbretin B has a coumaroyl group.[3]

  • Montbretin C contains a feruloyl group.[3]

The presence of a free meta-hydroxyl group on the cinnamic acid moiety of the caffeoyl group in this compound is crucial for its tight binding to HPA.[1] The removal of this hydroxyl group (in Montbretin B) or its methylation (in Montbretin C) leads to a significant reduction in inhibitory activity.[1] X-ray crystallography studies of the this compound-HPA complex have revealed that the myricetin and caffeic acid moieties engage in internal π-stacking interactions, which optimally position their hydroxyl groups to form hydrogen bonds with key catalytic residues (D197 and E233) in the enzyme's active site.[4]

Experimental Protocols

The determination of the inhibitory activity of Montbretins A, B, and C against human pancreatic α-amylase is typically performed using a continuous spectrophotometric assay.

Determination of Inhibition Constant (Kᵢ)

Objective: To quantify the inhibitory potency of this compound, B, and C against human pancreatic α-amylase.

Materials:

  • Human pancreatic α-amylase (HPA)

  • This compound, B, and C stock solutions (in a suitable solvent, e.g., DMSO)

  • 2-chloro-4-nitrophenyl α-D-maltotrioside (CNP-G3) as substrate[5]

  • Assay buffer (e.g., phosphate buffer, pH 6.9, containing NaCl)

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a working solution of HPA in the assay buffer. Prepare a series of dilutions of each Montbretin compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the HPA solution to wells containing either the different concentrations of the Montbretin inhibitors or the buffer (for control).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period at a constant temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Add the substrate solution (CNP-G3) to all wells to start the enzymatic reaction.

  • Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The cleavage of CNP-G3 by HPA releases 2-chloro-4-nitrophenol, which absorbs at this wavelength.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance curves. Plot the reaction velocities against the substrate concentration for each inhibitor concentration. The inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive) can be determined by fitting the data to the appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition, and by using graphical methods like the Dixon plot.[5]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Starch Digestion Pathway cluster_1 Inhibition by this compound Starch Starch HPA Human Pancreatic α-Amylase Starch->HPA hydrolysis Maltose Maltose α-Glucosidases α-Glucosidases Maltose->α-Glucosidases hydrolysis Glucose Glucose HPA->Maltose HPA_inhibited Inactive HPA Complex α-Glucosidases->Glucose MontbretinA This compound MontbretinA->HPA inhibition

Caption: Signaling pathway of starch digestion and its inhibition by this compound.

G start Start prep Prepare Reagents: HPA, Montbretins, Substrate (CNP-G3) start->prep plate Dispense HPA and Montbretins into 96-well plate prep->plate incubate Pre-incubate at 37°C plate->incubate add_substrate Add Substrate (CNP-G3) to initiate reaction incubate->add_substrate read Measure Absorbance at 405 nm over time add_substrate->read analyze Calculate Initial Velocities and Determine Ki read->analyze end End analyze->end

Caption: Experimental workflow for determining the inhibitory activity of Montbretins.

References

Montbretin A vs. Acarbose: A Comparative Guide to α-Amylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of postprandial hyperglycemia is a cornerstone in the treatment of type 2 diabetes. Inhibition of α-amylase, a key enzyme in the digestion of complex carbohydrates, presents a strategic therapeutic target. This guide provides a detailed, objective comparison of two α-amylase inhibitors: the established drug acarbose and the promising natural product Montbretin A.

At a Glance: Performance Comparison

FeatureThis compoundAcarbose
Inhibitory Potency (vs. Human Pancreatic α-Amylase) Kᵢ = 8 nMIC₅₀ values vary (e.g., 0.108 mg/mL, 0.258 mg/mL, 52.2 µg/mL)
Mechanism of Action Novel non-competitive inhibitionCompetitive, reversible inhibition
Enzyme Specificity Highly specific for pancreatic α-amylaseInhibits both α-amylase and α-glucosidases
Source Natural product from Crocosmia x crocosmiifloraMicrobial origin
In Vivo Efficacy (Zucker Diabetic Fatty Rats) Effective at a lower dose (7.5 mg/kg/day) than acarbose[1]Required a higher dose (10 mg/kg/day) for a transient effect[1]
Clinical Development Currently in Phase 1 human clinical trials[2][3][4][5]Approved and widely used clinical drug

Mechanism of Action: A Tale of Two Inhibitors

This compound and acarbose employ distinct strategies to inhibit α-amylase, the enzyme responsible for the initial breakdown of starch into smaller oligosaccharides in the digestive tract.

Acarbose , a complex oligosaccharide, acts as a competitive inhibitor . It structurally mimics the natural carbohydrate substrates of α-amylase and binds to the enzyme's active site. This competition slows down the digestion of dietary starches, thereby delaying glucose absorption and reducing the postprandial spike in blood glucose levels. Acarbose also inhibits α-glucosidases, enzymes in the small intestine that further break down oligosaccharides into absorbable monosaccharides.

This compound , a complex flavonol glycoside, exhibits a novel mode of inhibition . X-ray crystallography has revealed that it binds to a site adjacent to the active site of human pancreatic α-amylase. Internal π-stacking interactions between the myricetin and caffeic acid moieties of this compound position its hydroxyl groups for optimal hydrogen bonding with the catalytic residues of the enzyme, effectively shutting down its activity. This unique mechanism contributes to its high potency and specificity.

Inhibition_Mechanisms cluster_Acarbose Acarbose: Competitive Inhibition cluster_MontbretinA This compound: Novel Inhibition Starch_A Starch Amylase_A α-Amylase (Active Site) Starch_A->Amylase_A Binds to Oligosaccharides_A Oligosaccharides Amylase_A->Oligosaccharides_A Digests to Acarbose Acarbose Acarbose->Amylase_A Competes for Active Site Starch_M Starch Amylase_M α-Amylase (Active Site) Starch_M->Amylase_M Binds to Oligosaccharides_M Oligosaccharides Amylase_M->Oligosaccharides_M Digests to MontbretinA This compound BindingSite_M Allosteric-like Binding Site MontbretinA->BindingSite_M Binds to BindingSite_M->Amylase_M Inhibits

Figure 1: Mechanisms of α-Amylase Inhibition

In Vivo Efficacy: Preclinical Evidence

A head-to-head study in Zucker Diabetic Fatty rats, a model for type 2 diabetes, demonstrated the superior in vivo efficacy of this compound. Chronic oral administration of this compound at a dose of 7.5 mg/kg/day resulted in a sustained and significant lowering of plasma glucose levels. In contrast, acarbose, administered at a higher dose of 10 mg/kg/day, showed an initial decrease in plasma glucose that was not maintained over the course of the study.[1]

Experimental Protocols

α-Amylase Inhibition Assay (General Protocol)

The inhibitory activity of both this compound and acarbose against α-amylase is typically determined using a colorimetric assay. The following provides a general methodology:

  • Reagent Preparation:

    • Enzyme Solution: A solution of porcine or human pancreatic α-amylase is prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 6.9).

    • Substrate Solution: A solution of soluble starch is prepared in the same buffer.

    • Inhibitor Solutions: Serial dilutions of this compound or acarbose are prepared.

    • Color Reagent: 3,5-Dinitrosalicylic acid (DNSA) reagent is used to quantify the reducing sugars produced.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with the inhibitor solution (or buffer for control) for a defined period at a specific temperature (e.g., 37°C).

    • The starch solution is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time.

    • The reaction is terminated by the addition of the DNSA reagent.

    • The mixture is heated in a boiling water bath to facilitate color development.

    • After cooling, the absorbance is measured at 540 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. For determining the inhibition constant (Kᵢ), kinetic studies are performed with varying substrate and inhibitor concentrations, and the data are analyzed using methods such as Lineweaver-Burk or Dixon plots.

Assay_Workflow Start Start Reagents Prepare Reagents: - α-Amylase Solution - Starch Solution - Inhibitor (this compound or Acarbose) - DNSA Reagent Start->Reagents Incubation1 Pre-incubate α-Amylase with Inhibitor Reagents->Incubation1 Reaction Add Starch to Initiate Reaction Incubation1->Reaction Incubation2 Incubate at 37°C Reaction->Incubation2 Termination Stop Reaction with DNSA Reagent Incubation2->Termination Heating Heat in Boiling Water Bath Termination->Heating Measurement Measure Absorbance at 540 nm Heating->Measurement Analysis Calculate % Inhibition and Determine IC₅₀/Kᵢ Measurement->Analysis End End Analysis->End

Figure 2: α-Amylase Inhibition Assay Workflow

Concluding Remarks

This compound emerges as a highly potent and specific inhibitor of human pancreatic α-amylase with a novel mechanism of action. Preclinical data suggest it may offer a more effective and sustained control of postprandial hyperglycemia at a lower dose compared to acarbose. The high specificity of this compound for α-amylase, without inhibiting α-glucosidases, may also translate to a better side-effect profile, a key consideration for patient compliance. The ongoing Phase 1 clinical trial will provide crucial data on the safety, tolerability, and efficacy of this compound in humans, directly comparing it with acarbose. These findings will be pivotal in determining the future role of this compound as a potential new therapeutic agent for the management of type 2 diabetes. Acarbose, while effective, is limited by its broader enzyme inhibition profile and associated gastrointestinal side effects. The development of more specific inhibitors like this compound represents a promising advancement in the field.

References

Montbretin A: A Potent and Specific Inhibitor of α-Amylase Validated In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Montbretin A, a naturally occurring flavonol glycoside, has demonstrated significant potential as a highly potent and specific inhibitor of human pancreatic α-amylase.[1][2] This guide provides an in-depth comparison of this compound with established α-amylase inhibitors, Acarbose and Miglitol, supported by available experimental data. Detailed experimental protocols and visual diagrams of the inhibitory mechanism and experimental workflow are included to facilitate further research and development.

Performance Comparison: this compound vs. Alternatives

This compound distinguishes itself from other α-amylase inhibitors through its remarkable potency and specific mechanism of action. The following table summarizes the key quantitative data for this compound and its main competitors, Acarbose and Miglitol.

InhibitorTarget EnzymePotency (Ki)Potency (IC50)Mechanism of Inhibition
This compound Human Pancreatic α-Amylase8 nM[1][2][3]Not explicitly reported, but implied to be in the low nanomolar rangeCompetitive[4]
Acarbose α-Amylase and α-GlucosidasesNot consistently reportedVariable: ~1 µM to 90.35 µg/mL[4][5][6][7]Competitive
Miglitol Primarily α-GlucosidasesNot reported for α-amylase6000 nM (for maltase-glucoamylase)[8][9][10]Competitive

Note: The IC50 values for Acarbose can vary significantly depending on the specific experimental conditions, such as the source of the enzyme and the substrate used. This compound's low nanomolar Ki value strongly suggests a correspondingly low IC50 value, indicating high potency. Miglitol is primarily an α-glucosidase inhibitor with significantly weaker activity against α-amylase.[9][10]

Unveiling the Inhibitory Mechanism of this compound

This compound exhibits a novel mode of competitive inhibition against human pancreatic α-amylase. X-ray crystallography studies have revealed that the myricetin and caffeic acid moieties of this compound engage in π-stacking interactions. This conformation orients their hydroxyl groups for optimal hydrogen bonding with the catalytic residues Asp197 and Glu233 within the enzyme's active site, effectively blocking substrate access.[2][3]

cluster_0 α-Amylase Active Site CatalyticResidues Catalytic Residues (Asp197, Glu233) Glucose Glucose (Product) CatalyticResidues->Glucose SubstrateBindingSite Substrate Binding Site SubstrateBindingSite->CatalyticResidues Hydrolysis Starch Starch (Substrate) Starch->SubstrateBindingSite Binds to MontbretinA This compound MontbretinA->CatalyticResidues Competitively Binds to

Caption: Competitive inhibition of α-amylase by this compound.

Experimental Protocols

The following is a detailed methodology for a standard in vitro α-amylase inhibition assay using the 3,5-dinitrosalicylic acid (DNSA) method. This colorimetric assay quantifies the amount of reducing sugars produced from the enzymatic breakdown of starch.

Materials and Reagents:

  • α-Amylase (from porcine or human pancreas)

  • Soluble starch

  • This compound (or other inhibitors)

  • Acarbose (positive control)

  • Sodium phosphate buffer (pH 6.9)

  • 3,5-dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate

  • Sodium hydroxide (NaOH)

  • Distilled water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-amylase in sodium phosphate buffer.

    • Prepare a 1% (w/v) starch solution by dissolving soluble starch in buffer with gentle heating.

    • Prepare the DNSA reagent by dissolving DNSA in water, then adding sodium potassium tartrate and NaOH.

    • Prepare serial dilutions of this compound and Acarbose in the appropriate buffer.

  • Enzyme Inhibition Assay:

    • Add a defined volume of the inhibitor solution (this compound or Acarbose) or buffer (for control) to each well of a 96-well plate.

    • Add the α-amylase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the starch solution to each well.

    • Incubate the plate for a specific duration (e.g., 20 minutes) at 37°C.

  • Quantification of Reducing Sugars:

    • Stop the reaction by adding the DNSA reagent to each well.

    • Heat the plate in a boiling water bath for 5-15 minutes to allow for color development.

    • Cool the plate to room temperature.

    • Measure the absorbance of the solution in each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-amylase inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

cluster_workflow In Vitro α-Amylase Inhibition Assay Workflow PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitor, DNSA) IncubateInhibitor Incubate α-Amylase with Inhibitor PrepareReagents->IncubateInhibitor AddSubstrate Add Starch (Substrate) IncubateInhibitor->AddSubstrate IncubateReaction Incubate Reaction Mixture AddSubstrate->IncubateReaction StopReaction Stop Reaction with DNSA IncubateReaction->StopReaction Heat Heat for Color Development StopReaction->Heat MeasureAbsorbance Measure Absorbance (540 nm) Heat->MeasureAbsorbance CalculateInhibition Calculate % Inhibition and IC50 MeasureAbsorbance->CalculateInhibition

Caption: Workflow for the in vitro α-amylase inhibition assay.

Conclusion

The available in vitro data strongly support this compound as a highly potent and specific competitive inhibitor of human pancreatic α-amylase. Its low nanomolar Ki value suggests superior inhibitory activity compared to Acarbose and highlights its potential as a lead compound for the development of novel therapeutics for managing conditions associated with high postprandial glucose levels, such as type 2 diabetes. Further studies to determine its precise IC50 value under various conditions and to evaluate its in vivo efficacy and safety are warranted. The provided experimental protocol offers a standardized method for conducting such comparative investigations.

References

Montbretin A: A Highly Specific Inhibitor of Human Pancreatic α-Amylase for Diabetes Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Montbretin A's specificity for human pancreatic α-amylase (HPA), supported by experimental data. This compound, a unique acylated flavonol glycoside, has demonstrated significant potential as a therapeutic agent for type 2 diabetes due to its potent and selective inhibition of HPA. This targeted action on carbohydrate digestion in the gut minimizes systemic exposure and associated side effects.

Comparative Inhibitory Activity of this compound

This compound exhibits remarkable selectivity for human pancreatic α-amylase over other homologous amylases and intestinal glycosidases. This specificity is crucial for its therapeutic profile, as off-target inhibition could lead to undesirable side effects. The following table summarizes the inhibitory concentrations (IC50) of this compound against various enzymes.

Enzyme TargetIC50 (nM)Fold Selectivity (vs. HPA)Source
Human Pancreatic α-Amylase (HPA)81
Human Salivary α-Amylase (HSA)10,200>1,275
Porcine Pancreatic α-Amylase (PPA)9,700>1,212
Sucrase>100,000>12,500
Maltase>100,000>12,500
SGLT1>100,000>12,500

Key Observations:

  • This compound is over 1,200-fold more potent against human pancreatic α-amylase than against human salivary or porcine pancreatic α-amylases.

  • It shows negligible inhibition of other key intestinal enzymes involved in carbohydrate digestion and absorption, such as sucrase, maltase, and the sodium-glucose cotransporter 1 (SGLT1).

Mechanism of Action: Targeted Inhibition

This compound's high specificity is attributed to its unique chemical structure, which allows it to bind with high affinity to a specific site on human pancreatic α-amylase. This binding is distinct from the active site where starch is hydrolyzed, leading to non-competitive inhibition. This targeted approach is a significant advantage over other less specific α-amylase inhibitors, which can cause broader gastrointestinal side effects.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of this compound against α-amylase, based on commonly used methods.

Amylase Inhibition Assay:

  • Enzyme Preparation: Recombinant human pancreatic and salivary α-amylases are expressed in a suitable system (e.g., Pichia pastoris) and purified.

  • Substrate: A chromogenic or fluorogenic starch substrate, such as 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), is used.

  • Assay Buffer: The reaction is typically performed in a buffer solution at a physiological pH of 7.0.

  • Inhibition Measurement:

    • A pre-incubation mixture of the enzyme and varying concentrations of this compound is prepared.

    • The reaction is initiated by adding the starch substrate.

    • The rate of substrate hydrolysis is measured by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory activity of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Amylase Solution Preincubation Pre-incubate Enzyme with this compound Enzyme->Preincubation Inhibitor Prepare this compound Dilutions Inhibitor->Preincubation Substrate Prepare Starch Substrate Initiation Add Substrate to Initiate Reaction Substrate->Initiation Preincubation->Initiation Measurement Measure Product Formation (Absorbance/Fluorescence) Initiation->Measurement Plotting Plot % Inhibition vs. [this compound] Measurement->Plotting Calculation Calculate IC50 Value Plotting->Calculation

Montbretin A: A Potent α-Amylase Inhibitor for Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Analysis of Montbretin A

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the inhibitory effects of this compound on α-amylase, a key enzyme in carbohydrate digestion. Through a detailed examination of its kinetic parameters and a comparison with other known inhibitors, this document serves as a valuable resource for those investigating novel therapeutics for metabolic disorders such as type 2 diabetes.

This compound, a complex flavonol glycoside, has emerged as a highly potent and specific inhibitor of human pancreatic α-amylase (HPA).[1][2] Its mechanism of action and significant inhibitory activity position it as a promising candidate for the management of postprandial hyperglycemia. This guide synthesizes experimental data to offer an objective comparison of this compound's performance against other α-amylase inhibitors.

Comparative Kinetic Data of α-Amylase Inhibitors

The inhibitory efficacy of various compounds against α-amylase is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the kinetic data for this compound and other notable α-amylase inhibitors.

InhibitorEnzyme SourceSubstrateInhibition TypeK_i_IC_50_
This compound Human Pancreatic2-chloro-4-nitrophenyl-α-D-maltotriosideCompetitive8 nM[1][2]-
Montbretin BHuman PancreaticNot SpecifiedCompetitive3.6 ± 0.1 µM[3]-
Montbretin CHuman PancreaticNot SpecifiedCompetitive6.1 ± 0.1 µM[3]-
AcarboseHuman PancreaticNot SpecifiedMixed, Non-competitive0.80 µM[4]52.2 - 90.35 µg/mL[5][6]
MyricetinHuman PancreaticNot SpecifiedCompetitive110 µM[3]107 ± 6 µM[7]
Ethyl CaffeateHuman PancreaticNot SpecifiedNon-competitive1.3 mM[3]-
QuercetinHuman PancreaticNot SpecifiedCompetitive-57.37 ± 0.9 µg/mL[8]

Mechanism of Action: this compound's Unique Inhibition Motif

Kinetic analysis reveals that this compound acts as a competitive inhibitor of human pancreatic α-amylase.[3] This indicates that it directly competes with the natural substrate, starch, for binding to the enzyme's active site. X-ray crystallography studies have elucidated the structural basis for this potent inhibition.

This compound's unique structure, featuring a myricetin and a caffeic acid moiety linked by a disaccharide, allows for a novel mode of glycosidase inhibition. Internal π-stacking interactions between the myricetin and caffeic acid rings orient their hydroxyl groups for optimal hydrogen bonding with the catalytic residues Asp197 and Glu233 within the α-amylase active site.[1][2] This high-affinity binding effectively blocks substrate access and inhibits enzymatic activity.

MontbretinA_Inhibition_Pathway cluster_Enzyme Human Pancreatic α-Amylase (HPA) ActiveSite Active Site (Catalytic Residues: D197, E233) Products Oligosaccharides ActiveSite->Products Hydrolyzes InhibitedComplex HPA-Montbretin A Complex (Inactive) Starch Starch (Substrate) Starch->ActiveSite Binds to MontbretinA This compound (Inhibitor) MontbretinA->ActiveSite Competitively Binds to

Mechanism of competitive inhibition of α-amylase by this compound.

Experimental Protocols

The following section details a representative methodology for the kinetic analysis of α-amylase inhibition, synthesized from established protocols.

Materials and Reagents
  • Human pancreatic α-amylase (HPA)

  • This compound and other test inhibitors

  • 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) as substrate

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Sodium chloride (NaCl)

  • Calcium chloride (CaCl₂)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Assay Procedure for IC50 Determination
  • Preparation of Reagents:

    • Prepare a 50 mM MES buffer solution, pH 6.1-6.28, containing 300 mM NaCl and 5 mM CaCl₂.[9][10][11]

    • Prepare a stock solution of HPA in the assay buffer.

    • Prepare a stock solution of the substrate CNPG3 in the assay buffer.

    • Dissolve this compound and other inhibitors in DMSO to create stock solutions. Further dilute with assay buffer to achieve a range of desired concentrations.

  • Enzyme Inhibition Assay:

    • Add a fixed volume of HPA solution to each well of a 96-well microplate.

    • Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the wells.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding a fixed volume of the CNPG3 substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set duration (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the α-amylase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Determination of Inhibition Type and Ki

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on the plot reveals the type of inhibition. The inhibition constant (Ki) can be calculated from these plots.

Experimental_Workflow Start Start ReagentPrep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->ReagentPrep AssaySetup Set up 96-well plate (Enzyme + Inhibitor/Control) ReagentPrep->AssaySetup Preincubation Pre-incubate at 37°C AssaySetup->Preincubation Reaction Initiate reaction with Substrate (CNPG3) Preincubation->Reaction Measurement Kinetic measurement at 405 nm Reaction->Measurement DataAnalysis Calculate % Inhibition and IC50/Ki Measurement->DataAnalysis End End DataAnalysis->End

Workflow for α-amylase inhibition assay.

Conclusion

The kinetic analysis of this compound demonstrates its exceptional potency as a competitive inhibitor of human pancreatic α-amylase. Its low nanomolar Ki value distinguishes it from many other natural and synthetic inhibitors. The detailed understanding of its mechanism of action provides a strong foundation for the rational design of novel and even more effective α-amylase inhibitors for the therapeutic management of type 2 diabetes and other metabolic disorders. The experimental protocols outlined in this guide offer a standardized approach for the continued investigation and comparison of such compounds.

References

A Comparative Analysis of Montbretin A Efficacy in Animal Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Montbretin A (MbA), a novel inhibitor of human pancreatic α-amylase, with other therapeutic alternatives for type 2 diabetes, based on performance in animal models. The content summarizes key experimental data, details methodologies from cited studies, and visualizes relevant pathways and workflows to support further research and development.

Introduction: this compound, a Novel Approach to Glycemic Control

This compound is a complex plant-derived flavonol glycoside identified as a potent and highly selective inhibitor of human pancreatic α-amylase (HPA)[1][2][3]. HPA is the primary enzyme responsible for the initial breakdown of dietary starch in the gut into smaller oligosaccharides[4][5]. By inhibiting this first step, MbA slows the release of glucose into the bloodstream, offering a potential therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes[4][6].

This mechanism is distinct from that of α-glucosidase inhibitors like acarbose, which act further down the digestive pathway. It is hypothesized that MbA's targeted action on α-amylase may lead to better gastrointestinal tolerability and fewer side effects, such as flatulence and diarrhea, which are commonly associated with α-glucosidase inhibitors and can affect patient compliance[4][5][7]. Preclinical studies in animal models have demonstrated MbA's potential, leading to its approval for Phase 1 human clinical trials[4][5].

Mechanism of Action: Targeting Starch Digestion

The primary mechanism of this compound involves the competitive and highly selective inhibition of human pancreatic α-amylase[2][8]. This action effectively reduces the rate of starch degradation. In contrast, α-glucosidase inhibitors such as acarbose prevent the breakdown of oligosaccharides into monosaccharides like glucose at the brush border of the small intestine[5][7]. This difference in targets within the carbohydrate digestion pathway is crucial and is expected to mitigate the gastrointestinal side effects seen with current therapies[5].

G cluster_0 Dietary Intake cluster_1 Small Intestine Lumen cluster_2 Brush Border cluster_3 Bloodstream Starch Starch Amylase Pancreatic α-Amylase Starch->Amylase Digestion Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Digestion Glucose Glucose Glucosidase->Glucose Blood_Glucose Blood Glucose Absorption Glucose->Blood_Glucose MbA This compound MbA->Amylase Inhibits Acarbose Acarbose Acarbose->Glucosidase Inhibits

Caption: Points of inhibition in the carbohydrate digestion pathway.

Comparative Efficacy in Animal Models

The primary preclinical evidence for this compound's efficacy comes from studies using the Zucker Diabetic Fatty (ZDF) rat, a well-established animal model for type 2 diabetes[9][10][11]. These studies compared the chronic oral administration of MbA to acarbose.

Experimental Protocols

A key study investigated the chronic effects of MbA in ZDF rats[9][10].

  • Animal Model: Zucker Diabetic Fatty rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia, mimicking human type 2 diabetes[9][10].

  • Treatment Groups: The study included a control group of diabetic rats, a group treated with this compound, and a group treated with acarbose.

  • Drug Administration and Dosage:

    • This compound was administered at a dose of 7.5 mg/kg/day[9][10].

    • Acarbose was administered at a dose of 10 mg/kg/day[9][10].

    • Both treatments were delivered daily via the animals' drinking water for the duration of the study[9][10].

  • Study Duration: The treatment period was 49 days[9][10].

  • Key Parameters Measured:

    • Body weight and fluid intake were monitored daily to calculate dose consumption[9][10].

    • Plasma glucose levels were measured twice weekly in both fed and fasted states[9][10].

G start Zucker Diabetic Fatty (ZDF) Rats grouping Grouping: - Control - this compound (7.5 mg/kg/day) - Acarbose (10 mg/kg/day) start->grouping treatment 49-Day Chronic Treatment (Administered in drinking water) grouping->treatment monitoring Daily Monitoring: - Body Weight - Fluid Intake treatment->monitoring glucose_testing Bi-Weekly Monitoring: - Fed Plasma Glucose - Fasted Plasma Glucose treatment->glucose_testing termination Day 49: Termination & Sample Collection treatment->termination analysis Analysis: - Insulin Levels - Oxidative Stress Markers - Cardiovascular Risk Markers termination->analysis

Caption: Experimental workflow for the chronic ZDF rat study.

Data Presentation: Glycemic Control and Biomarkers

The results from the chronic administration study in ZDF rats demonstrated a significant and sustained glucose-lowering effect of this compound compared to acarbose[9][10].

ParameterControl (ZDF Rats)This compound (7.5 mg/kg/day)Acarbose (10 mg/kg/day)Source
Fasted Plasma Glucose (Day 49) Elevated (baseline)12.1 ± 1.2 mM (Significantly lower)20.6 ± 1.3 mM (Effect not sustained)[9][10]
Insulin Levels No significant changeNo significant changeNo significant change[9][10]
Oxidative Status ImpairedImprovedNot reported[9][10]
Cardiovascular Risk Markers ElevatedAttenuatedNot reported[9][10]

In a separate acute study, MbA also showed superior performance in a starch challenge. After administering a starch load to ZDF rats, a 10 mg/kg dose of MbA reduced the subsequent increase in plasma glucose by 38±3%, compared to a 26±2% reduction with the same dose of acarbose[12].

Comparison with Metformin, the First-Line Therapy

Metformin is the most widely prescribed first-line oral medication for type 2 diabetes. Its primary mechanisms involve reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues[13][14]. While no studies directly compare this compound with metformin in the same animal model, we can contrast their general efficacy based on available literature.

  • Metformin in Rodent Models: Studies in various rat and mouse models consistently show that metformin improves insulin sensitivity, reduces hyperglycemia, and can mitigate weight gain[13][14]. For instance, in diet-induced obese (DIO) mice, a model that resembles human obesity-associated type 2 diabetes, metformin treatment (250 mg/kg/day) significantly improved insulin tolerance, reduced fasting blood glucose, and suppressed hepatic gluconeogenesis[15][16].

  • This compound vs. Metformin:

    • Mechanism: MbA's mechanism is entirely different, focusing on carbohydrate absorption rather than insulin action or glucose production. This suggests MbA could be a valuable complementary therapy.

    • Efficacy: MbA has shown potent glucose-lowering effects, particularly in managing post-meal glucose spikes, which is its primary target[12]. Metformin provides broader glycemic control throughout the day[13].

    • Side Effects: MbA is being developed with the expectation of minimal gastrointestinal side effects[5]. Metformin is also known to cause gastrointestinal issues in some patients, although these are generally considered manageable[13].

Summary and Future Outlook

Preclinical data from animal models, particularly the Zucker Diabetic Fatty rat, strongly support the efficacy of this compound as a glucose-lowering agent.

  • Superior Sustained Efficacy: In a 49-day chronic study, MbA demonstrated a more effective and sustained reduction in plasma glucose compared to acarbose, and at a lower dose[9][10].

  • Potent Acute Effect: MbA was more effective than acarbose at bluntin g the glycemic response to a starch challenge[12].

  • Novel Mechanism: As a highly selective human pancreatic α-amylase inhibitor, MbA offers a distinct therapeutic approach that may provide a better safety and tolerability profile than existing α-glucosidase inhibitors[4][5].

  • Additional Benefits: Beyond glycemic control, MbA has been shown to improve oxidative status and reduce markers of cardiovascular risk in diabetic animals[9][10].

The progression of this compound to Phase 1 human clinical trials is a testament to its promising preclinical performance[4][17]. Future research, including direct comparative studies with other classes of antidiabetic drugs like metformin and eventual human efficacy trials, will be critical in fully defining its role in the management of type 2 diabetes.

References

A Structural Showdown: Montbretin A versus Other Flavonoid Inhibitors of Pancreatic α-Amylase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed structural and functional comparison of Montbretin A with other flavonoid inhibitors targeting human pancreatic α-amylase (HPA), a key enzyme in carbohydrate digestion. This objective analysis is supported by experimental data to inform future research and drug discovery efforts in the management of type 2 diabetes.

This compound, a complex acylated flavonol glycoside, has emerged as a highly potent and selective inhibitor of human pancreatic α-amylase, an enzyme responsible for the initial breakdown of starch in the gut.[1][2] By impeding this process, this compound can help regulate post-prandial blood glucose levels, making it a promising candidate for the treatment of type 2 diabetes.[3][4] This guide delves into a structural comparison of this compound with other common flavonoid inhibitors of HPA, highlighting key structural features that contribute to their inhibitory activity.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of various flavonoids against human pancreatic α-amylase is summarized in the table below. It is important to note that the data presented includes both half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. While both are measures of inhibitor potency, they are not directly interchangeable. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions, whereas Ki is a more absolute measure of the binding affinity of the inhibitor to the enzyme.

FlavonoidTypeCore StructureInhibitory Value (HPA)Reference
This compound Acylated Flavonol GlycosideMyricetinKi = 8 nM [1][2]
Mini-MbA Acylated Flavonol GlycosideMyricetinKi = 90 nM
Luteolin FlavoneLuteolinIC50 = 78 µM[3]
Myricetin FlavonolMyricetinIC50 = 138 µM[3]
Quercetin FlavonolQuercetinIC50 = 138 µM[3]
Apigenin FlavoneApigeninIC50 > 200 µM[3]
Kaempferol FlavonolKaempferolIC50 > 200 µM[3]
Naringenin FlavanoneNaringeninNo inhibition up to 200 µM[3]

Key Structural Features for α-Amylase Inhibition

The inhibitory activity of flavonoids against α-amylase is significantly influenced by their structural characteristics. Structure-activity relationship studies have revealed several key features that enhance binding and inhibition:

  • The C2=C3 Double Bond: The presence of a double bond in the C-ring, as seen in flavones and flavonols, is crucial for inhibitory activity. Flavanones, which lack this feature, generally exhibit poor or no inhibition.[3]

  • Hydroxylation Pattern of the B-ring: The number and position of hydroxyl (-OH) groups on the B-ring play a critical role. An increased number of hydroxyl groups on the B-ring tends to enhance inhibitory activity.[5] For instance, myricetin, with three hydroxyl groups on its B-ring, is a more potent inhibitor than quercetin, which has two.

  • Glycosylation: In general, the glycosylation of flavonoids (the attachment of sugar moieties) tends to decrease their inhibitory effect against α-amylase.[6] This is in stark contrast to this compound, where the complex glycosylation and acylation are essential for its high potency.

  • Acylation: The caffeoyl moiety in this compound is a critical contributor to its potent inhibition.[7][8] This acylation, combined with the intricate glycosidic linkages, allows for a unique binding mode within the active site of HPA.[9][10]

Experimental Protocols

The determination of the inhibitory activity of flavonoids on α-amylase is typically performed using an in vitro enzyme inhibition assay. Below is a generalized protocol based on commonly cited methodologies.

In Vitro Pancreatic α-Amylase Inhibition Assay

Objective: To determine the concentration of a flavonoid inhibitor required to inhibit 50% of the α-amylase activity (IC50).

Materials:

  • Porcine or human pancreatic α-amylase (EC 3.2.1.1)

  • Starch solution (e.g., soluble starch, starch azure) as the substrate

  • Buffer solution (e.g., phosphate buffer, Tris-HCl buffer) at a physiological pH (e.g., 6.9)

  • Test flavonoid compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (as a positive control)

  • DNS (3,5-Dinitrosalicylic acid) reagent or other methods to quantify reducing sugars

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare all solutions (enzyme, substrate, inhibitors, and buffer) at the desired concentrations.

  • Enzyme Reaction:

    • Pre-incubate a mixture of the α-amylase enzyme solution and the flavonoid inhibitor solution (at various concentrations) in the buffer for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pre-warmed starch substrate to the mixture.

    • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a terminating agent, such as DNS reagent or by heat inactivation.

  • Quantification of Product:

    • If using DNS, the reagent reacts with the reducing sugars (products of starch hydrolysis) to produce a colored product.

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance in the presence of the flavonoid inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the interactions and pathways involved, the following diagrams have been generated using Graphviz.

G Structural Comparison of Flavonoid Cores cluster_montbretin This compound Core cluster_flavonols Other Flavonols cluster_flavones Flavones Myricetin Myricetin Quercetin Quercetin Myricetin->Quercetin -OH at 5' Kaempferol Kaempferol Quercetin->Kaempferol -OH at 3' Luteolin Luteolin Quercetin->Luteolin -OH at 3 Apigenin Apigenin Luteolin->Apigenin -OH at 3'

Caption: Structural differences between this compound's core (Myricetin) and other flavonoids.

starch_digestion Starch Digestion and Inhibition Pathway cluster_inhibition Point of Inhibition Starch Starch (Amylose, Amylopectin) HPA Human Pancreatic α-Amylase (HPA) Starch->HPA hydrolysis Oligosaccharides Maltose, Maltotriose, α-limit dextrins Glucose Glucose Oligosaccharides->Glucose α-Glucosidases (in small intestine) Absorption Absorption into Bloodstream Glucose->Absorption HPA->Oligosaccharides Flavonoids This compound & Other Flavonoids Flavonoids->HPA Inhibits

Caption: The starch digestion pathway and the point of inhibition by flavonoids.

Conclusion

This compound stands out as an exceptionally potent inhibitor of human pancreatic α-amylase, with a Ki in the nanomolar range, far exceeding the inhibitory activity of common dietary flavonoids like quercetin, luteolin, and myricetin. Its unique and complex structure, featuring an acylated flavonol glycoside, underscores the importance of specific structural motifs for high-affinity binding to the enzyme's active site. While other flavonoids demonstrate inhibitory potential, their activity is generally in the micromolar range. The detailed structure-activity relationships and experimental protocols provided in this guide offer a valuable resource for the rational design and development of novel α-amylase inhibitors for the management of type 2 diabetes. Future research could focus on synthesizing analogs of this compound to further probe the key interactions and optimize its therapeutic potential.

References

Montbretin A Outperforms Acarbose in α-Amylase Inhibition: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

Montbretin A, a complex flavonol glycoside, demonstrates a markedly higher affinity for the active site of human pancreatic α-amylase compared to Acarbose. Molecular docking studies quantify this difference, showing a more favorable binding energy for this compound. This strong interaction is further substantiated by its low nanomolar inhibition constant (Ki), indicating that a much lower concentration of this compound is required to achieve the same level of enzyme inhibition as Acarbose.

Performance Comparison: this compound vs. Acarbose

The following table summarizes the key quantitative data from comparative studies of this compound and Acarbose as α-amylase inhibitors.

InhibitorBinding Energy (CDOCKER, kJ/mol)Inhibition Constant (Ki)IC50
This compound-42.01[1]8 nM[2]Not widely reported
Acarbose-42.31 (for α-glucosidase)Not consistently reported for α-amylase10.98 ± 0.03 µg/mL[1]

Note: The binding energy for Acarbose with α-amylase was not explicitly found in the same study as this compound; the provided value is for its interaction with α-glucosidase[1]. A direct comparison of binding energies from different studies can be misleading due to variations in computational methods.

The significantly lower Ki value of this compound (8 nM) compared to the micromolar IC50 value of Acarbose highlights its superior inhibitory potency against α-amylase[1][2].

Mechanism of Action: A Deeper Look into the Active Site

X-ray crystallography studies have revealed the precise binding mode of this compound within the active site of human pancreatic α-amylase[2]. The molecule's myricetin and caffeic acid moieties engage in crucial hydrogen bonding and hydrophobic interactions with key amino acid residues, effectively blocking substrate access to the catalytic site. This structural insight provides a molecular basis for its potent inhibitory activity.

Experimental Protocols

Molecular Docking Protocol

The following protocol outlines a typical workflow for the molecular docking of inhibitors with α-amylase.

  • Protein Preparation: The three-dimensional crystal structure of human pancreatic α-amylase is obtained from the Protein Data Bank (PDB ID: 4W93)[1][3]. The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of this compound and other inhibitors are generated and optimized to their lowest energy conformation.

  • Docking Simulation: A molecular docking program, such as CDOCKER or AutoDock, is used to predict the binding pose and affinity of the ligand within the active site of the enzyme[1]. The active site is typically defined based on the co-crystallized ligand in the PDB structure.

  • Analysis of Results: The docking results are analyzed to determine the binding energy (or docking score), the predicted binding pose, and the key interactions (hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB: 4W93) Docking_Simulation Molecular Docking (e.g., CDOCKER, AutoDock) Protein_Preparation->Docking_Simulation Ligand_Preparation Ligand Preparation (e.g., this compound) Ligand_Preparation->Docking_Simulation Binding_Energy Binding Energy Calculation Docking_Simulation->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, etc.) Binding_Energy->Interaction_Analysis

Molecular Docking Workflow
In Vitro α-Amylase Inhibition Assay Protocol

This protocol describes a common method for measuring the inhibitory activity of compounds against α-amylase in a laboratory setting.

  • Reagent Preparation:

    • α-Amylase solution (e.g., from porcine pancreas) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).

    • A stock solution of the inhibitor (e.g., this compound) is prepared and serially diluted to various concentrations.

    • A starch solution (1% w/v) is prepared as the substrate.

    • A colorimetric reagent, such as 3,5-dinitrosalicylic acid (DNSA), is prepared to detect the product of the enzymatic reaction.

  • Assay Procedure:

    • The inhibitor solution and the α-amylase solution are pre-incubated together.

    • The starch solution is added to initiate the enzymatic reaction.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • The reaction is stopped by adding the DNSA reagent.

    • The mixture is heated to allow for color development.

    • The absorbance of the solution is measured using a spectrophotometer.

  • Data Analysis:

    • The percentage of α-amylase inhibition is calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

inhibition_assay_workflow Start Start Pre_incubation Pre-incubation (α-Amylase + Inhibitor) Start->Pre_incubation Reaction_Initiation Reaction Initiation (Add Starch) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C) Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (Add DNSA) Incubation->Reaction_Termination Color_Development Color Development (Heating) Reaction_Termination->Color_Development Absorbance_Measurement Absorbance Measurement Color_Development->Absorbance_Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

In Vitro Inhibition Assay Workflow

Signaling Pathway of α-Amylase Inhibition in Glucose Metabolism

The inhibition of α-amylase plays a crucial role in managing postprandial hyperglycemia, a key factor in type 2 diabetes. By blocking the breakdown of complex carbohydrates into simpler sugars in the digestive tract, α-amylase inhibitors slow down the absorption of glucose into the bloodstream. This leads to a more gradual increase in blood glucose levels after a meal, reducing the burden on insulin-producing cells and improving overall glycemic control.

signaling_pathway Complex_Carbohydrates Complex Carbohydrates (Starch) alpha_Amylase α-Amylase Complex_Carbohydrates->alpha_Amylase Digestion Simple_Sugars Simple Sugars (Glucose, Maltose) alpha_Amylase->Simple_Sugars Glucose_Absorption Glucose Absorption (Intestine) Simple_Sugars->Glucose_Absorption Blood_Glucose Increased Blood Glucose Glucose_Absorption->Blood_Glucose Montbretin_A This compound Montbretin_A->alpha_Amylase Inhibition

α-Amylase Inhibition Pathway

References

A Comparative Guide to Validating the Purity and Identity of Synthesized Montbretin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity and identity of synthetically produced Montbretin A (MbA), a potent and specific inhibitor of human pancreatic α-amylase with significant therapeutic potential for type 2 diabetes.[1][2][3][4] By comparing analytical data from a synthesized batch against a well-characterized reference standard, researchers can ensure the integrity of their compound for further biological and preclinical studies.

Introduction to this compound and the Importance of Purity

This compound is a complex acylated flavonol glycoside that has demonstrated high efficacy in inhibiting the enzyme responsible for the initial breakdown of starch in the digestive system.[5] This targeted action reduces post-prandial glucose spikes, making MbA a promising candidate for managing diabetes.[5] Given its intricate structure, both natural extraction and chemical synthesis present challenges, making rigorous analytical validation essential to confirm the correct molecular structure and rule out the presence of impurities, such as isomers or reaction byproducts, that could affect its efficacy or safety.

Comparative Analytical Data

The following table summarizes hypothetical, yet representative, analytical data for a batch of synthesized this compound compared to a certified reference standard.

ParameterSynthesized this compoundReference StandardMethod
Purity (HPLC-UV) 98.5%≥ 99.0%High-Performance Liquid Chromatography with UV Detection
Identity (LC-MS)
m/z [M-H]⁻1227.391227.39Liquid Chromatography-Mass Spectrometry (Negative Ion Mode)
Identity (Tandem MS)
MS/MS Fragments1081, 949, 787, 3161081, 949, 787, 316Tandem Mass Spectrometry (MS/MS)
Identity (¹H NMR) Conforms to structureConforms to structureProton Nuclear Magnetic Resonance Spectroscopy
Residual Solvents < 0.1% AcetonitrileNot DetectedGas Chromatography-Mass Spectrometry (GC-MS)
Water Content 0.8%≤ 1.0%Karl Fischer Titration

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the synthesized this compound by separating it from any potential impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.2% Formic acid in water.

  • Mobile Phase B: 0.2% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 40% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 350 nm.

  • Procedure:

    • Prepare a 1 mg/mL solution of synthesized this compound and the reference standard in 50% methanol.

    • Inject 10 µL of each sample onto the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Objective: To confirm the molecular weight of the synthesized this compound.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as HPLC protocol.

  • Mass Spectrometry Mode: Negative ion electrospray ionization (ESI-).

  • Mass Range: m/z 100-1500.

  • Procedure:

    • Infuse the eluent from the HPLC directly into the mass spectrometer.

    • Acquire the mass spectrum for the peak corresponding to this compound.

    • Compare the observed mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ with the theoretical mass of this compound (C₅₅H₆₄O₃₁).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
  • Objective: To further confirm the identity of synthesized this compound by analyzing its fragmentation pattern.

  • Instrumentation: Mass spectrometer with MS/MS capabilities.

  • Procedure:

    • Isolate the parent ion of this compound (m/z 1227.39) in the mass spectrometer.

    • Induce fragmentation of the parent ion using collision-induced dissociation (CID).

    • Acquire the MS/MS spectrum and identify the characteristic fragment ions. Key fragments correspond to the loss of sugar and acyl moieties.[6][7]

    • Compare the fragmentation pattern of the synthesized sample to that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
  • Objective: To provide a detailed structural confirmation of the synthesized molecule.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Procedure:

    • Dissolve a sufficient amount of the synthesized this compound in the appropriate deuterated solvent.

    • Acquire a suite of NMR spectra.

    • Analyze the chemical shifts, coupling constants, and correlations to confirm the connectivity and stereochemistry of the molecule, comparing the data to the known structure of this compound.

Visualizing Workflows and Mechanisms

To aid in the understanding of the validation process and the mechanism of action of this compound, the following diagrams are provided.

G cluster_synthesis Synthesis & Initial Purification cluster_validation Purity & Identity Validation Synthesis Chemical Synthesis of this compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV (Purity > 98%) Purification->HPLC LCMS LC-MS (Correct Molecular Weight) HPLC->LCMS TandemMS Tandem MS (Correct Fragmentation) LCMS->TandemMS NMR NMR (Structural Confirmation) TandemMS->NMR Final Validated this compound NMR->Final

Caption: Workflow for the synthesis and validation of this compound.

G cluster_enzyme Human Pancreatic α-Amylase ActiveSite Active Site (Catalytic Residues: D197, E233) Glucose Glucose ActiveSite->Glucose Starch Starch Starch->ActiveSite Hydrolysis MbA This compound MbA->ActiveSite Inhibition

Caption: Inhibition of human pancreatic α-amylase by this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Montbretin A

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Montbretin A, a non-hazardous substance. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, aligning with best practices for chemical management.

Chemical and Physical Properties of this compound

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number115712-92-0[1][2]
Molecular FormulaC₅₃H₆₄O₃₃[1]
Molecular Weight1229.1 g/mol [1]
Purity≥98%[1]
SolubilityDMF: 1 mg/ml, DMSO: 2 mg/ml, PBS (pH 7.2): 2 mg/ml[1]

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2]

  • GHS Label Elements: None

  • Hazard Pictograms: None

  • Signal Word: None

  • Hazard Statements: None

The NFPA and HMIS ratings for this compound are both 0 for Health, Fire, and Reactivity, indicating a very low hazard potential.[2] While this compound is not considered hazardous, it is crucial to follow standard laboratory safety protocols.

Standard Disposal Protocol for Non-Hazardous Chemicals

The following step-by-step guide outlines the recommended disposal procedure for this compound. This protocol is based on standard laboratory practices for non-hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

2. Spill Management:

  • In case of a spill, absorb the material with an inert absorbent material.

  • Clean the spill area thoroughly with soap and water.

3. Disposal of Unused Material:

  • For small quantities of unused this compound, the primary disposal method is dilution followed by drain disposal, if permitted by local regulations.

  • Dissolve the this compound in a water-miscible solvent, such as ethanol or DMSO.

  • Further dilute the solution with a large volume of water.

  • Pour the diluted solution down the drain with copious amounts of running water.

  • For larger quantities, consult your institution's environmental health and safety (EHS) office for guidance on disposal as non-hazardous chemical waste.

4. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, tubes, or paper towels, that have come into contact with this compound should be disposed of in the regular laboratory waste stream.

  • There is no requirement for special hazardous waste containers.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MontbretinA_Disposal_Workflow start Start: this compound Disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is this compound classified as hazardous? check_sds->is_hazardous non_hazardous_path Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_path No hazardous_path Follow Hazardous Waste Protocol is_hazardous->hazardous_path Yes ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) non_hazardous_path->ppe small_quantity Small Quantity? ppe->small_quantity dilute Dilute with Water small_quantity->dilute Yes large_quantity Consult Institutional EHS for Bulk Disposal small_quantity->large_quantity No drain_disposal Dispose Down Drain with Copious Water dilute->drain_disposal end End of Disposal Process drain_disposal->end large_quantity->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance in a laboratory setting and is based on the available Safety Data Sheet. Always consult your institution's specific waste disposal policies and local regulations. It is the user's responsibility to ensure compliance with all applicable laws and regulations.

References

Personal protective equipment for handling Montbretin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Montbretin A, a promising acylated flavonol glycoside with antidiabetic activity.[1] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for proper handling, storage, and experimental use.

PropertyValueSource
CAS Number 115712-92-0[1][2]
Molecular Formula C₅₃H₆₄O₃₃[1]
Molecular Weight 1229.1 g/mol [1]
Solubility DMF: 1 mg/ml, DMSO: 2 mg/ml, PBS (pH 7.2): 2 mg/ml[1]
Appearance Not specified in provided data
Melting Point Not specified in provided data

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as hazardous.[2] The following table summarizes the hazard ratings.

Hazard ClassificationRatingDetails
GHS Classification Not classifiedThe substance is not classified according to the Globally Harmonized System.[2]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0On a scale of 0-4, this indicates minimal hazard.[2]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0On a scale of 0-4, this indicates minimal hazard.[2]

First Aid Measures [2]

  • General: No special measures are required.

  • After Inhalation: Move the person to fresh air. If they experience any complaints, consult a doctor.

  • After Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, consult a doctor.

Personal Protective Equipment (PPE) and Handling Procedures

While this compound has no specific GHS hazard classification, it is essential to follow standard laboratory practices to minimize exposure and ensure a safe working environment.[2][3][4][5]

Core Personal Protective Equipment:

  • Lab Coat: A lab coat should be worn at all times to protect clothing and skin from potential splashes.[3][4]

  • Gloves: Impermeable and resistant gloves should be worn when handling this compound.[2] While the SDS does not recommend a specific glove material due to a lack of testing, nitrile gloves are a common and appropriate choice for handling general laboratory chemicals.[6] Always wash hands after removing gloves.[3]

  • Eye Protection: Safety glasses or goggles should be worn to protect the eyes from any potential splashes or aerosols.[3][4][5][7]

Handling Workflow:

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Dissolve/Dilute Dissolve/Dilute Weigh/Measure->Dissolve/Dilute Conduct Experiment Conduct Experiment Dissolve/Dilute->Conduct Experiment Clean Workspace Clean Workspace Conduct Experiment->Clean Workspace Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for handling this compound.

Disposal Plan:

  • Follow all federal, state, and local regulations for the disposal of chemical waste.

  • Do not allow the substance to enter sewers or surface/ground water.[2]

  • Contaminated materials should be disposed of as chemical waste according to institutional guidelines.

Experimental Protocols Involving this compound

While specific protocols for the safe handling of this compound are not detailed beyond standard laboratory procedures, published research describes its use in various experimental contexts. These protocols provide insight into its application and the analytical methods used.

Example Experimental Use: Analysis by LC-MS

This compound and its biosynthetic intermediates are often analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). A typical procedure involves:

  • Metabolite Extraction: Extraction from biological samples (e.g., plant tissues) using a solvent such as 50% methanol.[8]

  • Chromatographic Separation: Separation of metabolites using a C18 column with a gradient elution profile. For example, a long-run elution profile might be used to improve the separation of this compound pathway intermediates.[9]

  • Mass Spectrometry Detection: Detection using an electrospray ionization source in negative mode.[9]

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that has been elucidated through extensive research.[9][10][11][12] Understanding this pathway is crucial for researchers working on its metabolic engineering and production.

Myricetin Myricetin MR MR Myricetin->MR CcUGT1 MRG MRG MR->MRG CcUGT2 mini_MbA mini_MbA MRG->mini_MbA CcAT1/2 MbA_XR2 MbA_XR2 mini_MbA->MbA_XR2 CcUGT3 MbA_R2 MbA_R2 MbA_XR2->MbA_R2 CcUGT4 Montbretin_A Montbretin_A MbA_R2->Montbretin_A CcUGT5

Caption: Simplified this compound biosynthesis pathway.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。